Sapropterin
Description
This compound (tetrahydrobiopterin or BH4) is a cofactor in the synthesis of nitric oxide. It is also essential in the conversion of phenylalanine to tyrosine by the enzyme phenylalanine-4-hydroxylase; the conversion of tyrosine to L-dopa by the enzyme tyrosine hydroxylase; and conversion of tryptophan to 5-hydroxytryptophan via tryptophan hydroxylase.
L-erythro-tetrahydrobiopterin is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a Phenylalanine Hydroxylase Activator. The mechanism of action of this compound is as a Phenylalanine Hydroxylase Activator, and Breast Cancer Resistance Protein Inhibitor, and P-Glycoprotein Inhibitor.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2007 and is indicated for hyperphenylalaninemia and phenylketonuria and has 20 investigational indications.
RN given refers to parent cpd; co-factor required for catalytic activity of nitric oxide synthases
See also: this compound Dihydrochloride (active moiety of).
Properties
IUPAC Name |
(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,4+,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKQXYHWGSIFBK-RPDRRWSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041138 | |
| Record name | (6R)-Tetrahydrobiopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tetrahydrobiopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000027 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>20 mg/mL (dichloride salt) | |
| Record name | Sapropterin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00360 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
62989-33-7 | |
| Record name | Sapropterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62989-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sapropterin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062989337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sapropterin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00360 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (6R)-Tetrahydrobiopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6R)-5,6,7,8-Tetrahydro-L-biopterin dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAPROPTERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGX657432I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tetrahydrobiopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000027 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
250-255 °C (hydrochloride salt), 250 - 255 °C (hydrochloride salt) | |
| Record name | Sapropterin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00360 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tetrahydrobiopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000027 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Guide to the Mechanism of Action of Sapropterin in Phenylketonuria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylketonuria (PKU) is an autosomal recessive metabolic disorder characterized by mutations in the PAH gene, leading to deficient activity of the phenylalanine hydroxylase (PAH) enzyme. This deficiency results in the toxic accumulation of phenylalanine (Phe) in the blood and brain. Sapropterin dihydrochloride, a synthetic formulation of (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), the natural cofactor of PAH, represents a significant advancement in PKU therapy. It is the first non-dietary treatment approved for a subset of patients with BH4-responsive PKU. This technical guide elucidates the dual mechanism of action of this compound: firstly, as a direct cofactor to enhance residual PAH enzyme activity, and secondly, as a pharmacological chaperone that stabilizes the mutant PAH protein, preventing its misfolding and subsequent degradation. We will detail the molecular interactions, present quantitative clinical data, outline key experimental protocols used to characterize its efficacy, and provide visual diagrams of the core pathways.
Introduction to Phenylketonuria and the Role of PAH
Phenylketonuria is caused by mutations in the PAH gene, which encodes the enzyme phenylalanine hydroxylase.[1][2] PAH catalyzes the conversion of the essential amino acid L-phenylalanine to L-tyrosine, a critical step in amino acid metabolism.[3][4] This reaction requires the cofactor tetrahydrobiopterin (BH4) and molecular oxygen.[5] In individuals with PKU, impaired PAH activity leads to hyperphenylalaninemia (HPA), which, if untreated, can cause severe neurological damage and intellectual disability. The primary treatment has historically been a strict, lifelong phenylalanine-restricted diet.
This compound dihydrochloride is a synthetic form of BH4 and is effective in a subset of PKU patients who demonstrate responsiveness to BH4. These patients typically have specific PAH gene mutations that result in a mutant enzyme with some residual activity. This compound's efficacy stems from its ability to enhance this residual activity through a multi-faceted mechanism.
Dual Mechanism of Action of this compound
This compound exerts its therapeutic effect through two primary, interconnected mechanisms:
-
Cofactor for Residual Enzyme Activity: As a synthetic equivalent of the natural cofactor, this compound directly participates in the catalytic hydroxylation of phenylalanine. In patients with certain PAH mutations, the mutant enzyme may have a reduced affinity for BH4. By providing pharmacological concentrations of this compound, the binding equilibrium is shifted, increasing the formation of the active enzyme-cofactor complex and thereby boosting the conversion of phenylalanine to tyrosine.
-
Pharmacological Chaperone Activity: Many PKU-causing mutations lead to the production of misfolded and unstable PAH proteins. These unstable proteins are prone to aggregation and premature degradation by the cellular quality control machinery. This compound can act as a pharmacological chaperone by binding to the mutant PAH enzyme, which helps to stabilize its correct three-dimensional conformation. This stabilization protects the enzyme from degradation, increases its intracellular concentration, and restores a degree of its catalytic function.
Visualization of Core Mechanisms
The following diagrams illustrate the key pathways influenced by this compound.
Caption: Catalytic cycle of Phenylalanine Hydroxylase (PAH) with this compound (BH4).
Caption: Pharmacological chaperone activity of this compound on mutant PAH protein.
Quantitative Data on this compound Efficacy
Clinical trials have consistently demonstrated that this compound can significantly reduce blood phenylalanine levels and increase dietary phenylalanine tolerance in responsive patients.
Table 1: Summary of Clinical Trial Data on this compound Efficacy
| Study / Parameter | Baseline Phe (μmol/L) | Phe Reduction | Change in Phe Tolerance | Dosage | Duration | Reference |
| Levy et al. (2007) | 844.0 (mean) | -190.5 μmol/L (mean) | Not Reported | 10 mg/kg/day | 6 weeks | |
| Trefz et al. (2009) | >480 (mean) | Significant reduction vs placebo | +17.7 mg/kg/day vs placebo | 10 mg/kg/day | 10 weeks | |
| Muntau et al. (2017) (SPARK Trial) | N/A (patients <4 yrs) | N/A | +30.5 mg/kg/day vs diet-only | 10 mg/kg/day | 26 weeks | |
| Qu et al. (2019) (Meta-Analysis) | >600 (subgroup) | ~200 μmol/L reduction | +20 mg/kg/day | 5-20 mg/kg/day | 3-26 weeks |
Note: A satisfactory response is often defined as a reduction in blood phenylalanine levels of 30% or more from baseline.
Experimental Protocols
Characterizing the mechanism and efficacy of this compound involves several key experimental approaches.
Protocol for Determining BH4 Responsiveness: The BH4 Loading Test
The BH4 loading test is the standard clinical procedure to identify patients who may benefit from this compound therapy.
Objective: To assess the reduction in blood phenylalanine concentration following a single pharmacological dose of this compound.
Methodology:
-
Baseline Measurement: A baseline blood sample is collected to determine the pre-test phenylalanine concentration.
-
Administration: The patient is administered a single oral dose of this compound, typically 20 mg/kg.
-
Post-Dose Sampling: Blood samples are collected at multiple time points after administration, commonly at 4, 8, and 24 hours. Some protocols may extend to 48 hours or even 7 days for a more thorough evaluation.
-
Analysis: Phenylalanine levels in the collected samples are measured.
-
Determination of Responsiveness: A significant reduction in blood phenylalanine, typically ≥30% from baseline at the 24-hour or 48-hour time point, indicates a positive response.
References
- 1. This compound: a review of its use in the treatment of primary hyperphenylalaninaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotype-predicted tetrahydrobiopterin (BH4)-responsiveness and molecular genetics in Croatian patients with phenylalanine hydroxylase (PAH) deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. JCI - Identification of pharmacological chaperones as potential therapeutic agents to treat phenylketonuria [jci.org]
- 5. go.drugbank.com [go.drugbank.com]
The Role of Sapropterin as a Cofactor for Phenylalanine Hydroxylase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylketonuria (PKU) is an autosomal recessive metabolic disorder characterized by mutations in the PAH gene, which codes for the enzyme phenylalanine hydroxylase (PAH).[1] This enzyme is responsible for the conversion of phenylalanine to tyrosine, a crucial step in amino acid metabolism.[1] Deficient PAH activity leads to the accumulation of phenylalanine in the blood and brain, which can cause severe neurological damage if left untreated.[1][2] The primary treatment for PKU has traditionally been a strict, lifelong diet low in phenylalanine.[3] However, adherence to this diet can be challenging.
Sapropterin dihydrochloride, a synthetic form of tetrahydrobiopterin (BH4), has emerged as a pharmacological treatment for a subset of PKU patients. BH4 is the natural cofactor for PAH, and this compound can enhance the activity of residual mutant PAH enzymes in responsive individuals. This guide provides an in-depth technical overview of the role of this compound as a cofactor for PAH, including its mechanism of action, clinical efficacy, and relevant experimental protocols.
Mechanism of Action
This compound's primary mechanism of action is to serve as a pharmacological chaperone for certain mutant forms of the PAH enzyme. By binding to the enzyme, this compound can enhance its stability and increase its catalytic activity. This leads to a more efficient conversion of phenylalanine to tyrosine, thereby reducing the concentration of phenylalanine in the blood. It is important to note that this compound is not effective for all PKU patients. Its efficacy is dependent on the specific mutation in the PAH gene and the presence of some residual enzyme activity. Patients with two null mutations, resulting in a complete loss of PAH activity, are generally not responsive to this compound treatment.
The interaction between this compound and the PAH enzyme is complex and can involve multiple mechanisms:
-
Enzyme Stabilization: this compound can stabilize the structure of mutant PAH enzymes, preventing their degradation and increasing the amount of active enzyme available.
-
Improved Catalytic Function: By acting as a cofactor, this compound directly participates in the hydroxylation of phenylalanine, enhancing the catalytic efficiency of the enzyme.
-
Chaperone Activity: this compound can also act as a pharmacological chaperone, promoting the correct folding of some mutant PAH proteins during their synthesis.
Phenylalanine Hydroxylation and the Role of this compound
The enzymatic conversion of phenylalanine to tyrosine is a critical metabolic step. This reaction is catalyzed by phenylalanine hydroxylase (PAH) and requires tetrahydrobiopterin (BH4) as a cofactor.
Caption: Phenylalanine hydroxylation reaction catalyzed by PAH with this compound as a cofactor.
Biosynthesis and Recycling of Tetrahydrobiopterin (BH4)
The endogenous supply of BH4 is maintained through a combination of de novo biosynthesis from guanosine triphosphate (GTP) and recycling pathways. Understanding these pathways is crucial for comprehending the overall regulation of PAH activity.
Caption: Biosynthesis and recycling pathways of tetrahydrobiopterin (BH4).
Clinical Efficacy of this compound
Numerous clinical trials have investigated the efficacy of this compound in patients with PKU. The primary endpoints in these studies have been the reduction in blood phenylalanine levels and the increase in dietary phenylalanine tolerance.
Reduction in Blood Phenylalanine Levels
The following table summarizes key findings from several clinical trials on the effect of this compound on blood phenylalanine concentrations.
| Study (Year) | Patient Population | Treatment Group | Placebo/Control Group | Outcome |
| Levy et al. (2007) | 89 patients with PKU | Mean decrease of 236 µmol/L from baseline | Mean increase of 3 µmol/L from baseline | Significant reduction in blood phenylalanine after 6 weeks (p<0.0001) |
| Trefz et al. (2009) | 90 children (4-12 years) with PKU | Non-significant difference of -51.90 µmol/L compared to placebo | - | Non-significant reduction in blood phenylalanine after 3 weeks |
| Longo et al. (2015) | Registry study | - | - | A statistically significant 199 µmol/L improvement from baseline after 5 years |
| Qu et al. (2019) | Meta-analysis | Statistically significant reduction of ~200 µmol/L in patients with baseline >600 µmol/L | - | Significant reduction in blood phenylalanine over 3 to 6 weeks |
Increase in Dietary Phenylalanine Tolerance
This compound has also been shown to increase the amount of dietary phenylalanine that patients can tolerate while maintaining acceptable blood phenylalanine levels.
| Study (Year) | Patient Population | Treatment Group | Placebo/Control Group | Outcome |
| Trefz et al. (2009) | 46 responsive children with PKU | Mean increase of 20.9 mg/kg/day | Mean increase of 2.9 mg/kg/day | Significant increase in tolerated dietary phenylalanine over 10 weeks (p<0.001) |
| Muntau et al. (2017) | Children with PKU | Mean tolerance of 75.7 mg/kg/day | Mean tolerance of 42.0 mg/kg/day | Significant increase in tolerated dietary phenylalanine after 26 weeks (p<0.001) |
| SPARK Extension Study (2021) | Patients who initiated this compound at < 4 years of age | Significant increase of 38.7 mg/kg/day from baseline | - | Maintained improvements in dietary phenylalanine tolerance over 3.5 years |
Experimental Protocols
In Vitro Phenylalanine Hydroxylase (PAH) Activity Assay
This protocol outlines a general method for determining the in vitro activity of PAH and assessing the effect of this compound.
1. Expression and Purification of Recombinant PAH:
-
Human PAH can be expressed in E. coli as a fusion protein (e.g., with maltose-binding protein) to facilitate purification.
-
Purification is typically achieved through affinity chromatography followed by size-exclusion chromatography to isolate the active tetrameric form of the enzyme.
2. Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 22.35 mM NaHepes, pH 7.3) containing catalase (1 mg/ml) and ferrous ammonium sulfate (10 µM).
-
Add the purified recombinant PAH to the reaction buffer.
3. Enzyme Activation (Optional but Recommended):
-
For measuring the activity of the activated enzyme, pre-incubate the reaction mixture with L-phenylalanine (e.g., 1 mM) for 5 minutes at 25°C.
4. Initiation of the Reaction:
-
Initiate the reaction by adding a solution of this compound (BH4) at the desired concentration (e.g., 75 µM), stabilized with dithiothreitol (DTT).
5. Measurement of Tyrosine Production:
-
The production of tyrosine can be measured continuously using a fluorescence-based assay.
-
Monitor the increase in fluorescence intensity at an excitation wavelength of 274 nm and an emission wavelength of 304 nm.
-
Alternatively, the reaction can be stopped at specific time points, and the amount of tyrosine produced can be quantified by HPLC.
6. Data Analysis:
-
Calculate the rate of the enzymatic reaction by determining the amount of tyrosine produced per unit of time.
-
To assess the effect of this compound, perform the assay with varying concentrations of this compound and determine the kinetic parameters (e.g., Vmax, Km).
Measurement of Phenylalanine and Tyrosine in Plasma/Blood Samples by HPLC
This protocol describes a common method for quantifying phenylalanine and tyrosine levels in biological samples.
1. Sample Preparation:
-
For plasma samples, precipitate proteins by adding perchloric acid (e.g., 6%) or trichloroacetic acid.
-
Centrifuge the sample to remove the precipitated proteins.
-
For dried blood spots, the amino acids are typically extracted from the filter paper.
2. HPLC System and Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: An isocratic mobile phase, such as 5% acetonitrile in water, can be employed.
-
Detection: The natural fluorescence of phenylalanine and tyrosine allows for their detection without derivatization. Use an excitation wavelength of approximately 210-215 nm and an emission wavelength of around 283-302 nm.
-
Internal Standard: An internal standard, such as N-methyl phenylalanine, should be used for accurate quantification.
3. Data Analysis:
-
Identify and quantify the peaks corresponding to phenylalanine and tyrosine by comparing their retention times and peak areas to those of known standards.
-
The concentration of each amino acid in the sample is calculated based on the calibration curve generated from the standards and the internal standard.
Experimental Workflow for Evaluating this compound Responsiveness
The following diagram illustrates a typical workflow for determining if a PKU patient is responsive to this compound treatment.
Caption: A simplified workflow for assessing patient responsiveness to this compound.
Conclusion
This compound represents a significant advancement in the management of PKU for a subset of responsive patients. Its role as a cofactor for phenylalanine hydroxylase allows for the enhancement of residual enzyme activity, leading to reduced blood phenylalanine levels and increased dietary tolerance. The information and protocols provided in this technical guide are intended to support researchers, scientists, and drug development professionals in their efforts to further understand and utilize this important therapeutic agent. Continued research into the mechanisms of this compound action and the development of improved diagnostic and therapeutic strategies will be crucial for improving the lives of individuals with PKU.
References
- 1. Determination of phenylalanine and tyrosine in plasma and dried blood samples using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Correction of kinetic and stability defects by tetrahydrobiopterin in phenylketonuria patients with certain phenylalanine hydroxylase mutations - PMC [pmc.ncbi.nlm.nih.gov]
The In-Depth Technical Guide to Sapropterin's Effect on Neurotransmitter Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of sapropterin, a synthetic form of tetrahydrobiopterin (BH4), with a specific focus on its role in neurotransmitter synthesis. This compound is an essential cofactor for the aromatic amino acid hydroxylases, which are the rate-limiting enzymes in the synthesis of dopamine and serotonin. This document details the biochemical pathways influenced by this compound, presents quantitative data from preclinical and clinical studies on its effects, outlines detailed experimental protocols for relevant assays, and provides visualizations of the key pathways and workflows.
Introduction
This compound dihydrochloride is a synthetic pharmaceutical formulation of 6R-tetrahydrobiopterin (6R-BH4), a naturally occurring and essential cofactor for several critical enzymes.[1][2][3] Its primary therapeutic application is in the management of certain forms of phenylketonuria (PKU), a genetic disorder characterized by the inability to properly metabolize phenylalanine.[4][5] Beyond its role in phenylalanine metabolism, this compound is fundamentally involved in the synthesis of key monoamine neurotransmitters, including dopamine and serotonin. This guide delves into the core mechanisms by which this compound influences these vital neurological pathways.
Mechanism of Action: The Role of this compound as a Cofactor
This compound functions as an indispensable cofactor for the aromatic amino acid hydroxylase family of enzymes. These enzymes catalyze the hydroxylation of aromatic amino acids, a critical step in various metabolic pathways. The three key enzymes in the context of neurotransmitter synthesis are:
-
Phenylalanine Hydroxylase (PAH): Converts phenylalanine to tyrosine. While primarily associated with PKU, this reaction is the initial step for the synthesis of catecholamines.
-
Tyrosine Hydroxylase (TH): The rate-limiting enzyme in the synthesis of catecholamines, converting tyrosine to L-DOPA, the precursor to dopamine, norepinephrine, and epinephrine.
-
Tryptophan Hydroxylase (TPH): The rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine), converting tryptophan to 5-hydroxytryptophan.
In individuals with certain mutations in the genes encoding these enzymes, the enzyme's stability or its affinity for the natural cofactor BH4 may be reduced. By providing an exogenous source of BH4, this compound can act as a pharmacological chaperone, enhancing the activity of the residual enzyme.
Dopamine Synthesis Pathway
The synthesis of dopamine begins with the conversion of tyrosine to L-DOPA by tyrosine hydroxylase, a reaction that is absolutely dependent on BH4. L-DOPA is then decarboxylated to form dopamine.
Serotonin Synthesis Pathway
The synthesis of serotonin is initiated by the conversion of tryptophan to 5-hydroxytryptophan by tryptophan hydroxylase, another BH4-dependent enzyme. 5-hydroxytryptophan is subsequently decarboxylated to produce serotonin.
Quantitative Data on this compound's Effects
The impact of this compound on neurotransmitter synthesis has been quantified in both preclinical and clinical studies.
Preclinical Data: Effects on Brain Biopterin and Neurotransmitter Metabolites
A study in a murine model of PKU (Pahenu2/enu2 mice) investigated the effects of high-dose this compound on brain biopterin and monoamine neurotransmitter turnover.
| Parameter | Treatment Group | Wild Type (Mean ± SEM) | Pahenu2/enu2 (Mean ± SEM) | % Change vs. Control (Pahenu2/enu2) |
| Brain Biopterin (pmol/mg protein) | Control (1% Ascorbic Acid) | 1.2 ± 0.1 | 1.1 ± 0.1 | - |
| This compound (20 mg/kg) | 1.4 ± 0.1 | 1.3 ± 0.1 | +18.2% | |
| This compound (40 mg/kg) | 1.6 ± 0.1 | 1.5 ± 0.1 | +36.4% | |
| This compound (100 mg/kg) | 2.5 ± 0.2 | 2.4 ± 0.2 | +118.2% | |
| Brain Homovanillic Acid (HVA) (pmol/mg protein) | Control (1% Ascorbic Acid) | 12.5 ± 0.8 | 8.9 ± 0.7 | - |
| This compound (100 mg/kg) | 15.1 ± 0.9 | 11.2 ± 0.8 | +25.8% | |
| Brain 5-Hydroxyindoleacetic Acid (5-HIAA) (pmol/mg protein) | Control (1% Ascorbic Acid) | 30.4 ± 1.5 | 19.0 ± 1.2 | - |
| This compound (100 mg/kg) | 38.2 ± 1.8 | 25.1 ± 1.5 | +32.1% |
Table 1: Effect of this compound on Brain Biopterin and Neurotransmitter Metabolites in a Murine Model of PKU.
Clinical Data: Effects on Urinary Neurotransmitter Metabolites
A clinical study in patients with PKU evaluated the impact of this compound on urinary monoamine neurotransmitter metabolites.
| Metabolite (μmol/mol creatinine) | PKU Patients at Baseline (Mean ± SD) | Healthy Controls (Mean ± SD) | PKU Patients after 1 Month this compound (Mean ± SD) | % Change from Baseline (PKU Patients) |
| Homovanillic Acid (HVA) | 25.8 ± 12.3 | 41.5 ± 14.2 | 29.8 ± 14.5 | +15.5% |
| 5-Hydroxyindoleacetic Acid (5-HIAA) | 34.2 ± 15.6 | 58.7 ± 18.9 | 33.5 ± 14.8 | -2.0% |
| Dopamine (DA) | 112.3 ± 45.1 | 198.7 ± 65.4 | 121.5 ± 50.2 | +8.2% |
| Serotonin (5-HT) | 18.9 ± 8.7 | 35.6 ± 12.1 | 19.5 ± 9.1 | +3.2% |
Table 2: Urinary Monoamine Metabolite Concentrations in PKU Patients Before and After this compound Treatment.
Enzyme Kinetics
The activity of tyrosine hydroxylase and tryptophan hydroxylase is dependent on the concentration of the BH4 cofactor.
| Enzyme | Cofactor | Km (μM) | Vmax (nmol/min/mg) |
| Tyrosine Hydroxylase (Bovine Adrenal Medulla) | (6R)-L-erythro-tetrahydrobiopterin | 24 ± 4 | Not Reported |
| 6-methyl-5,6,7,8-tetrahydropterin | 62.7 ± 5.7 | Not Reported | |
| Tryptophan Hydroxylase (Rabbit Hindbrain) | (6R)-L-erythro-tetrahydrobiopterin | ~30 | Not Reported |
Table 3: Kinetic Parameters of Aromatic Amino Acid Hydroxylases with BH4 and Analogs.
Experimental Protocols
Measurement of Neurotransmitters and Metabolites in Biological Fluids
A common method for the quantification of dopamine, serotonin, and their metabolites (HVA, 5-HIAA) in cerebrospinal fluid (CSF) or brain homogenates is High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
Protocol Outline:
-
Sample Collection and Preparation:
-
CSF is collected and immediately placed on ice.
-
For brain tissue, homogenize in a suitable buffer (e.g., 0.1 M perchloric acid).
-
Centrifuge samples to pellet proteins and other debris.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Separation:
-
Mobile Phase: A buffered aqueous solution (e.g., phosphate buffer) with an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent (e.g., octanesulfonic acid).
-
Column: A C18 reverse-phase column is typically used.
-
Flow Rate: Isocratic elution at a constant flow rate (e.g., 1.0 mL/min).
-
-
Electrochemical Detection:
-
An electrochemical detector with a glassy carbon working electrode is used.
-
The potential of the working electrode is set to a level that oxidizes the analytes of interest (e.g., +0.75 V).
-
-
Quantification:
-
Standard curves are generated using known concentrations of dopamine, serotonin, HVA, and 5-HIAA.
-
The peak areas of the analytes in the samples are compared to the standard curve for quantification.
-
In Vitro Tyrosine Hydroxylase Activity Assay
The activity of tyrosine hydroxylase can be measured by quantifying the production of L-DOPA from tyrosine.
Protocol Outline:
-
Reaction Mixture:
-
Prepare a reaction buffer containing a suitable buffer (e.g., MES or HEPES), catalase, and ferrous ammonium sulfate.
-
Add a known concentration of tyrosine (substrate) and varying concentrations of this compound (cofactor).
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a purified preparation of tyrosine hydroxylase.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.
-
-
Reaction Termination and L-DOPA Quantification:
-
Stop the reaction by adding an acid (e.g., perchloric acid).
-
Quantify the L-DOPA produced using HPLC with electrochemical or fluorescence detection.
-
-
Data Analysis:
-
Calculate the rate of L-DOPA formation to determine the enzyme activity.
-
Kinetic parameters (Km and Vmax) can be determined by measuring the activity at different substrate and cofactor concentrations and fitting the data to the Michaelis-Menten equation.
-
Conclusion
This compound plays a crucial role in the synthesis of the monoamine neurotransmitters dopamine and serotonin by acting as an essential cofactor for the rate-limiting enzymes tyrosine hydroxylase and tryptophan hydroxylase. Preclinical and clinical evidence demonstrates that this compound administration can increase the turnover of these neurotransmitters, particularly in conditions where BH4 levels are deficient or the respective enzymes have reduced affinity for the cofactor. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate effects of this compound on these critical neurological pathways. This knowledge is vital for the ongoing development and optimization of therapeutic strategies for a range of neurological and metabolic disorders.
References
The Influence of Sapropterin Supplementation on Core Biochemical Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sapropterin dihydrochloride, a synthetic formulation of tetrahydrobiopterin (BH4), is a critical cofactor for several key enzymatic reactions in human physiology. This technical guide provides an in-depth analysis of the biochemical pathways significantly influenced by this compound supplementation. Primarily used in the management of Phenylketonuria (PKU), this compound's mechanism of action extends to the synthesis of essential neurotransmitters and the production of nitric oxide. This document outlines the quantitative effects of this compound on these pathways, details relevant experimental protocols for the assessment of its biochemical impact, and provides visual representations of the involved signaling cascades and experimental workflows.
Core Biochemical Pathways Modulated by this compound
This compound (BH4) functions as an essential cofactor for a class of enzymes known as aromatic amino acid hydroxylases and for nitric oxide synthases.[1] Its supplementation directly impacts three major biochemical pathways:
-
Phenylalanine Metabolism: In individuals with BH4-responsive Phenylketonuria (PKU), this compound enhances the activity of the deficient enzyme, phenylalanine hydroxylase (PAH).[2] This leads to the conversion of phenylalanine to tyrosine, thereby reducing the pathologically high levels of phenylalanine in the blood.[2]
-
Neurotransmitter Synthesis: BH4 is a requisite cofactor for tyrosine hydroxylase and tryptophan hydroxylase, the rate-limiting enzymes in the synthesis of dopamine and serotonin, respectively.[3][4] Supplementation with this compound has the potential to modulate the levels of these crucial neurotransmitters.
-
Nitric Oxide Synthesis: this compound is a critical cofactor for all isoforms of nitric oxide synthase (NOS), which catalyze the production of nitric oxide (NO) from L-arginine. NO is a vital signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission.
Quantitative Effects of this compound Supplementation
The administration of this compound has been shown to induce measurable changes in the biochemical markers associated with the aforementioned pathways.
Phenylalanine Metabolism
Clinical trials have consistently demonstrated the efficacy of this compound in reducing blood phenylalanine levels and increasing phenylalanine tolerance in responsive PKU patients.
| Parameter | Study Population | Dosage | Duration | Key Findings | Reference |
| Blood Phenylalanine Reduction | Adults and children with BH4-responsive PKU | 10 mg/kg/day | 6 weeks | Significant decrease in mean blood phenylalanine levels of -235.9 ± 257 µmol/L from a baseline of 843 µmol/L, compared to a 2.9 ± 239.5 µmol/L increase in the placebo group. | |
| Blood Phenylalanine Reduction | Adults and children with BH4-responsive PKU | 5 to 20 mg/kg/day | 22 weeks | Mean plasma phenylalanine decreased from 844 µmol/L at baseline to 652 µmol/L at week 22. | |
| Increased Phenylalanine Tolerance | Children with BH4-responsive PKU | 20 mg/kg/day | 10 weeks | Total phenylalanine intake approximately doubled to 43.8 mg/kg/day in the this compound group, compared to a slight increase in the placebo group. |
Neurotransmitter Metabolism
While direct quantification of neurotransmitter changes in the human brain post-sapropterin supplementation is challenging, studies in animal models and analysis of metabolites in human subjects provide valuable insights.
| Parameter | Study Population | Dosage | Duration | Key Findings | Reference |
| Dopamine and Serotonin Metabolites | Pah-enu2 mice (a model of PKU) | 20, 40, or 100 mg/kg/day | 4 days | No significant change in brain dopamine or serotonin levels. Significant increase in the metabolites homovanillic acid (HVA) and 5-hydroxyindoleacetic acid (5-HIAA) at the 100 mg/kg/day dose, suggesting increased neurotransmitter turnover. | |
| Urinary Monoamine Metabolites | PKU patients | 20 mg/kg/day | 1 month | Significant increase in urinary HVA levels. |
Nitric Oxide Pathway
Direct quantitative data on the in-vivo effects of this compound on nitric oxide synthase activity in humans is limited. However, preclinical studies suggest a potential for this compound to influence this pathway.
| Parameter | Study Population | Key Findings | Reference |
| NOS Cofactor Function | In vitro and animal models | This compound (BH4) is an essential cofactor for all NOS isoforms, and its availability is critical for NO production. |
Detailed Experimental Protocols
Measurement of Phenylalanine in Dried Blood Spots
This protocol outlines a common method for monitoring blood phenylalanine levels in PKU patients.
Materials:
-
Whatman 903 filter paper
-
Lancet for capillary blood collection
-
Methanol containing internal standard (e.g., Phenylalanine-d5)
-
96-well microplate
-
Plate shaker
-
Tandem mass spectrometer (MS/MS)
Procedure:
-
Sample Collection: Collect a capillary blood sample via finger or heel prick and spot it onto the Whatman 903 filter paper. Allow the blood spots to dry completely at ambient temperature for at least 3 hours.
-
Extraction: Punch a 3mm disc from the dried blood spot into a well of a 96-well microplate. Add 100 µL of methanol containing the internal standard to each well.
-
Elution: Seal the plate and place it on a plate shaker for 30 minutes to elute the phenylalanine from the filter paper.
-
Analysis: Transfer the supernatant to a new microplate and analyze the phenylalanine concentration using a tandem mass spectrometer. The flow-injection analysis tandem mass spectrometry (FIA-MS/MS) method is commonly used for its high throughput and sensitivity.
Quantification of Dopamine and Serotonin in Brain Tissue via HPLC-ECD
This protocol describes a highly sensitive method for measuring neurotransmitter levels in brain tissue samples.
Materials:
-
Brain tissue sample
-
Homogenization buffer (e.g., 0.1 M perchloric acid)
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD)
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent)
-
Standards for dopamine and serotonin
Procedure:
-
Tissue Preparation: Rapidly dissect the brain region of interest on ice. Weigh the tissue and homogenize it in a known volume of ice-cold homogenization buffer.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
HPLC-ECD Analysis: Inject a defined volume of the filtered supernatant onto the HPLC system. The neurotransmitters are separated on the C18 column based on their physicochemical properties and detected by the electrochemical detector, which measures the current generated by their oxidation.
-
Quantification: Create a standard curve using known concentrations of dopamine and serotonin standards. The concentration of the neurotransmitters in the brain tissue sample is determined by comparing their peak areas to the standard curve.
Nitric Oxide Synthase Activity Assay (Griess Assay)
This colorimetric assay is a common method for indirectly measuring NOS activity by quantifying nitrite, a stable and water-soluble breakdown product of nitric oxide.
Materials:
-
Cell or tissue lysate
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Nitrate reductase (to convert nitrate to nitrite for total NO assessment)
-
NADPH
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in a suitable buffer.
-
Nitrate Reduction (Optional): To measure total nitric oxide production (nitrite + nitrate), incubate the samples with nitrate reductase and NADPH to convert nitrate to nitrite.
-
Griess Reaction: Add the Griess Reagent to each well containing the sample or standard.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes to allow for the colorimetric reaction to develop. A purple azo dye will form in the presence of nitrite.
-
Measurement: Measure the absorbance of each well at approximately 540 nm using a microplate reader.
-
Quantification: Prepare a standard curve using known concentrations of sodium nitrite. The nitrite concentration in the samples is determined by comparing their absorbance to the standard curve.
Visualizations of Pathways and Workflows
Biochemical Pathways Influenced by this compound
Caption: Core biochemical pathways dependent on this compound (BH4) as a cofactor.
Experimental Workflow for Assessing this compound Responsiveness
Caption: Clinical workflow for determining patient responsiveness to this compound therapy.
Logical Relationship of this compound's Multifaceted Influence
Caption: Logical flow of this compound's biochemical influence and potential outcomes.
Conclusion
This compound supplementation exerts a significant and clinically relevant influence on key biochemical pathways. Its primary, well-established role in enhancing phenylalanine metabolism provides a cornerstone therapy for BH4-responsive PKU. Furthermore, its function as a cofactor in neurotransmitter and nitric oxide synthesis opens avenues for investigating its broader therapeutic potential in conditions characterized by deficiencies in these pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the study of this compound and its multifaceted biochemical effects. Further research, particularly clinical studies in humans, is warranted to fully elucidate the quantitative impact of this compound on neurotransmitter levels and nitric oxide production.
References
- 1. Differences of Phenylalanine Concentrations in Dried Blood Spots and in Plasma: Erythrocytes as a Neglected Component for This Observation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. "Quantitation of Phenylalanine in Dried Blood Spot Using Liquid Chromat" by Serena Baird, C. Clinton Frazee III et al. [scholarlyexchange.childrensmercy.org]
- 4. High dose this compound dihydrochloride therapy improves monoamine neurotransmitter turnover in murine phenylketonuria (PKU) - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of Sapropterin in Restoring Endothelial Nitric Oxide Synthase (eNOS) Coupling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endothelial dysfunction, a hallmark of many cardiovascular diseases, is intrinsically linked to the uncoupling of endothelial nitric oxide synthase (eNOS). In its coupled state, eNOS produces nitric oxide (NO), a critical signaling molecule for vasodilation and vascular health. However, under conditions of oxidative stress, a deficiency of the essential cofactor tetrahydrobiopterin (BH4) leads to eNOS uncoupling, a pathological state where the enzyme produces superoxide (O₂⁻) instead of NO. This shift not only diminishes the vasoprotective effects of NO but also exacerbates oxidative stress, creating a vicious cycle of vascular damage. Sapropterin, a synthetic formulation of BH4, has emerged as a promising therapeutic agent to recouple eNOS, thereby restoring NO production and mitigating superoxide-mediated vascular injury. This technical guide provides an in-depth exploration of the impact of this compound on eNOS coupling, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
The Molecular Basis of eNOS Coupling and Uncoupling
The enzymatic activity of eNOS is critically dependent on its dimeric structure and the availability of its substrate L-arginine and cofactor BH4.[1] In a healthy endothelium, eNOS exists as a homodimer, facilitating the transfer of electrons from the reductase domain of one monomer to the oxygenase domain of the other.[2] BH4 plays a crucial role in stabilizing this dimeric conformation and in the catalytic process of L-arginine oxidation to produce NO.[1][2]
However, in pathological states characterized by increased oxidative stress, such as diabetes, hypertension, and atherosclerosis, BH4 is readily oxidized to dihydrobiopterin (BH2).[3] This oxidation has two detrimental consequences:
-
BH4 Depletion: The reduced availability of BH4 compromises the stability of the eNOS dimer.
-
Competitive Inhibition: BH2 can compete with the remaining BH4 for binding to eNOS, but it is ineffective as a cofactor.
This depletion of functional BH4 and the accumulation of BH2 lead to the "uncoupling" of eNOS. In this uncoupled state, the electron flow within the enzyme is diverted from L-arginine to molecular oxygen, resulting in the production of superoxide radicals instead of NO. The generated superoxide can further react with any available NO to form peroxynitrite (ONOO⁻), a potent oxidant that further depletes BH4, thus perpetuating the cycle of eNOS uncoupling and oxidative stress.
This compound: A Therapeutic Strategy to Recouple eNOS
This compound dihydrochloride is a synthetic, orally bioavailable form of 6R-BH4, the active isomer of tetrahydrobiopterin. By supplementing the endogenous pool of BH4, this compound directly addresses the core mechanism of eNOS uncoupling. Administration of this compound has been shown to restore the intracellular BH4/BH2 ratio, a critical determinant of eNOS coupling. By increasing the availability of its essential cofactor, this compound promotes the stabilization of the eNOS dimer, recouples the enzyme, and shifts its output from superoxide back to nitric oxide.
Quantitative Impact of this compound on eNOS Function
The therapeutic effects of this compound on endothelial function have been documented in various preclinical and clinical studies. While much of the clinical data for this compound focuses on its primary indication for phenylketonuria (PKU), a number of studies have investigated its impact on markers of endothelial health in other conditions.
| Parameter | Condition | Treatment Details | Observed Effect | Citation |
| Blood Phenylalanine (Phe) Levels | Phenylketonuria (PKU) | This compound 10 mg/kg/day for 6 weeks | 28% decrease from baseline | |
| Blood Phenylalanine (Phe) Levels | Phenylketonuria (PKU) | This compound 5, 10, and 20 mg/kg/day (2 weeks each) | Dose-dependent reduction in blood Phe levels | |
| Dietary Phe Tolerance | PKU (children 4-12 years) | This compound 20 mg/kg/day for 10 weeks | Increased tolerance of 20.9 mg/kg/day (vs. 2.9 mg/kg/day in placebo) | |
| Dietary Phe Tolerance | PKU (< 4 years of age) | This compound + Phe-restricted diet vs. diet alone for 26 weeks | Mean Phe tolerance of 80.6 mg/kg/day vs. 50.1 mg/kg/day | |
| Brain Biopterin Content | Murine PKU model | This compound 100 mg/kg | More than double the brain biopterin content |
Key Experimental Protocols
Measurement of Nitric Oxide Production (Griess Assay)
The Griess assay is a colorimetric method for the indirect quantification of NO by measuring its stable breakdown product, nitrite (NO₂⁻), in biological fluids.
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
-
Sodium nitrite (NaNO₂) standard solution (for standard curve)
-
96-well microplate
-
Microplate reader (540 nm absorbance)
Procedure:
-
Prepare a standard curve of known NaNO₂ concentrations in the same medium as the samples.
-
Collect cell culture supernatant or other biological samples.
-
To 50 µL of each sample and standard in a 96-well plate, add 50 µL of Griess Reagent I (sulfanilamide solution).
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Detection of Superoxide Production (Lucigenin-Enhanced Chemiluminescence)
Lucigenin is a chemiluminescent probe that emits light upon reaction with superoxide, allowing for its detection.
Materials:
-
Lucigenin (bis-N-methylacridinium nitrate)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Luminometer or scintillation counter
-
Cell or tissue samples
Procedure:
-
Prepare a working solution of lucigenin in the desired buffer. The concentration should be carefully optimized, as high concentrations can themselves generate superoxide.
-
Incubate the cell or tissue samples with the lucigenin solution in the dark.
-
Measure the chemiluminescence using a luminometer or scintillation counter.
-
To confirm the specificity for superoxide, parallel experiments can be conducted in the presence of superoxide dismutase (SOD), which should quench the signal.
Analysis of eNOS Dimer-to-Monomer Ratio (Low-Temperature SDS-PAGE and Western Blotting)
This method separates the dimeric and monomeric forms of eNOS based on their differential stability at low temperatures.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Laemmli sample buffer (without boiling and without reducing agents like β-mercaptoethanol or DTT for preserving the dimer)
-
SDS-PAGE apparatus and reagents
-
Nitrocellulose or PVDF membrane
-
Primary antibody against eNOS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells or tissues on ice using a suitable lysis buffer.
-
Determine protein concentration of the lysates.
-
Mix equal amounts of protein with Laemmli sample buffer. Crucially, do not boil the samples.
-
Perform SDS-PAGE at a low temperature (e.g., 4°C) to prevent dimer dissociation.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for eNOS.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities for the eNOS dimer (at ~260 kDa) and monomer (at ~135 kDa) to determine the dimer-to-monomer ratio.
Quantification of BH4 and BH2 (HPLC with Electrochemical/Fluorescence Detection)
High-performance liquid chromatography (HPLC) is used to separate and quantify the different forms of biopterins.
Materials:
-
HPLC system with electrochemical and/or fluorescence detectors
-
C18 reverse-phase column
-
Mobile phase (e.g., potassium phosphate buffer with chelating agents)
-
BH4 and BH2 standards
-
Acidic and alkaline iodine solutions for differential oxidation
Procedure:
-
Homogenize tissue or lyse cells in a buffer containing antioxidants to prevent auto-oxidation of BH4.
-
Deproteinate the samples, typically by acid precipitation.
-
Perform differential oxidation:
-
Acidic oxidation: Converts both BH4 and BH2 to biopterin.
-
Alkaline oxidation: Converts only BH2 to biopterin.
-
-
Inject the oxidized samples and standards onto the HPLC system.
-
Detect biopterin using a fluorescence detector.
-
The concentration of BH4 is calculated as the difference between the total biopterin measured after acidic oxidation and the biopterin measured after alkaline oxidation. BH2 is determined from the alkaline oxidation measurement.
Visualizing the Molecular Pathways and Experimental Workflows
Signaling Pathway of eNOS Coupling and Uncoupling
References
The Unharnessed Potential of Sapropterin: A Technical Guide to Preclinical Research in Non-PKU Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sapropterin, a synthetic form of tetrahydrobiopterin (BH4), is a critical cofactor for several key enzymes, most notably phenylalanine hydroxylase, the deficiency of which leads to phenylketonuria (PKU). However, the therapeutic potential of this compound extends far beyond PKU. As a pivotal regulator of endothelial nitric oxide synthase (eNOS) and other enzyme systems, this compound is emerging as a promising agent in a variety of non-PKU disorders characterized by endothelial dysfunction, oxidative stress, and inflammation. This technical guide provides an in-depth overview of the preclinical research on this compound in these conditions, with a focus on cardiovascular and neurological disorders. We consolidate quantitative data from key studies, detail experimental protocols to facilitate reproducibility, and present signaling pathways and experimental workflows through clear visualizations. This guide aims to be a comprehensive resource for researchers and drug development professionals exploring the broader therapeutic applications of this compound.
Introduction: The Multifaceted Role of this compound
This compound, or tetrahydrobiopterin (BH4), is an essential cofactor for several aromatic amino acid hydroxylases and all three isoforms of nitric oxide synthase (NOS).[1] Its primary recognized role is in the hydroxylation of phenylalanine to tyrosine by phenylalanine hydroxylase (PAH). In individuals with certain mutations in the PAH gene, this compound can act as a pharmacological chaperone, enhancing residual enzyme activity and reducing blood phenylalanine levels.[2][3]
Beyond its application in PKU, this compound's function as a cofactor for endothelial nitric oxide synthase (eNOS) has garnered significant attention. eNOS plays a crucial role in maintaining vascular homeostasis by producing nitric oxide (NO), a potent vasodilator with anti-inflammatory and anti-proliferative properties. In conditions of oxidative stress, BH4 levels can become depleted, leading to "eNOS uncoupling." In this dysfunctional state, eNOS produces superoxide radicals instead of NO, contributing to endothelial dysfunction and the pathogenesis of numerous cardiovascular diseases.[4] By replenishing BH4 levels, this compound has the potential to recouple eNOS, restore NO bioavailability, and mitigate oxidative stress.
This guide delves into the preclinical evidence supporting the use of this compound in a range of non-PKU disorders, providing a foundation for future research and drug development efforts.
Preclinical Evidence in Cardiovascular Disorders
A substantial body of preclinical research has investigated the therapeutic potential of this compound in various cardiovascular conditions, primarily focusing on its ability to restore endothelial function and combat oxidative stress.
Congenital Heart Defects in Diabetic Pregnancies
Maternal pregestational diabetes is a significant risk factor for congenital heart defects (CHDs) in offspring. Preclinical studies in mouse models have demonstrated a protective role for this compound in this context.
Quantitative Data Summary
| Animal Model | This compound Dosage | Key Findings | Reference |
| Streptozotocin-induced diabetic mice | 10 mg/kg/day in drinking water | Reduced incidence of CHDs from 59% to 27%.[4] | |
| Prevented major cardiac abnormalities like atrioventricular septal defects and double-outlet right ventricle. | |||
| Increased eNOS dimerization in the fetal heart. | |||
| Decreased reactive oxygen species (ROS) levels in the fetal heart. | |||
| Normalized decreased cell proliferation and cardiac transcription factor expression. |
Experimental Protocol: Streptozotocin-Induced Diabetic Mouse Model
-
Animal Model: Adult female C57BL/6 mice.
-
Induction of Diabetes: Multiple low doses of streptozotocin (STZ) (e.g., 40 mg/kg) administered intraperitoneally for five consecutive days. Diabetes is confirmed by measuring blood glucose levels, with levels >300 mg/dL often considered diabetic.
-
Breeding: Diabetic female mice are bred with normal male mice.
-
This compound Administration: this compound is administered to pregnant diabetic dams, typically orally via drinking water (e.g., 10 mg/kg/day), from embryonic day 0.5 to 18.5.
-
Outcome Measures:
-
Histological Analysis: Fetal hearts are collected at embryonic day 18.5 for histological examination to identify CHDs.
-
eNOS Dimerization: Western blot analysis of fetal heart tissue to determine the ratio of eNOS dimers to monomers.
-
Reactive Oxygen Species (ROS) Production: Assessed in fetal hearts using techniques such as dihydroethidium (DHE) staining.
-
Cell Proliferation: Measured by immunohistochemical staining for markers like Ki67.
-
Gene Expression: Analysis of cardiac transcription factors (e.g., Gata4, Nkx2.5) via quantitative real-time PCR.
-
Atherosclerosis
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in arteries. Endothelial dysfunction and oxidative stress are key contributors to its pathogenesis.
Quantitative Data Summary
| Animal Model | This compound Dosage | Key Findings | Reference |
| Apolipoprotein E-knockout (ApoE-/-) mice on a Western diet | 10 mg/kg/day in drinking water | Significantly inhibited the progression of atherosclerotic lesions. | |
| Improved endothelium-dependent vasodilation. | |||
| Attenuated the increased mRNA expression of NADPH oxidase components and inflammatory factors (LOX-1, MCP-1) in the aorta. |
Experimental Protocol: ApoE-/- Mouse Model of Atherosclerosis
-
Animal Model: Apolipoprotein E-knockout (ApoE-/-) mice, which are genetically predisposed to developing hypercholesterolemia and atherosclerosis.
-
Diet: Mice are fed a high-fat, high-cholesterol "Western-type" diet to accelerate the development of atherosclerotic plaques.
-
This compound Administration: this compound is provided in the drinking water (e.g., 10 mg/kg/day).
-
Outcome Measures:
-
Atherosclerotic Lesion Analysis: Aortas are dissected, stained with Oil Red O to visualize lipid-rich plaques, and the lesion area is quantified.
-
Vascular Reactivity: Endothelium-dependent vasodilation is assessed in isolated aortic rings in response to acetylcholine.
-
Gene Expression Analysis: mRNA levels of inflammatory and oxidative stress markers in the aorta are measured using quantitative real-time PCR.
-
Preclinical Evidence in Neurological Disorders
The role of this compound in the central nervous system (CNS) is rooted in its function as a cofactor for tyrosine hydroxylase and tryptophan hydroxylase, the rate-limiting enzymes in the synthesis of dopamine and serotonin, respectively. Furthermore, the involvement of endothelial dysfunction and oxidative stress in the pathophysiology of various neurological disorders suggests a potential therapeutic role for this compound.
While preclinical research in this area is less extensive than in cardiovascular disease, some studies have begun to explore the potential of this compound in neurological conditions.
Neuroinflammation
Neuroinflammation is a common feature of many neurodegenerative diseases. A study in a mouse model of lipopolysaccharide (LPS)-induced neuroinflammation investigated the effects of this compound.
Quantitative Data Summary
| Animal Model | This compound Dosage | Key Findings | Reference |
| LPS-treated mice | Not specified in abstract | Restored LPS-induced decrease in striatal dopamine levels. | |
| Dampened the LPS-induced expression of inflammatory cytokines. | |||
| Restored the loss of locomotor response to amphetamine. |
Experimental Protocol: LPS-Induced Neuroinflammation Model
-
Animal Model: Mice.
-
Induction of Neuroinflammation: A single intraperitoneal injection of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce a systemic inflammatory response that leads to neuroinflammation.
-
This compound Administration: The specific dosage and route of administration were not detailed in the available abstract.
-
Outcome Measures:
-
Neurotransmitter Levels: Striatal dopamine levels are measured, typically using high-performance liquid chromatography (HPLC).
-
Cytokine Expression: The expression of inflammatory cytokines in the brain is assessed using methods like quantitative real-time PCR or ELISA.
-
Behavioral Analysis: Locomotor activity in response to amphetamine is evaluated to assess dopaminergic function.
-
Signaling Pathways and Mechanisms of Action
The primary mechanism by which this compound is thought to exert its therapeutic effects in non-PKU disorders is through the recoupling of eNOS.
eNOS Coupling and Uncoupling
Caption: The eNOS coupling and uncoupling pathway.
In a healthy state, dimeric eNOS utilizes L-arginine and its cofactor BH4 to produce nitric oxide (NO), which promotes vasodilation and maintains vascular health. In pathological conditions associated with oxidative stress, BH4 is oxidized to dihydrobiopterin (BH2). This depletion of BH4 leads to the uncoupling of eNOS, causing it to produce superoxide instead of NO. Superoxide contributes to further oxidative stress and endothelial dysfunction. This compound supplementation can replenish BH4 levels, thereby recoupling eNOS and restoring NO production.
Experimental Workflow for Preclinical this compound Studies
Caption: A generalized experimental workflow for preclinical studies of this compound.
Discussion and Future Directions
The preclinical evidence strongly suggests that this compound holds significant therapeutic potential for a range of non-PKU disorders, particularly those with an underlying pathology of endothelial dysfunction and oxidative stress. The consistent findings in models of congenital heart defects and atherosclerosis highlight the promise of this compound in cardiovascular medicine.
The emerging research in neurological disorders, although still in its early stages, opens up exciting new avenues for investigation. Given the role of BH4 in neurotransmitter synthesis and the increasing recognition of neurovascular dysfunction and neuroinflammation in neurodegenerative diseases, further preclinical studies are warranted to explore the efficacy of this compound in models of Alzheimer's disease, Parkinson's disease, ischemic stroke, and traumatic brain injury.
Future preclinical research should focus on:
-
Dose-response studies: To determine the optimal therapeutic window for this compound in different disease models.
-
Long-term efficacy and safety: To assess the sustained benefits and potential adverse effects of chronic this compound administration.
-
Combination therapies: To investigate potential synergistic effects of this compound with other therapeutic agents.
-
Exploring novel delivery systems: To enhance the bioavailability of this compound, particularly to the central nervous system.
Conclusion
This compound is a promising therapeutic agent with a well-defined mechanism of action that extends beyond its current indication for PKU. The preclinical data presented in this guide provide a strong rationale for its further investigation in a variety of non-PKU disorders. By providing a consolidated resource of quantitative data, detailed experimental protocols, and clear visualizations of its mechanisms, this technical guide aims to facilitate and inspire future research that will ultimately unlock the full therapeutic potential of this compound.
References
- 1. longdom.org [longdom.org]
- 2. This compound Hydrochloride: Enzyme Enhancement Therapy for Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a review of its use in the treatment of primary hyperphenylalaninaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]
Sapropterin's Role in Mitigating Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of sapropterin's (synthetic tetrahydrobiopterin, BH4) critical role in mitigating oxidative stress. This compound is an essential cofactor for several key enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. Its deficiency or oxidation leads to enzymatic "uncoupling," a pathological state characterized by the production of superoxide radicals instead of beneficial nitric oxide (NO), thereby contributing significantly to oxidative stress and the pathophysiology of numerous diseases. This document details the biochemical mechanisms of this compound action, summarizes quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows.
Introduction: The Pivotal Role of Tetrahydrobiopterin (BH4)
Tetrahydrobiopterin (BH4), of which this compound is a synthetic form, is a naturally occurring and essential cofactor for a limited but vital group of enzymes.[1] Its primary functions include:
-
Nitric Oxide (NO) Synthesis: BH4 is indispensable for all three isoforms of nitric oxide synthase (NOS): endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). These enzymes catalyze the conversion of L-arginine to L-citrulline and NO, a critical signaling molecule in vasodilation, neurotransmission, and immune responses.[2]
-
Aromatic Amino Acid Hydroxylation: BH4 is a cofactor for phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH).[1] These enzymes are rate-limiting in the synthesis of tyrosine, L-Dopa (a precursor to dopamine), and serotonin, respectively.[1]
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, plays a central role in the pathogenesis of various cardiovascular, neurological, and metabolic disorders.[3] A key contributor to this pathological state is the "uncoupling" of NOS enzymes, a phenomenon directly linked to the bioavailability of BH4.
The Mechanism of Action: this compound and the Recoupling of NOS
Under physiological conditions, with adequate levels of BH4, eNOS efficiently transfers electrons from its reductase domain to its oxygenase domain, leading to the production of NO. However, in states of BH4 deficiency or oxidation of BH4 to its inactive form, 7,8-dihydrobiopterin (BH2), this electron transfer becomes "uncoupled." Instead of being used to oxidize L-arginine, the electrons are diverted to molecular oxygen, resulting in the generation of superoxide (O2•−), a potent ROS.
This uncoupling of eNOS creates a vicious cycle:
-
Reduced NO Bioavailability: The shift from NO to superoxide production leads to endothelial dysfunction, characterized by impaired vasodilation and a pro-inflammatory, pro-thrombotic state.
-
Increased Oxidative Stress: The generated superoxide contributes directly to the pool of ROS, exacerbating oxidative stress.
-
Peroxynitrite Formation: Superoxide rapidly reacts with any available NO to form peroxynitrite (ONOO−), a highly reactive and damaging oxidant that further oxidizes BH4, perpetuating the uncoupling of eNOS.
This compound administration mitigates oxidative stress by directly addressing this core issue. By supplementing BH4 levels, this compound helps to "recouple" NOS, restoring its normal function of producing NO while simultaneously reducing the production of superoxide. This restoration of endothelial function has been observed in various conditions associated with oxidative stress, including hypercholesterolemia, diabetes, hypertension, and in smokers.
Quantitative Data on this compound's Efficacy
The therapeutic effects of this compound in reducing oxidative stress and improving endothelial function have been quantified in numerous studies. The following tables summarize key findings.
Table 1: Effect of this compound on Endothelial Function
| Population | Intervention | Outcome Measure | Result | Reference |
| Smokers | Oral this compound (2 mg/kg) | Flow-Mediated Vasodilation (FMV) | Significant augmentation of endothelium-dependent vasodilation | |
| Patients with Rheumatoid Arthritis | Acute and short-term oral BH4 | Flow-Mediated Dilatation (FMD) | Acute: 2.56% improvement; Short-term: 3.50% improvement | |
| Hypercholesterolemic Patients | Chronic oral BH4 | Endothelium-dependent relaxations | Normalization of impairment |
Table 2: Effect of this compound on Oxidative Stress Markers
| Model/Population | Intervention | Oxidative Stress Marker | Result | Reference |
| Hypercholesterolemic Patients | Chronic oral BH4 | Plasma 8-F2 isoprostane | Significant reduction | |
| Diabetic Mice | Oral this compound | Intracardiac nitrotyrosine levels | Reduction in diabetic mice receiving this compound | |
| Diabetic Mice | Oral this compound | Intracardiac BH4 levels | Restoration of BH4 levels |
Table 3: Effect of this compound in Phenylketonuria (PKU)
| Study Population | Intervention | Outcome Measure | Result | Reference |
| PKU Patients | This compound | Blood Phenylalanine (Phe) Levels | ≥30% reduction in up to 50% of treated participants | |
| PKU Patients (Phe >600 µmol/L) | This compound (3-6 weeks) | Blood Phenylalanine (Phe) Levels | Statistically significant reduction of ~200 µmol/L | |
| PKU Patients | This compound (10-26 weeks) | Phenylalanine Tolerance | Increased by ~20 mg/kg/day |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are outlines of key experimental protocols.
Measurement of Tetrahydrobiopterin (BH4) and Dihydrobiopterin (BH2) by HPLC with Electrochemical Detection
This method allows for the quantification of both the active (BH4) and oxidized (BH2) forms of biopterin, providing a crucial ratio for assessing oxidative stress.
-
Sample Preparation:
-
Collect blood in EDTA tubes containing 1 mM dithioerythritol (DTE) to prevent auto-oxidation.
-
Centrifuge at 3,000 rpm for 15 minutes at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
-
For tissue samples, homogenize in a buffer containing antioxidants like DTE and metal chelators like diethylenetriaminepentaacetic acid (DTPA).
-
-
Differential Oxidation:
-
Perform two parallel oxidation procedures on the deproteinized sample extract using iodine. One under acidic conditions (oxidizes both BH4 and BH2 to biopterin) and one under alkaline conditions (oxidizes only BH2 to biopterin).
-
The difference in biopterin content between the two oxidation steps allows for the calculation of BH4 levels.
-
-
HPLC-ECD Analysis:
-
Inject the oxidized samples into a high-performance liquid chromatography (HPLC) system equipped with a C18 column.
-
Use an electrochemical detector (ECD) to quantify the biopterin levels.
-
Generate standard curves for both BH4 and BH2 for accurate quantification.
-
Assessment of Endothelial Function via Flow-Mediated Dilation (FMD)
FMD is a non-invasive ultrasound technique used to assess endothelium-dependent vasodilation, a key indicator of vascular health.
-
Patient Preparation:
-
Patients should fast for at least 8-12 hours prior to the measurement.
-
Refrain from smoking, caffeine, and exercise on the day of the study.
-
-
Procedure:
-
The patient rests in a supine position in a quiet, temperature-controlled room.
-
The brachial artery is imaged using a high-resolution ultrasound transducer.
-
Baseline brachial artery diameter is recorded.
-
A blood pressure cuff is inflated on the forearm to a pressure of 50 mmHg above systolic pressure for 5 minutes to induce reactive hyperemia.
-
The cuff is then deflated, and the brachial artery diameter is continuously monitored for 3 minutes.
-
-
Data Analysis:
-
FMD is calculated as the percentage change in brachial artery diameter from baseline to the maximum diameter achieved after cuff deflation.
-
Measurement of Oxidative Stress Biomarkers
-
Nitrotyrosine Western Blot:
-
Extract proteins from tissue homogenates.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for nitrotyrosine.
-
Use a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase) for visualization.
-
Quantify the band intensity to determine the relative levels of nitrated proteins.
-
-
Isoprostane Measurement:
-
Measure plasma levels of 8-F2 isoprostane, a stable marker of lipid peroxidation, using commercially available enzyme-linked immunosorbent assay (ELISA) kits or mass spectrometry.
-
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed.
Figure 1: The role of this compound in eNOS coupling and uncoupling.
Figure 2: Workflow for BH4 and BH2 quantification.
Conclusion
This compound plays a fundamental role in mitigating oxidative stress by acting as a critical cofactor for nitric oxide synthase. Its ability to recouple eNOS, thereby restoring the balance between nitric oxide and superoxide production, represents a key therapeutic mechanism. The quantitative data from diverse studies underscore its potential in improving endothelial function and reducing markers of oxidative damage. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the therapeutic applications of this compound in a variety of disease models characterized by oxidative stress. The continued exploration of this compound's multifaceted roles will undoubtedly pave the way for novel therapeutic strategies in cardiovascular, neurological, and metabolic diseases.
References
Methodological & Application
Application Note and Protocols for HPLC-Based Quantification of Sapropterin in Plasma Samples
Introduction
Sapropterin dihydrochloride, a synthetic form of tetrahydrobiopterin (BH4), is a critical cofactor for several enzymes, including phenylalanine hydroxylase. Its quantification in plasma is essential for pharmacokinetic studies and therapeutic drug monitoring in patients with conditions like phenylketonuria (PKU). However, the inherent instability of BH4 in biological matrices presents a significant analytical challenge, as it readily oxidizes to dihydrobiopterin (BH2) and biopterin (B).[1][2][3] This document provides detailed protocols for the quantification of this compound in plasma using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), addressing both direct and indirect measurement strategies.
Analytical Approaches
Two primary strategies are employed for the quantification of this compound in plasma to address its instability:
-
Indirect Quantification via Oxidation: This common approach involves the deliberate oxidation of the unstable BH4 to the more stable biopterin. The total biopterin concentration is then measured, and a correction factor is applied to determine the initial this compound concentration.[1][4] This method is robust and circumvents the challenges of BH4 instability during sample processing.
-
Direct Quantification with Stabilization: This method aims to measure the intact this compound molecule. It requires meticulous sample handling, including the immediate addition of antioxidants to the blood collection tubes to prevent ex vivo oxidation. This approach provides a direct measure of the biologically active form of the cofactor.
Experimental Protocols
Protocol 1: Indirect Quantification of this compound via Chemical Oxidation
This protocol details the measurement of this compound by converting it to biopterin prior to LC-MS/MS analysis.
1. Blood Collection and Plasma Preparation:
-
Collect whole blood samples in standard K2-EDTA tubes.
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C within one hour of collection.
-
Harvest the plasma (supernatant) and transfer it to cryovials.
-
Store plasma samples at -70°C until analysis.
2. Sample Preparation and Oxidation:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add an internal standard (e.g., a stable isotope-labeled biopterin).
-
Induce oxidation by adding a basic solution (e.g., 1 M NaOH) and incubate to ensure complete conversion of BH4 to biopterin. The exact conditions (time, temperature) should be optimized and validated.
-
Stop the oxidation reaction and precipitate proteins by adding a sufficient volume of ice-cold acetonitrile (e.g., 300 µL).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
3. HPLC-MS/MS Conditions:
-
HPLC System: A validated HPLC system capable of gradient elution.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable for separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0-1.0 min: 5% B
-
1.0-3.0 min: Ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Re-equilibrate at 5% B
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for biopterin and the internal standard.
4. Quantification:
-
Construct a calibration curve using standards prepared in a surrogate matrix (e.g., charcoal-stripped plasma) that have undergone the same oxidation and sample preparation process.
-
Calculate the concentration of biopterin in the unknown samples from the calibration curve.
-
Apply a pre-determined conversion factor to calculate the original this compound concentration. This factor must be empirically determined by spiking known concentrations of this compound into plasma and measuring the resulting biopterin concentration.
Protocol 2: Direct Quantification of this compound with Sample Stabilization
This protocol describes the direct measurement of this compound, requiring stringent measures to prevent its oxidation.
1. Blood Collection and Plasma Preparation:
-
Prepare collection tubes (e.g., K2-EDTA) containing an antioxidant solution. A common choice is 0.1% dithioerythritol (DTE) or 1% ascorbic acid. The final concentration of the antioxidant in the blood should be sufficient to prevent oxidation.
-
Collect whole blood directly into these prepared tubes and mix gently by inversion.
-
Process the samples immediately. Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Transfer the stabilized plasma to cryovials and store at -70°C until analysis.
2. Sample Preparation:
-
Thaw stabilized plasma samples on ice.
-
To a 100 µL aliquot of plasma, add an internal standard (e.g., stable isotope-labeled this compound).
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
3. HPLC-MS/MS Conditions:
-
HPLC System: A validated HPLC system.
-
Column: A cyano-based column (e.g., Hypurity Cyano, 100 x 4.6 mm, 5 µm) can provide good retention and separation for pteridines.
-
Mobile Phase A: 5 mM Ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Gradient Program: Optimize the gradient to ensure separation of this compound from its oxidized forms and other endogenous interferences.
-
Mass Spectrometer: A triple quadrupole mass spectrometer in ESI+ mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.
Quantitative Data Summary
The following tables summarize typical validation parameters for HPLC-based this compound quantification methods reported in the literature.
Table 1: Method Validation Parameters for Direct this compound Quantification
| Parameter | Result | Reference |
| Linearity Range | 1.0 - 100.0 ng/mL | |
| Correlation Coefficient (r) | > 0.9990 | |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | |
| Within-Run Precision (CV%) | < 9.52% | |
| Between-Run Precision (CV%) | < 9.52% | |
| Mean Accuracy | 89.55% - 99.41% |
Table 2: Method Validation Parameters for Indirect this compound Quantification
| Parameter | Result | Reference |
| Lower Limit of Quantification (LLOQ) | 5, 50, or 100 ng/mL (species dependent) | |
| Accuracy and Precision | Within 15% | |
| Recovery (with antioxidant) | ~80% |
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
References
Application Notes and Protocols for In Vivo Dose-Response Studies of Sapropterin in Murine PKU Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo dose-response studies of sapropterin dihydrochloride, a synthetic form of tetrahydrobiopterin (BH4), in murine models of phenylketonuria (PKU). This document includes summarized quantitative data from key studies, detailed experimental protocols, and visualizations of experimental workflows and proposed signaling pathways.
Introduction
Phenylketonuria (PKU) is an inborn error of metabolism caused by mutations in the phenylalanine hydroxylase (PAH) gene, leading to hyperphenylalaninemia. This compound dihydrochloride is a pharmacological chaperone approved for the treatment of BH4-responsive forms of PKU. Murine models of PKU are essential for preclinical evaluation of this compound's efficacy and for studying its mechanism of action. This document focuses on two commonly used models: the Pah-enu2 mouse, which represents a BH4-non-responsive phenotype for blood phenylalanine (Phe) reduction, and the Pah-enu1 mouse, which is a BH4-responsive model.
Data Presentation: Quantitative Summary of this compound Dose-Response Studies
The following tables summarize the quantitative data from in vivo studies of this compound in both non-responsive and responsive murine PKU models.
Table 1: Dose-Response of this compound in a BH4-Non-Responsive Murine PKU Model (Pah-enu2) [1]
| This compound Dose (mg/kg/day, oral gavage for 4 days) | Brain Biopterin (pmol/mg protein) | Serum Phenylalanine (µM) | Brain Phenylalanine (µM) |
| Vehicle (1% Ascorbic Acid) | 9.9 ± 2.8 | 2476 ± 634 | Not reported |
| 20 mg/kg | Not significantly different from vehicle | No significant change | No significant change |
| 40 mg/kg | Not significantly different from vehicle | No significant change | No significant change |
| 100 mg/kg | 22.8 ± 10.9 (at 2 hours post-gavage) | No significant change | No significant change |
Data presented as mean ± SEM. The study concluded that in the Pah-enu2 model, this compound did not lower serum or brain phenylalanine levels, as this model is known to be non-responsive to biopterin treatment in this regard[1]. However, high-dose this compound did increase brain biopterin levels[1].
Table 2: Response of a BH4-Responsive Murine PKU Model (Pah-enu1) to this compound
| This compound Dose (mg/kg/day, oral for 3 days) | Blood Phenylalanine (µmol/l) - Before Treatment (Median) | Blood Phenylalanine (µmol/l) - After Treatment (Median) |
| 20 mg/kg | 396 | 139 |
This study in the Pah-enu1 mouse model demonstrated a significant reduction in blood phenylalanine levels following this compound treatment, confirming its utility as a model for BH4-responsive PKU.
Experimental Protocols
This section provides a detailed methodology for conducting in vivo dose-response studies of this compound in murine PKU models, based on published protocols[1].
1. Animal Models and Husbandry
-
Animal Strains: C57BL/6-Pah-enu2/enu2 (BH4-non-responsive) and C57BL/6-Pah-enu1/enu1 (BH4-responsive) mice are commonly used. Wild-type C57BL/6 mice should be used as controls.
-
Housing: Mice should be housed in a temperature- and light-controlled environment with a standard 12-hour light/dark cycle.
-
Diet: Provide standard rodent chow and water ad libitum.
2. Preparation and Administration of this compound
-
Vehicle: Prepare a 1% (w/v) solution of ascorbic acid in sterile water to prevent oxidation of this compound.
-
This compound Solution: this compound dihydrochloride tablets should be dissolved in the 1% ascorbic acid vehicle immediately before administration. The concentration should be adjusted to deliver the desired dose in a consistent volume (e.g., 10 µl/g body weight).
-
Administration: Administer the this compound solution or vehicle to mice once daily via oral gavage for the duration of the study (typically 3-4 days).
3. Experimental Groups
-
Control Group: Wild-type and PKU mice receiving the vehicle only.
-
Treatment Groups: Wild-type and PKU mice receiving different doses of this compound (e.g., 20, 40, 100 mg/kg).
4. Sample Collection and Processing
-
Timing: Euthanize mice at specific time points after the final dose (e.g., 2, 4, 6 hours) to assess the pharmacokinetic and pharmacodynamic effects.
-
Blood Collection: Collect blood via cardiac puncture or from the retro-orbital sinus. For serum, allow the blood to clot at room temperature and then centrifuge. For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge.
-
Tissue Collection: Perfuse the mice with saline to remove blood from the tissues. Dissect the brain and other relevant organs, and snap-freeze them in liquid nitrogen. Store all samples at -80°C until analysis.
5. Analytical Methods
-
Phenylalanine Measurement: Determine phenylalanine concentrations in serum/plasma and brain homogenates using tandem mass spectrometry (MS/MS) or high-performance liquid chromatography (HPLC).
-
Biopterin Measurement: Measure total biopterin levels in brain homogenates using HPLC with fluorescence detection after oxidation of reduced biopterins with iodine.
-
Monoamine Neurotransmitter Analysis: Quantify dopamine, serotonin, and their metabolites (HVA and 5-HIAA) in brain tissue using HPLC with electrochemical detection[1].
Visualizations
Diagram 1: Experimental Workflow for In Vivo this compound Dose-Response Study
Caption: Experimental workflow for a typical in vivo this compound dose-response study.
Diagram 2: Proposed Mechanism of this compound on Monoamine Neurotransmitter Turnover in Pah-enu2 Mice
Caption: Proposed mechanism of high-dose this compound on neurotransmitter turnover.
References
Application Notes and Protocols for Spectrophotometric Determination of Sapropterin in Solid Dosage Forms
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sapropterin dihydrochloride, a synthetic form of tetrahydrobiopterin (BH4), is a critical cofactor for phenylalanine hydroxylase (PAH).[1][2] It is utilized in the treatment of hyperphenylalaninemia (HPA) by reducing blood phenylalanine levels.[3][4] For routine quality control and in small-scale pharmaceutical manufacturing, simple, cost-effective, and rapid analytical methods for the determination of this compound in solid dosage forms are essential. Spectrophotometry offers a viable alternative to more complex and expensive techniques like HPLC. This document provides detailed application notes and protocols for various visible spectrophotometric methods for the quantification of this compound in tablets.
Mechanism of Action of this compound
This compound acts as a cofactor for the enzyme phenylalanine hydroxylase (PAH), which catalyzes the conversion of phenylalanine to tyrosine. In patients with Phenylketonuria (PKU), this enzymatic activity is deficient, leading to elevated levels of phenylalanine in the blood. By supplementing with this compound, the activity of the residual PAH enzyme can be enhanced, thereby reducing phenylalanine levels.
Caption: Mechanism of action of this compound as a cofactor for Phenylalanine Hydroxylase.
Spectrophotometric Methods for this compound Determination
Several visible spectrophotometric methods have been developed for the determination of this compound in solid dosage forms. These methods are based on different chemical reactions that produce a colored product, which can be quantified using a spectrophotometer.
Method 1: Indirect Visible Spectrophotometry with N-Bromo Succinimide (NBS) and Celestein Blue (CB)
This method is based on the oxidation of this compound by a known excess of N-Bromo succinimide. The unreacted NBS is then determined by its reaction with the oxidizable dye Celestein blue, and the absorbance is measured at 522 nm.
Method 2: Reaction with Folin-Ciocalteu (FC) Reagent
This method involves the reduction of the Folin-Ciocalteu reagent by this compound in an alkaline medium to form a blue-colored product, with the absorbance measured at 770 nm.
Method 3: Reaction with Ferric Chloride and Potassium Ferricyanide
In this method, this compound reacts with ferric chloride and potassium ferricyanide to form a dark green colored species, with the absorbance measured at 704 nm.
Method 4: Condensation with p-dimethylaminocinnamaldehyde (PDAC)
This method is based on the condensation reaction of this compound with p-dimethylaminocinnamaldehyde (PDAC) in the presence of sulfuric acid to form a purple-red colored Schiff base, with the absorbance measured at 534 nm.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described spectrophotometric methods.
| Parameter | Method 1 (NBS-CB) | Method 2 (FC Reagent) | Method 3 (FeCl3-K3[Fe(CN)6]) | Method 4 (PDAC) |
| Wavelength (λmax) | 522 nm | 770 nm | 704 nm | 534 nm |
| Linearity Range | 4-12 µg/mL | 2-6 µg/mL | 2.5-12.5 µg/mL | 10-30 µg/mL |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 1.83 x 10⁴ | 3.46 x 10⁴ | 1.63 x 10⁴ | 0.81 x 10⁴ |
| Sandell's Sensitivity (µg cm⁻²) | 0.0171 | 0.009 | 0.0192 | 0.0385 |
| Regression Equation (y = mx + c) | y = 0.057x + 0.004 | y = 0.108x + 0.013 | y = 0.049x + 0.008 | y = 0.025x + 0.003 |
| Correlation Coefficient (r²) | 0.9999 | 0.9999 | 0.9999 | 0.9999 |
| Limit of Detection (LOD) | 1.09 µg/mL | 0.29 µg/mL | 0.51 µg/mL | 0.92 µg/mL |
| Limit of Quantitation (LOQ) | 3.64 µg/mL | 0.99 µg/mL | 1.70 µg/mL | 3.09 µg/mL |
Experimental Protocols
A generalized workflow for the spectrophotometric analysis of this compound in solid dosage forms is presented below.
Caption: General experimental workflow for this compound analysis.
Apparatus
-
UV-Visible Spectrophotometer (e.g., Shimadzu double UV/Visible spectrophotometer model-1800) with 10mm matched quartz cells.
-
Digital pH meter.
-
Standard laboratory glassware.
Preparation of Standard Stock Solution
-
Accurately weigh 100 mg of pure this compound dihydrochloride.
-
Dissolve in 100 mL of distilled water (for Methods 1, 2, and 3) or methanol (for Method 4) to obtain a stock solution of 1 mg/mL.
-
Further dilute this stock solution stepwise with the same solvent to obtain working standard solutions of the desired concentrations (e.g., 100 µg/mL).
-
Store the stock solution at 4°C, protected from light.
Preparation of Sample Solution from Tablets
-
Weigh and pulverize 20 tablets to determine the average tablet weight.
-
Weigh a quantity of the powdered tablets equivalent to 100 mg of this compound.
-
For Methods 1, 2, and 3: Extract the powder with chloroform (2 x 15 mL) and filter through Whatman filter paper No. 41. Evaporate the filtrate and dissolve the residue in distilled water to prepare the sample stock solution.
-
For Method 4: Disperse the powder in 25 mL of isopropanol, sonicate for 30 minutes, and filter. Evaporate the filtrate and dissolve the residue in 100 mL of methanol to obtain a 1 mg/mL stock solution.
-
Dilute the sample stock solution with the appropriate solvent to obtain a working sample solution within the linearity range of the chosen method.
Protocol for Method 1 (NBS-CB)
-
Pipette aliquots of the standard or sample solution (in the range of 4-12 µg/mL) into a series of 25 mL standard flasks.
-
To each flask, add 1.3 mL of 5.0 M HCl and 3.0 mL of 5.618 x 10⁻⁴ M NBS solution.
-
Make up the volume to 20 mL with distilled water and let it stand for 10 minutes.
-
Add 5.0 mL of 5.49 x 10⁻⁴ M Celestein Blue solution and mix thoroughly.
-
Measure the absorbance at 522 nm against a reagent blank.
Protocol for Method 2 (FC Reagent)
-
Pipette aliquots of the standard or sample solution (1.0-3.0 mL of 50 µg/mL solution) into a series of 25 mL calibrated tubes.
-
To each tube, add 2.5 mL of Folin-Ciocalteu (2N) reagent.
-
After 3 minutes, add 7.0 mL of 9.43 x 10⁻¹ M Na₂CO₃ solution.
-
Measure the absorbance of the resulting blue solution at 770 nm against a reagent blank.
Protocol for Method 3 (FeCl₃-K₃[Fe(CN)₆])
-
Pipette 2.5 mL of the standard or sample solution into a 10 mL calibrated tube.
-
Add 0.5 mL of 1.10 x 10⁻³ M FeCl₃ solution and shake well for 5 minutes.
-
Add 1.0 mL of 3.02 x 10⁻³ M potassium ferricyanide solution and let it stand for 10 minutes.
-
Add 1.0 mL of 1N HCl.
-
Measure the absorbance of the dark green solution at 704 nm against a reagent blank.
Protocol for Method 4 (PDAC)
-
Pipette 3.0 mL of the standard or sample solution (100 µg/mL in methanol) into 10 mL calibrated tubes.
-
Add 1.0 mL of 6.31 x 10⁻³ M PDAC solution and 1.0 mL of concentrated sulfuric acid (14 M) while cooling under a tap with constant shaking.
-
Heat the mixture in a water bath at 60°C for 10 minutes.
-
Cool the tubes and dilute to the mark with methanol.
-
Sonicate for 1 minute.
-
Measure the absorbance of the purple-red solution at 534 nm against a reagent blank.
Conclusion
The described spectrophotometric methods are simple, sensitive, accurate, and cost-effective for the determination of this compound in solid dosage forms. These methods can be effectively employed for routine quality control analysis in the pharmaceutical industry, providing a reliable alternative to more sophisticated analytical techniques. The choice of method may depend on the available reagents, instrumentation, and the desired sensitivity.
References
Application Notes and Protocols for Assessing Sapropterin Stability in Experimental Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sapropterin dihydrochloride, a synthetic form of tetrahydrobiopterin (BH4), is an essential cofactor for several aromatic amino acid hydroxylase enzymes, including phenylalanine hydroxylase (PAH).[1] Its primary therapeutic use is in the management of hyperphenylalaninemia (HPA) in patients with phenylketonuria (PKU).[2][3] The stability of this compound is a critical factor in its therapeutic efficacy, as it is prone to degradation under various conditions, potentially reducing its effectiveness and leading to the formation of undesired impurities.[4][5]
These application notes provide a comprehensive overview of the factors affecting this compound stability and detailed protocols for its assessment in experimental media. The provided methodologies are essential for researchers developing new formulations, conducting preclinical studies, or performing quality control of this compound-containing products.
Factors Affecting this compound Stability
This compound is a relatively unstable molecule susceptible to degradation through oxidation. Several factors can influence its stability in experimental media:
-
pH: this compound is most stable in acidic conditions. For instance, solutions in 0.1 N HCl are stable for several weeks at -20°C. Conversely, its half-life in a phosphate buffer at pH 6.8 at room temperature is approximately 16 minutes, with complete degradation in 90 minutes.
-
Concentration: Higher concentrations of this compound in solution exhibit greater stability. A 0.1 mM solution of this compound in water degrades by about 25% after 1 hour at room temperature, whereas a 1 mM solution degrades by only 2% under the same conditions.
-
Temperature: Elevated temperatures accelerate the degradation of this compound. Accelerated stability studies are often conducted at 40°C to assess the long-term stability of formulations.
-
Light and Moisture: Exposure to light and moisture can promote the degradation of this compound. It is hygroscopic and should be stored in dry conditions.
-
Presence of Stabilizers: Antioxidants such as ascorbic acid can be added to formulations to slow down the oxidation of this compound. A 0.2% (w/v) solution of ascorbic acid in water is often used as a diluent for sample preparation in stability studies.
-
Experimental Media: The composition of the experimental medium can significantly impact stability. When mixed with various foods and beverages, this compound shows reasonable stability for up to one hour, with 93% or more of the active ingredient remaining.
Quantitative Stability Data Summary
The following table summarizes the stability of this compound under various experimental conditions as reported in the literature.
| Condition | Medium | This compound Concentration | Time | Temperature | Remaining this compound (%) | Reference |
| Open to air | Water | 0.1 mM | 1 hour | Room Temperature | ~75% | |
| Open to air | Water | 1 mM | 1 hour | Room Temperature | ~98% | |
| Open to air | Water | 0.1 mM | 3 hours | Room Temperature | <40% | |
| Open to air | Water | 1 mM | 3 hours | Room Temperature | ~90% | |
| Phosphate Buffer | 0.1 M, pH 6.8 | Not Specified | 16 minutes (half-life) | Room Temperature | 50% | |
| Phosphate Buffer | 0.1 M, pH 6.8 | Not Specified | 90 minutes | Room Temperature | 0% | |
| Acidic Solution | 0.1 N HCl | Not Specified | Several weeks | -20°C | Stable | |
| Mixed with various foods and beverages | Various | Not Specified | 1 hour | Not Specified | ≥93% | |
| Accelerated Stability Study | Solid Formulation | Not Specified | 6 months | 40°C / 75% RH | Formulation dependent |
Signaling Pathway Involving this compound
This compound is a critical cofactor for the enzyme Phenylalanine Hydroxylase (PAH), which catalyzes the conversion of phenylalanine to tyrosine. This is a rate-limiting step in the major catabolic pathway for phenylalanine. A deficiency in PAH or its cofactor, BH4, leads to the accumulation of phenylalanine in the blood and brain, causing the symptoms of PKU.
Caption: Role of this compound in Phenylalanine Metabolism.
Experimental Protocols
The following are detailed protocols for assessing the stability of this compound in experimental media. The primary method for quantification is High-Performance Liquid Chromatography (HPLC) due to its specificity and sensitivity.
Protocol 1: General this compound Stability Assessment in Aqueous Solutions
This protocol outlines a general procedure for determining the stability of this compound in a simple aqueous medium over time.
1. Materials and Reagents:
-
This compound Dihydrochloride
-
Deionized Water
-
Ascorbic Acid
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
HPLC system with UV detector
-
Analytical column suitable for pterin analysis (e.g., Ion-exchange Partisil® 10 SCX)
-
Mobile Phase: 0.03 M Sodium Dihydrogen Phosphate (NaH2PO4), pH adjusted to 3.0
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Incubator or water bath
2. Preparation of Solutions:
-
This compound Stock Solution (e.g., 10 mM): Accurately weigh and dissolve this compound dihydrochloride in 0.1 N HCl to the desired concentration. Store on ice and protected from light.
-
Experimental Media: Prepare the desired aqueous media (e.g., deionized water, phosphate buffer at a specific pH). For neutral or alkaline media, consider adding a stabilizer like ascorbic acid (e.g., final concentration of 0.2% w/v).
-
Mobile Phase: Prepare the mobile phase and degas before use.
3. Experimental Procedure:
-
Prepare a series of experimental samples by diluting the this compound stock solution into the chosen experimental media to the final desired concentrations (e.g., 0.1 mM and 1 mM).
-
Immediately after preparation (t=0), take an aliquot of each sample, dilute it with the mobile phase to fall within the standard curve range, and inject it into the HPLC system.
-
Incubate the remaining experimental samples under the desired conditions (e.g., room temperature, 37°C, protected from light, or exposed to light).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each sample.
-
Dilute the aliquots with the mobile phase and analyze by HPLC.
4. HPLC Analysis:
-
Column: Ion-exchange Partisil® 10 SCX-250A, 250 x 4.6 mm i.d., 5 µm
-
Mobile Phase: Isocratic elution with 0.03 M NaH2PO4, pH 3.0
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm or 272 nm
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
5. Data Analysis:
-
Generate a standard curve by injecting known concentrations of this compound.
-
Quantify the this compound concentration in each sample at each time point using the standard curve.
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration at t=0.
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
Caption: Experimental Workflow for this compound Stability Assessment.
Protocol 2: Assessing this compound Stability in Complex Media (e.g., Cell Culture Media, Food Homogenates)
This protocol is adapted for more complex matrices where interference from media components is a concern.
1. Materials and Reagents:
-
Same as Protocol 1, with the addition of the specific complex medium.
-
Solid Phase Extraction (SPE) cartridges for sample clean-up (if necessary).
-
Centrifuge.
2. Sample Preparation:
-
Spike the complex medium with a known concentration of this compound.
-
For solid or semi-solid media (e.g., food), homogenize the sample with a suitable buffer (e.g., a buffer containing ascorbic acid).
-
Incubate the samples under the desired experimental conditions.
-
At each time point, take an aliquot and process it to remove interfering substances. This may involve:
-
Protein Precipitation: For media containing high protein concentrations, add a precipitating agent (e.g., acetonitrile or trichloroacetic acid), vortex, and centrifuge to pellet the protein. The supernatant is then analyzed.
-
Solid Phase Extraction (SPE): Use an appropriate SPE cartridge to bind and elute this compound, separating it from interfering matrix components.
-
3. HPLC Analysis:
-
The HPLC conditions may need to be optimized to ensure adequate separation of this compound from any remaining matrix components. A gradient elution might be necessary.
-
The use of a mass spectrometer (LC-MS/MS) for detection can provide higher selectivity and sensitivity in complex matrices.
4. Data Analysis:
-
Follow the same data analysis steps as in Protocol 1. It is crucial to validate the extraction and clean-up procedure to ensure high recovery of this compound.
Conclusion
The stability of this compound is a critical attribute that must be carefully evaluated in any experimental setting. The protocols and information provided in these application notes offer a robust framework for researchers to design and execute stability studies. By understanding the factors that influence this compound degradation and employing appropriate analytical methodologies, researchers can ensure the integrity of their experimental results and contribute to the development of more stable and effective this compound formulations.
References
Application Notes and Protocols: Animal Models of Endothelial Dysfunction for Sapropterin Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction is a hallmark of various cardiovascular diseases, characterized by impaired endothelium-dependent vasodilation, primarily due to reduced bioavailability of nitric oxide (NO). A key regulator of endothelial nitric oxide synthase (eNOS) function is its essential cofactor, tetrahydrobiopterin (BH4). Under conditions of BH4 deficiency, eNOS becomes "uncoupled," leading to the production of superoxide radicals instead of NO, thereby contributing to oxidative stress and exacerbating endothelial dysfunction.[1][2][3] Sapropterin dihydrochloride, a synthetic form of BH4, presents a promising therapeutic strategy to restore eNOS coupling and improve endothelial function.[4][5]
These application notes provide an overview of relevant animal models of endothelial dysfunction and detailed protocols for investigating the therapeutic potential of this compound.
Animal Models of Endothelial Dysfunction
Several animal models have been established to mimic human endothelial dysfunction. The choice of model depends on the specific research question and the underlying pathology being investigated.
| Animal Model | Key Characteristics | Relevance to this compound Research |
| Apolipoprotein E-deficient (ApoE-/-) Mouse | Spontaneously develops hypercholesterolemia and atherosclerotic lesions. Exhibits impaired endothelium-dependent vasodilation. | Ideal for studying the effects of this compound on atherosclerosis-associated endothelial dysfunction. |
| Diabetic (db/db) Mouse | Genetically diabetic model with obesity and insulin resistance. Shows enhanced vascular contractility and impaired acetylcholine-induced relaxation. | Suitable for investigating this compound's efficacy in improving endothelial function in the context of type 2 diabetes. |
| Streptozotocin (STZ)-induced Diabetic Rat/Mouse | Chemically induced model of type 1 diabetes. Develops hyperglycemia-induced endothelial dysfunction. | Useful for studying the direct effects of hyperglycemia on endothelial function and the restorative potential of this compound. |
| Spontaneously Hypertensive Rat (SHR) | Genetically hypertensive model. Exhibits endothelial dysfunction as a key feature of its pathophysiology. | Appropriate for assessing the impact of this compound on blood pressure and endothelial function in a model of essential hypertension. |
Signaling Pathways
BH4 and eNOS Signaling Pathway
Caption: BH4 synthesis, recycling, and its role in eNOS coupling.
Experimental Workflow
Caption: General experimental workflow for this compound research.
Experimental Protocols
Protocol 1: Assessment of Endothelium-Dependent Vasodilation
This protocol details the measurement of acetylcholine-induced vasodilation in isolated aortic rings using wire myography.
Materials:
-
Krebs-Ringer bicarbonate solution (in mM: 118.3 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25.0 NaHCO3, 11.1 glucose)
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
Wire myograph system
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Ringer solution.
-
Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.
-
Mount the aortic rings on the wire myograph in a chamber filled with Krebs-Ringer solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the rings to equilibrate for 60 minutes under a resting tension of 1-2 g, replacing the buffer every 15 minutes.
-
Induce a submaximal contraction with phenylephrine (e.g., 1 µM).
-
Once the contraction has stabilized, add cumulative concentrations of acetylcholine (e.g., 1 nM to 10 µM) to the chamber to generate a concentration-response curve.
-
Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
Protocol 2: Measurement of Nitric Oxide (NO) Production
This protocol describes the quantification of NO production in vascular tissue using the Griess assay, which measures nitrite (NO2-), a stable breakdown product of NO.
Materials:
-
Krebs-HEPES buffer
-
Griess Reagent System (e.g., from Promega)
-
96-well microplate
-
Microplate reader
Procedure:
-
Isolate aortic rings as described in Protocol 1.
-
Incubate the rings in Krebs-HEPES buffer at 37°C for a defined period (e.g., 60 minutes) to allow for the accumulation of nitrite in the buffer.
-
Collect the buffer (supernatant) for analysis.
-
Add the Griess reagents to the supernatant in a 96-well plate according to the manufacturer's instructions. This typically involves a two-step reaction where sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride react with nitrite to form a colored azo compound.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Normalize the results to the weight of the aortic tissue.
Protocol 3: Quantification of Superoxide Production
This protocol outlines the measurement of superoxide production in vascular tissue using lucigenin-enhanced chemiluminescence.
Materials:
-
Krebs-HEPES buffer
-
Lucigenin (5 µM)
-
Scintillation vials or luminometer tubes
-
Luminometer
Procedure:
-
Isolate aortic rings as described in Protocol 1.
-
Place the aortic rings in scintillation vials containing Krebs-HEPES buffer.
-
Allow the tissue to equilibrate for 30 minutes at 37°C.
-
Add lucigenin (final concentration 5 µM) to the vials. A low concentration of lucigenin is crucial to avoid auto-oxidation and artificial superoxide generation.
-
Immediately measure the chemiluminescence in a luminometer for a set period (e.g., 10-30 minutes).
-
The chemiluminescence signal is proportional to the rate of superoxide production.
-
Normalize the results to the weight of the aortic tissue.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies investigating the effects of this compound or its precursors in animal models of endothelial dysfunction.
Table 1: Effect of this compound/Sepiapterin on Endothelium-Dependent Vasodilation
| Animal Model | Treatment | Duration | Vasodilator | Improvement in Maximal Relaxation (%) | Reference |
| db/db Mouse | Sepiapterin (10 mg/kg/day) | 4 weeks | Acetylcholine | ~20% | |
| ApoE-/- Mouse | Sepiapterin (in vitro) | N/A | Acetylcholine | ~30% | |
| Diabetic Rat | Tetrahydrobiopterin (in vitro) | N/A | Acetylcholine | Corrected to control levels |
Table 2: Effect of this compound/Tetrahydrobiopterin on Blood Pressure
| Animal Model | Treatment | Duration | Reduction in Mean Arterial Pressure (mmHg) | Reference |
| SHR (male) | Tetrahydrobiopterin (20 mg/kg/day) | 1 week | ~31 mmHg |
Table 3: Effect of this compound/Sepiapterin on Markers of Oxidative Stress
| Animal Model | Treatment | Duration | Marker | Reduction (%) | Reference |
| db/db Mouse | Sepiapterin (10 mg/kg/day) | 4 weeks | Malondialdehyde | Normalized to control levels | |
| ApoE-/- Mouse | N/A | N/A | Superoxide (Lucigenin) | Markedly increased vs. control |
Conclusion
The animal models and experimental protocols detailed in these application notes provide a robust framework for investigating the therapeutic potential of this compound in the context of endothelial dysfunction. By restoring BH4 levels and recoupling eNOS, this compound offers a promising approach to combat oxidative stress and improve vascular health in a range of cardiovascular diseases. Careful selection of animal models and rigorous application of the described methodologies will be crucial for advancing our understanding of this compound's mechanism of action and its clinical translation.
References
- 1. Validation of lucigenin as a chemiluminescent probe to monitor vascular superoxide as well as basal vascular nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Chronic oral supplementation with sepiapterin prevents endothelial dysfunction and oxidative stress in small mesenteric arteries from diabetic (db/db) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemiluminescent detection of oxidants in vascular tissue. Lucigenin but not coelenterazine enhances superoxide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylcholine-induced relaxation in blood vessels from endothelial nitric oxide synthase knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
In vitro assays for phenylalanine hydroxylase activity with sapropterin
An overview of in vitro assays for measuring the activity of phenylalanine hydroxylase (PAH) in the presence of sapropterin is provided below. This information is intended for researchers, scientists, and professionals in drug development.
Application Notes
Introduction Phenylketonuria (PKU) is a genetic disorder caused by mutations in the PAH gene, leading to deficient activity of the phenylalanine hydroxylase (PAH) enzyme.[1][2] This enzyme is responsible for converting phenylalanine to tyrosine.[3] A deficiency in PAH activity results in the accumulation of phenylalanine in the blood and brain, which can lead to severe neurological damage if untreated.[4] this compound dihydrochloride, a synthetic form of tetrahydrobiopterin (BH4), is the natural cofactor for PAH.[5] In some patients with residual PAH activity, this compound can act as a pharmacological chaperone, enhancing the enzyme's function and reducing phenylalanine levels in the blood.
In vitro assays are essential for studying the effects of this compound on different PAH gene variants, for screening new potential therapeutic compounds, and for understanding the molecular mechanisms underlying PKU. These assays typically involve expressing recombinant human PAH, performing an enzymatic reaction, and quantifying the product, tyrosine.
Principle of the Assay The fundamental principle of the in vitro PAH activity assay is to measure the amount of L-tyrosine produced from the substrate L-phenylalanine by the PAH enzyme. The reaction is dependent on the presence of the cofactor BH4 (this compound). The rate of tyrosine production is directly proportional to the activity of the PAH enzyme under specific conditions. Quantification of tyrosine is commonly achieved using methods like High-Performance Liquid Chromatography (HPLC) with fluorescence detection or tandem mass spectrometry.
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Human PAH
Objective: To produce and purify active human PAH enzyme for use in in vitro activity assays. Recombinant expression in Escherichia coli is a common method.
Methodology:
-
Gene Expression: The human PAH cDNA is cloned into an expression vector, such as pET or pMAL, which may contain an affinity tag (e.g., 6xHis-tag) for purification.
-
Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. The cells are grown at 37°C to an optimal density (OD600 of 0.6-0.8). Protein expression is then induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole, protease inhibitors) and lysed by sonication or high-pressure homogenization.
-
Purification:
-
The lysate is centrifuged to remove cell debris.
-
If using a His-tagged construct, the supernatant is loaded onto a Ni-NTA affinity chromatography column.
-
The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
-
The recombinant PAH is eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Verification and Storage: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a standard protein assay. The purified enzyme is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) and stored in aliquots at -80°C.
Protocol 2: In Vitro PAH Activity Assay
Objective: To quantify the enzymatic activity of recombinant PAH and assess its response to various concentrations of this compound.
Methodology:
-
Reaction Mixture Preparation: All reactions should be prepared on ice. The final reaction volume is typically 100-200 µL. A typical reaction mixture contains:
-
Buffer: 100 mM HEPES, pH 7.0
-
Enzyme: 5-10 µg of purified recombinant human PAH
-
Substrate: 1 mM L-phenylalanine
-
Cofactor: Varying concentrations of this compound dihydrochloride (e.g., 0 µM to 200 µM)
-
Additives: 1 mM Dithiothreitol (DTT) to prevent oxidation of BH4, 1000 units/mL Catalase, and 100 µM Ferrous ammonium sulfate.
-
-
Pre-incubation: The PAH enzyme is pre-incubated with this compound and other reaction components (except the substrate) for 10-15 minutes at 25°C to facilitate enzyme activation and binding.
-
Reaction Initiation and Incubation: The reaction is initiated by adding L-phenylalanine. The mixture is then incubated at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: The reaction is stopped by adding an equal volume of an acid, such as 10% Trichloroacetic Acid (TCA), which precipitates the protein.
-
Sample Preparation for Analysis: The terminated reaction mixture is centrifuged at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein. The supernatant, which contains the product tyrosine, is collected for analysis.
Protocol 3: Quantification of Tyrosine by HPLC
Objective: To measure the concentration of tyrosine in the reaction supernatant.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a fluorescence detector is used.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Purospher RP-18e, 5 µm) is commonly used.
-
Mobile Phase: An isocratic mobile phase, such as a mixture of ethanol and deionized water (e.g., 5:95, v/v), can be effective. Alternatively, a gradient of acetonitrile in water with 0.1% trifluoroacetic acid can be used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Tyrosine has inherent fluorescence. It can be detected using an excitation wavelength of ~274 nm and an emission wavelength of ~304 nm.
-
-
Quantification: A standard curve is generated using known concentrations of L-tyrosine. The concentration of tyrosine in the experimental samples is determined by comparing their peak areas to the standard curve.
-
Calculation of Activity: The specific activity of the PAH enzyme is calculated and typically expressed as nmol of tyrosine produced per minute per milligram of enzyme (nmol/min/mg).
Data Presentation
The results from the in vitro assay can be presented in a tabular format to clearly show the dose-dependent effect of this compound on PAH activity.
Table 1: Effect of this compound Concentration on Recombinant Human PAH Activity
| This compound Concentration (µM) | PAH Specific Activity (nmol Tyr/min/mg) | Standard Deviation | Fold Increase vs. No this compound |
|---|---|---|---|
| 0 | 15.3 | ± 1.8 | 1.0 |
| 10 | 45.9 | ± 4.1 | 3.0 |
| 25 | 91.8 | ± 7.5 | 6.0 |
| 50 | 153.0 | ± 12.6 | 10.0 |
| 100 | 198.9 | ± 16.3 | 13.0 |
| 200 | 214.2 | ± 18.1 | 14.0 |
Note: The data presented are hypothetical and serve as an example for illustration purposes.
Visualizations
References
- 1. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]
- 2. Phenylalanine Hydroxylase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound Dihydrochloride used for? [synapse.patsnap.com]
- 5. This compound Hydrochloride: Enzyme Enhancement Therapy for Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Clinical Trial Design for Assessing Sapropterin in Rare Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key considerations and methodologies for designing and implementing clinical trials to evaluate the efficacy and safety of sapropterin for rare metabolic disorders, primarily focusing on Phenylketonuria (PKU).
Introduction to this compound and its Mechanism of Action
This compound dihydrochloride, a synthetic form of tetrahydrobiopterin (BH4), is a critical cofactor for the enzyme phenylalanine hydroxylase (PAH). In individuals with certain mutations in the PAH gene, the enzyme's activity is reduced, leading to the accumulation of phenylalanine (Phe) in the blood and brain, which can cause severe neurological damage. This compound acts as a pharmacological chaperone, enhancing the residual activity of the dysfunctional PAH enzyme, thereby improving the metabolism of Phe into tyrosine.[1][2][3][4] This mechanism helps to lower blood Phe levels and mitigate the toxic effects of its accumulation.[1]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in enhancing mutant PAH activity.
Clinical Trial Design Considerations for Rare Diseases
Conducting clinical trials for rare diseases like PKU presents unique challenges, including small and heterogeneous patient populations, which necessitate innovative and flexible trial designs.
Key Design Elements:
-
Multicenter, International Studies: To ensure adequate patient recruitment.
-
Adaptive Designs: Allowing for modifications to the trial protocol based on interim data.
-
Enrichment Strategies: Selecting patients who are more likely to respond to the treatment.
-
Long-term Extension Studies: To gather data on long-term efficacy and safety.
Summary of this compound Clinical Trial Data
The following tables summarize quantitative data from various clinical trials of this compound in patients with PKU.
Table 1: Efficacy of this compound in Reducing Blood Phenylalanine Levels
| Trial Identifier | Phase | Patient Population | Duration | Intervention | Mean Baseline Phe (µmol/L) | Mean Reduction in Phe (%) | p-value |
| NCT00730080 | N/A | ≥ 6 years | 4 weeks | This compound (20 mg/kg/day) | >600 | ≥ 20% in responders | N/A |
| SPARK (NCT01376908) | IIIb | < 4 years | 26 weeks | This compound (10-20 mg/kg/day) + Phe-restricted diet | N/A | Significant improvement vs. diet alone | <0.001 |
| Qu et al. (Meta-analysis) | N/A | All ages | 3-6 weeks | This compound | >600 | ~200 µmol/L reduction | <0.05 |
| Qu et al. (Meta-analysis) | N/A | All ages | 3-6 weeks | This compound | <600 | No significant difference | >0.05 |
Table 2: Efficacy of this compound on Dietary Phenylalanine Tolerance
| Trial Identifier | Phase | Patient Population | Duration | Intervention | Mean Increase in Phe Tolerance (mg/kg/day) | p-value |
| SPARK Extension (NCT01376908) | IIIb | < 4 years | 3.5 years | This compound (continuous) | 38.7 | <0.0001 |
| SPARK Extension (NCT01376908) | IIIb | < 4 years | 3.5 years | This compound (extension) | 5.5 | 0.1929 |
Detailed Experimental Protocols
Protocol: Phase IIa, Multicenter, Double-Blind, Placebo-Controlled, Randomized Trial to Assess the Effect of this compound on Cognitive Abilities in Young Adults with PKU (Adapted from NCT01977820)
Objective: To evaluate the effect of this compound on cognitive abilities in young adults with PKU.
Inclusion Criteria:
-
Documented PKU with at least two blood Phe levels ≥600 µmol/L.
-
Age ≥18 to ≤29 years.
-
Mean blood Phe levels between 600 and 1000 µmol/L in the 12 months preceding the study.
-
Willingness to use a highly effective method of contraception for women of childbearing potential.
Exclusion Criteria:
-
Diagnosis of BH4 deficiency.
-
Previous exposure to this compound or BH4 for more than 30 days, or within the last 6 months.
-
Inability to comply with study procedures and computerized neuropsychological testing.
Treatment Regimen:
-
Screening and Response Test (2 weeks): Oral administration of this compound at 20 mg/kg/day.
-
Randomized Treatment Period (24 weeks): Patients who demonstrate a response (e.g., ≥20% reduction in blood Phe) are randomized to receive either this compound (20 mg/kg/day) or a matching placebo.
Assessments:
-
Blood Phenylalanine Levels: Measured at baseline and at regular intervals throughout the study.
-
Cognitive Abilities: Assessed using a battery of computerized neuropsychological tests at baseline and at the end of the treatment period.
-
Safety Monitoring: Adverse events are recorded at each visit.
Protocol: Open-Label Study to Evaluate Response and Safety of this compound in Patients with PKU (Adapted from NCT01732471)
Objective: To evaluate the response to and safety of this compound in patients with PKU.
Inclusion Criteria:
-
Confirmed diagnosis of PKU.
-
Age as specified by the study protocol.
Exclusion Criteria:
-
Clinical diagnosis of primary BH4 deficiency.
-
Known hypersensitivity to this compound or its excipients.
-
Concurrent use of medications known to inhibit folate synthesis (e.g., methotrexate) or affect nitric oxide metabolism.
Treatment Regimen:
-
Response Test Period (8 days): Oral administration of this compound at 20 mg/kg/day.
-
Continued Treatment (6 weeks): Patients with a ≥30% decrease in blood Phe levels from baseline continue treatment at the same dose.
Assessments:
-
Blood Phenylalanine Levels: Measured at baseline and on Day 8 to determine response.
-
Dietary Phenylalanine Intake: Monitored and adjusted based on blood Phe levels.
-
Safety and Tolerability: Assessed through the monitoring of adverse events.
Experimental Workflow and Logical Relationships
Experimental Workflow for a this compound Clinical Trial
References
- 1. What is this compound Dihydrochloride used for? [synapse.patsnap.com]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Dihydrochloride? [synapse.patsnap.com]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Application Note: Identification of Sapropterin Metabolites Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sapropterin dihydrochloride, a synthetic form of tetrahydrobiopterin (BH4), is an essential cofactor for several aromatic amino acid hydroxylases, including phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH).[1][2][3] It plays a critical role in the metabolism of phenylalanine and the biosynthesis of neurotransmitters such as dopamine and serotonin.[1][2] Understanding the metabolic fate of exogenously administered this compound is crucial for optimizing its therapeutic efficacy and for the development of novel therapies. Mass spectrometry, coupled with liquid chromatography (LC-MS), is a powerful analytical technique for the identification and quantification of this compound and its metabolites in biological matrices. This application note provides detailed protocols and methodologies for the analysis of this compound metabolites.
This compound is highly susceptible to oxidation, readily converting to dihydrobiopterin (BH2) and biopterin (B). Therefore, special care must be taken during sample collection, preparation, and analysis to ensure the accurate measurement of its various forms.
Metabolic Pathways of this compound
The in vivo metabolism of this compound (BH4) is a complex interplay of synthesis, recycling, and degradation. The primary metabolic transformations involve oxidation and reduction reactions. When BH4 acts as a cofactor, it is oxidized to quinonoid dihydrobiopterin (qBH2). This unstable intermediate can be recycled back to BH4 by the enzyme dihydropteridine reductase (DHPR). Alternatively, qBH2 can be non-enzymatically converted to the more stable 7,8-dihydrobiopterin (BH2), which can then be reduced back to BH4 by dihydrofolate reductase (DHFR) in a salvage pathway. Further oxidation of BH2 leads to the formation of biopterin.
dot
Caption: Metabolic and recycling pathways of this compound (BH4).
Experimental Protocols
Sample Preparation
The accurate analysis of this compound and its metabolites is highly dependent on the proper handling and preparation of biological samples due to the instability of the reduced forms.
Materials:
-
Blood collection tubes containing an anticoagulant (e.g., EDTA)
-
Antioxidant solution: 0.1% dithioerythritol (DTE) or 10% ascorbic acid (AA) in water.
-
Cryogenic vials
-
Centrifuge
-
Protein precipitation solvent: Acetonitrile or methanol, chilled to -20°C.
-
Internal standards (e.g., stable isotope-labeled BH4)
Protocol for Plasma Samples:
-
Collect whole blood in tubes containing an anticoagulant.
-
Immediately after collection, add the antioxidant solution to the blood sample to a final concentration of 0.1% DTE or 1% AA.
-
Centrifuge the blood sample at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to cryogenic vials and immediately freeze at -80°C until analysis.
-
For analysis, thaw the plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of chilled protein precipitation solvent containing the internal standard.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for LC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes a general method for the separation and detection of this compound and its metabolites. Method optimization may be required depending on the specific instrumentation and biological matrix.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-95% B
-
5-7 min: 95% B
-
7.1-10 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (BH4) | 242.1 | 166.1 | 20 |
| Dihydrobiopterin (BH2) | 240.1 | 195.1 | 15 |
| Biopterin | 238.1 | 195.1 | 18 |
| IS (e.g., BH4-d4) | 246.1 | 170.1 | 20 |
Note: These are example transitions and should be optimized for the specific instrument used.
Experimental Workflow for Metabolite Identification
dot
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Sapropterin Administration for PKU
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving sapropterin for Phenylketonuria (PKU).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in PKU?
This compound dihydrochloride is a synthetic formulation of 6R-tetrahydrobiopterin (BH4), which is a crucial cofactor for the phenylalanine hydroxylase (PAH) enzyme.[1][2] In some individuals with PKU who have residual PAH activity, this compound acts as a pharmacological chaperone.[1][3] It can help activate the mutant PAH enzyme, thereby improving the conversion of phenylalanine (Phe) to tyrosine and reducing the concentration of Phe in the blood.[4]
Q2: What defines a "responder" to this compound therapy in an experimental setting?
A responder is typically identified by a significant reduction in blood Phe levels after a trial period of this compound administration. The most commonly cited criterion for a positive response is a reduction in blood Phe concentration of at least 30% from the baseline measurement. This response should be observed while the subject maintains a consistent Phe-restricted diet.
Q3: What are the standard starting dosages used in research protocols?
In clinical studies, the recommended starting dose of this compound for both children and adults with PKU is typically 10 mg/kg/day, taken once daily. Some protocols may start with 20 mg/kg/day. Depending on the patient's response, the dosage can be adjusted within a range of 5 to 20 mg/kg/day.
Q4: How predictive is genotype for this compound responsiveness?
While PAH genotype can be an important factor in predicting a patient's response to this compound, it is not always conclusive. Certain mutations are frequently associated with a positive response, but other factors like interallelic complementation and post-transcriptional regulation can also influence efficacy. Therefore, a therapeutic trial is necessary to definitively determine responsiveness.
Q5: What are the most common adverse events reported in clinical trials?
Adverse events associated with this compound are generally mild to moderate in severity. The most commonly reported events include headache, vomiting, abdominal pain, diarrhea, and upper respiratory tract infections. A decrease in amino acid concentration (hypophenylalaninemia) has also been noted, which may require dietary adjustments.
Troubleshooting Guide
Q: My experiment shows inconsistent or suboptimal reduction in blood Phe levels after this compound administration. What are the potential causes?
A: Several factors can contribute to a variable or poor response to this compound. Consider the following troubleshooting steps:
-
Confirm Baseline Stability: Ensure that blood Phe levels were stable for a period (e.g., several weeks) before initiating the this compound trial. Daily fluctuations in Phe tolerance can obscure the drug's effect.
-
Review Administration Protocol:
-
Timing and Food Intake: this compound absorption is significantly increased when taken with a meal, particularly a high-fat meal. Administration should occur at the same time each day, preferably with a meal, to ensure consistency.
-
Dosing Frequency: While once-daily dosing is standard, some case studies suggest that splitting the daily dose into two administrations (twice-daily) may improve metabolic control and Phe tolerance.
-
Formulation: Some evidence suggests that swallowing tablets intact may offer better efficacy compared to dissolving them in water.
-
-
Evaluate Dosage: The response to this compound can be dose-dependent. If a suboptimal response is observed at 10 mg/kg/day, protocols may involve increasing the dose to 20 mg/kg/day to assess for additional effects.
-
Assess Dietary Adherence: Throughout the experimental period, it is critical to maintain a consistent Phe-restricted diet. Any changes in dietary Phe intake will directly impact blood Phe levels and confound the results.
-
Consider the Patient's Genotype: While not fully predictive, certain genotypes are known to be non-responsive. Cross-referencing with genotype data, if available, can provide additional context.
Data Presentation
Table 1: Summary of this compound Dosing and Efficacy in Clinical Trials
| Study Phase/Type | Patient Population | Dosage | Duration | Key Efficacy Outcome |
| Phase II, RCT | 8+ years | 10 mg/kg/day | 6 weeks | 44% of treated patients achieved ≥30% Phe reduction vs. 9% on placebo. |
| Phase III, RCT | 4-12 years | 20 mg/kg/day | 10 weeks | Significantly increased mean tolerated dietary Phe by 17.7 mg/kg/day vs. placebo. |
| Open-label Extension | 8+ years | 5, 10, or 20 mg/kg/day | 22 weeks | Dose-dependent reductions in plasma Phe concentrations were observed. |
| Case Studies | Children | 20 mg/kg/day | Long-term | Twice-daily dosing and swallowing tablets intact further improved Phe tolerance and lowered blood Phe compared to once-daily dissolved administration. |
| Retrospective Study | All ages | 10 mg/kg/day | 2 weeks | Mean Phe reduction of 71.43%; significant response was often seen within 48-72 hours. |
Table 2: International Recommendations for this compound Response Testing
| Parameter | Neonates | Older Infants, Children, and Adults |
| Recommended Test Duration | 24-hour loading test | ≥48-hour test or a 1-4 week trial |
| Primary Endpoint | ≥30% decrease in blood Phe | Decrease in blood Phe (for shorter trials); Improved Phe tolerance (for longer trials) |
| Initial Dose | 20 mg/kg | 10-20 mg/kg/day |
| Prerequisite | Untreated blood Phe concentrations of 360–2000 μmol/L | Stable baseline Phe levels prior to testing |
Experimental Protocols
Protocol: Assessing this compound Responsiveness in a Research Setting
This protocol outlines a common methodology for determining if a subject with PKU is responsive to this compound.
1. Pre-Trial Phase (4 weeks)
-
Establish a stable baseline of blood Phe levels. This requires consistent adherence to the subject's prescribed Phe-restricted diet.
-
Monitor and record fasting blood Phe concentrations weekly to document variability.
-
Collect detailed 3-day dietary records to accurately determine the subject's actual baseline Phe tolerance.
-
Ensure baseline blood Phe is sufficiently elevated (e.g., >360-400 µmol/L) to allow for clear detection of a reduction.
2. Response Test Phase (2-4 weeks)
-
Week 1: Administer this compound at a starting dose of 10 mg/kg/day. The subject's diet must remain unchanged from the pre-trial phase.
-
Administer the dose once daily, with a meal, at the same time each day.
-
Measure fasting blood Phe levels at 24 hours, 48 hours, and 7 days after the first dose.
-
-
Week 2: Increase the this compound dose to 20 mg/kg/day. Continue to maintain the same diet.
-
Measure fasting blood Phe levels again at 24 hours and 7 days after the dose increase.
-
-
Definition of Response: A ≥30% reduction in blood Phe from the stable baseline level at any point during the test phase indicates responsiveness.
3. Post-Trial Phase (For Responders)
-
If the subject is deemed a responder, the dietary Phe intake can be gradually increased to determine their new, improved Phe tolerance.
-
Increase dietary Phe in small, systematic increments (e.g., 100 mg/day) every 7 days, while continuing this compound treatment.
-
Monitor blood Phe levels frequently (e.g., weekly or more) during this dietary adjustment period to ensure levels remain within the target therapeutic range.
Visualizations
Caption: Mechanism of this compound (BH4) as a cofactor for the PAH enzyme.
Caption: Experimental workflow for this compound responsiveness testing.
Caption: Decision tree for troubleshooting suboptimal this compound response.
References
- 1. This compound dihydrochloride, 6-R-L-erythro-5,6,7,8-tetrahydrobiopterin, in the treatment of phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Review Report: this compound dihydrochloride (Kuvan) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Improving this compound administration efficacy in PKU: Clinical practice case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. england.nhs.uk [england.nhs.uk]
Technical Support Center: Identifying Non-Responders to Sapropterin Therapy in a Research Setting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to identify non-responders to sapropterin therapy in an experimental setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary criteria for classifying a patient as a "non-responder" to this compound therapy in a research context?
A1: In a research setting, a non-responder to this compound therapy is typically defined as a patient who does not show a significant reduction in blood phenylalanine (Phe) levels after a specified period of treatment. The most common quantitative criterion is a reduction of less than 30% from baseline blood Phe levels.[1][2][3][4][5] Some studies may also consider a lack of improvement in dietary Phe tolerance as an additional factor for non-response. Patients with two null mutations in the PAH gene are generally expected to be non-responders.
Q2: What is the recommended starting dose and duration for a this compound response trial?
A2: The recommended starting dose of this compound is typically 10 to 20 mg/kg/day, administered once daily. The duration of the trial can vary, with some protocols recommending a 24-hour to 48-hour loading test, while others suggest a trial period of up to four weeks to adequately assess response. For neonates, a 24-hour loading test is often recommended.
Q3: Are there any known genetic factors that can predict a lack of response to this compound?
A3: Yes, the patient's PAH genotype is a significant predictor of this compound response. Individuals with two null mutations, which result in a complete loss of phenylalanine hydroxylase (PAH) enzyme activity, are not expected to respond to this compound therapy. Genetic testing prior to initiating a trial can help identify these individuals and avoid unnecessary treatment.
Q4: Can a patient who initially shows a response to this compound become a non-responder over time?
A4: While less common, it is possible for a patient's response to diminish over time. This could be due to various factors, including poor adherence to therapy, changes in diet, or other physiological changes. Long-term monitoring of blood Phe levels is crucial to assess the durability of the response.
Troubleshooting Guides for Non-Response
Issue: Patient exhibits less than a 30% reduction in blood Phe levels after an initial trial period.
Table 1: Troubleshooting Steps for Suboptimal Response
| Possible Cause | Troubleshooting Action | Rationale |
| Inadequate Dosage | Increase the this compound dose to 20 mg/kg/day if the initial dose was lower. | Some patients may require a higher dose to achieve a therapeutic response. |
| Non-Adherence to Treatment | Implement adherence monitoring strategies, such as pill counts or electronic monitoring. | Ensures the patient is consistently receiving the prescribed dose. |
| Dietary Inconsistencies | Reinforce the importance of maintaining a stable, Phe-restricted diet during the trial. Utilize dietary logs and consult with a dietitian. | Fluctuations in dietary Phe intake can mask the effects of this compound. |
| Incorrect Administration | Verify that the patient is taking this compound with a meal and at the same time each day. | Consistent administration with food can optimize drug absorption and efficacy. |
| Underlying Genetic Non-Responsiveness | Perform PAH gene sequencing if not already done. | Identifies patients with genotypes known to be non-responsive. |
| False Positive Initial Response | Extend the trial duration to confirm the lack of a sustained response. | Some initial fluctuations in Phe levels may not be indicative of a true therapeutic effect. |
Experimental Protocols
Protocol: Standard this compound Response Test
-
Baseline Phase (1-2 weeks):
-
Maintain the patient on a stable, Phe-restricted diet.
-
Collect at least three baseline blood Phe measurements to establish a reliable average.
-
-
Treatment Phase (Up to 4 weeks):
-
Initiate this compound at a dose of 10 mg/kg/day.
-
Continue the stable, Phe-restricted diet.
-
Measure blood Phe levels at regular intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks, and 4 weeks).
-
If the response is inadequate after 1-2 weeks, consider increasing the dose to 20 mg/kg/day.
-
-
Response Assessment:
-
Calculate the percentage change in blood Phe from the baseline average.
-
A reduction of ≥30% is typically considered a positive response.
-
If the patient is deemed a responder, assess for increased dietary Phe tolerance.
-
Data Presentation
Table 2: Example Data from a this compound Response Trial
| Patient ID | Baseline Phe (μmol/L) | Phe at 4 Weeks (μmol/L) | % Phe Reduction | Responder Status |
| 001 | 1250 | 750 | 40% | Responder |
| 002 | 1500 | 1300 | 13% | Non-Responder |
| 003 | 980 | 650 | 34% | Responder |
| 004 | 1800 | 1750 | 3% | Non-Responder |
Visualizations
Caption: Simplified metabolic pathway of Phenylalanine and the role of this compound.
Caption: Experimental workflow for identifying this compound non-responders.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound Dihydrochloride Responsiveness in Phenylketonuria: A Case Series Exploring Gaps in Comprehensive Patient Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound dihydrochloride for phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. westmid.openrepository.com [westmid.openrepository.com]
Addressing sapropterin stability issues in aqueous solutions for experiments
Welcome to the technical support center for sapropterin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution turning yellow?
A1: A yellow discoloration of your this compound solution is a common indicator of oxidation.[1] this compound is susceptible to auto-oxidation, especially in neutral or alkaline solutions exposed to air.[1][2][3] To minimize this, it is crucial to prepare solutions fresh and use deoxygenated buffers.
Q2: My this compound solution appears cloudy or has particulates. What is the cause?
A2: If you are using crushed this compound tablets, the cloudiness is likely due to insoluble excipients such as crospovidone and sodium stearyl fumarate.[2] The powder formulation of this compound, which does not contain these additives, should dissolve completely in water to form a clear solution.
Q3: What is the optimal pH for storing this compound solutions?
A3: this compound is most stable in acidic conditions. Solutions in 0.1 N HCl are reported to be stable for several weeks when stored at -20°C. Conversely, its degradation is rapid in neutral or alkaline environments.
Q4: Can I prepare a stock solution of this compound and store it for future use?
A4: Due to its instability in aqueous solutions, preparing large batches of this compound for long-term storage is not recommended. It is best to prepare fresh solutions for each experiment. If short-term storage is necessary, use an acidic, deoxygenated buffer, protect from light, and store at low temperatures (e.g., -20°C).
Q5: How does temperature affect the stability of this compound solutions?
A5: Higher temperatures accelerate the degradation of this compound. Therefore, it is advisable to keep solutions on ice during experiments and store them at low temperatures for any short-term storage.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound aqueous solutions.
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of activity | Oxidation of this compound. | Prepare solutions in deoxygenated, acidic buffers (pH < 4). Add antioxidants such as ascorbic acid or N-acetylcysteine to the solution. Prepare solutions fresh before each experiment. |
| Precipitation in solution | Use of crushed tablets containing insoluble excipients. | Use the powder form of this compound for complete solubility. If using tablets, centrifuge the solution and use the supernatant. |
| Inconsistent experimental results | Degradation of this compound during the experiment. | Maintain a low temperature (on ice) throughout the experiment. Protect the solution from light. Use a stabilized solution as described in the protocols below. |
| Color change to yellow/brown | Oxidative degradation. | Discard the solution and prepare a fresh batch using deoxygenated buffers and proper handling techniques to minimize exposure to oxygen. |
Experimental Protocols & Data
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a this compound solution with enhanced stability for use in in vitro assays.
Materials:
-
This compound dihydrochloride powder
-
0.1 N Hydrochloric acid (HCl), sterile and deoxygenated
-
N-acetylcysteine (NAC)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Prepare the solvent by dissolving N-acetylcysteine in deoxygenated 0.1 N HCl to a final concentration of 1 mM.
-
Weigh the desired amount of this compound dihydrochloride powder in a sterile tube.
-
Add the prepared solvent to the this compound powder to achieve the desired final concentration (e.g., 10 mM).
-
Vortex briefly until the powder is completely dissolved.
-
Keep the solution on ice and protected from light at all times.
-
Use the solution immediately or within a few hours for best results.
Quantitative Stability Data
The stability of this compound is highly dependent on concentration, pH, and temperature.
Table 1: this compound Degradation in Water at Room Temperature
| Concentration | Degradation after 1 hour | Degradation after 3 hours |
| 0.1 mM | ~25% | >60% |
| 1 mM | ~2% | ~10% |
| (Data sourced from patent information describing this compound stability) |
Table 2: pH-Dependent Stability of this compound
| Buffer Condition | Half-life at Room Temperature |
| 0.1 M Phosphate Buffer, pH 6.8 | ~16 minutes |
| 0.1 N HCl | Stable for several weeks at -20°C |
| (Data sourced from patent information and stability studies) |
Visualizations
Workflow for Preparing Stabilized this compound Solution
References
Technical Support Center: Minimizing Off-Target Effects of Sapropterin in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sapropterin in cellular models. Our goal is to help you minimize off-target effects and ensure the validity of your experimental results.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Inconsistent or unexpected cellular responses to this compound treatment.
-
Question: My results with this compound are not reproducible. What could be the cause?
-
Answer: Inconsistent results can stem from several factors. One critical aspect is the stability of this compound in your cell culture medium. This compound, a synthetic form of tetrahydrobiopterin (BH4), is highly susceptible to oxidation, especially at neutral or alkaline pH.[1] Oxidized BH4 not only loses its intended activity but can also contribute to off-target effects.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare this compound solutions fresh before each experiment. Avoid storing stock solutions for extended periods unless you have validated their stability under your specific storage conditions.
-
Control for Oxidation: The oxidation of BH4 to dihydrobiopterin (BH2) can lead to nitric oxide synthase (eNOS) uncoupling.[1] To minimize this, consider the following:
-
Use Antioxidants: Supplement your culture medium with antioxidants like ascorbate, which can help maintain BH4 in its reduced, active form.[2][3]
-
Optimize pH: Ensure the pH of your culture medium is stable and within the optimal range for your cells, as pH can influence the rate of BH4 oxidation.[1]
-
-
Validate this compound Concentration: The effective concentration of this compound can vary between cell types and experimental conditions. Perform a dose-response curve to determine the optimal concentration for your specific cellular model, balancing on-target efficacy with potential off-target effects. In clinical settings, dosages for this compound typically range from 5 to 20 mg/kg/day. While this doesn't directly translate to in vitro concentrations, it suggests a range to explore in your dose-response studies.
-
Issue 2: Observing signs of oxidative stress after this compound treatment.
-
Question: I am seeing an increase in reactive oxygen species (ROS) in my cells after treating them with this compound. Isn't it supposed to be an antioxidant?
-
Answer: While BH4 has antioxidant properties, its administration can paradoxically lead to increased oxidative stress under certain conditions. This is often due to the phenomenon of nitric oxide synthase (NOS) uncoupling. When BH4 levels are suboptimal or when the ratio of BH4 to its oxidized form, BH2, is low, NOS can switch from producing nitric oxide (NO) to generating superoxide radicals (O2•−), a major source of cellular ROS.
Troubleshooting Steps:
-
Assess NOS Coupling Status: To determine if NOS is uncoupled in your model, you can measure the production of both NO and superoxide. A decreased NO/superoxide ratio upon this compound treatment could indicate uncoupling.
-
Measure BH4/BH2 Ratio: The ratio of BH4 to BH2 is a critical determinant of NOS coupling. A low ratio suggests that there is insufficient active cofactor, which can lead to superoxide production. You can measure the levels of BH4 and its oxidized forms in your cell lysates using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
Supplement with L-arginine: L-arginine is the substrate for NOS. In some cases, increasing its availability can help to promote NO production over superoxide generation, even in the presence of some NOS uncoupling.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound in cellular models?
A1: The main off-target effects stem from this compound's role as a cofactor for enzymes other than phenylalanine hydroxylase (PAH), its intended target in PKU treatment. The most significant of these is its role as a cofactor for nitric oxide synthases (NOS). Insufficient or oxidized this compound (BH4) can lead to NOS uncoupling , where the enzyme produces superoxide instead of nitric oxide, leading to oxidative stress. Additionally, BH4 itself has antioxidant properties , which could influence cellular redox signaling independently of its cofactor activity.
Q2: How can I differentiate between the on-target and off-target effects of this compound in my experiments?
A2: This requires careful experimental design and the use of appropriate controls.
-
For PAH-expressing models: Compare the effects of this compound in cells with and without functional PAH. If the observed effect is independent of PAH activity, it is likely an off-target effect.
-
Use NOS inhibitors: To investigate the role of NOS-mediated off-target effects, you can use NOS inhibitors (e.g., L-NAME) in conjunction with this compound. If the observed effect is blocked by the NOS inhibitor, it suggests the involvement of NOS.
-
Control for antioxidant effects: To assess the direct antioxidant effects of this compound, you can compare its effects to other known antioxidants in your cellular model.
Q3: What is a typical concentration range for this compound in in vitro studies?
A3: The optimal concentration of this compound for in vitro studies is highly dependent on the cell type and the specific research question. It is crucial to perform a dose-response experiment to determine the effective concentration range for your model. Based on clinical usage and in vitro studies, a starting range of 1 to 100 µM can be considered for initial experiments. However, it is essential to validate the optimal concentration that maximizes the desired on-target effect while minimizing off-target responses.
Q4: How can I measure the levels of this compound (BH4) and its oxidized forms in my cell samples?
A4: The most common and reliable method for quantifying BH4 and its oxidized products (like BH2) is High-Performance Liquid Chromatography (HPLC) with electrochemical detection. This technique allows for the separation and sensitive detection of these different pterin species, providing a clear picture of the redox state of the this compound in your cellular system.
Experimental Protocols
Protocol 1: Measurement of BH4 and BH2 in Cell Lysates by HPLC with Electrochemical Detection
This protocol is adapted from methodologies described in the literature.
Materials:
-
Cell lysis buffer (e.g., 50 mM phosphate buffer, pH 2.6)
-
1,4-dithioerythritol (DTE) and diethylenetriaminepentaacetic acid (DTPA) to stabilize BH4
-
HPLC system with an electrochemical detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., 50 mM potassium phosphate, pH 4.5)
-
BH4 and BH2 standards
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in an appropriate volume of ice-cold lysis buffer containing DTE and DTPA.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 13,000 x g) for 20 minutes at 4°C to pellet cell debris.
-
-
HPLC Analysis:
-
Inject a known volume of the cleared supernatant into the HPLC system.
-
Separate BH4 and BH2 using a reversed-phase C18 column with an isocratic mobile phase.
-
Detect BH4 and BH2 using an electrochemical detector with multiple electrodes set at different potentials to specifically detect the reduced (BH4) and oxidized (BH2) forms.
-
-
Quantification:
-
Generate standard curves for BH4 and BH2 using known concentrations of the standards.
-
Quantify the amounts of BH4 and BH2 in the cell lysates by comparing their peak areas to the standard curves.
-
Normalize the results to the total protein concentration of the lysate.
-
Protocol 2: Assessment of Superoxide Production using Dihydroethidium (DHE) Staining
This protocol is a general guide for detecting intracellular superoxide.
Materials:
-
Dihydroethidium (DHE) stock solution
-
Cell culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound at various concentrations and for different durations, including appropriate vehicle controls.
-
-
DHE Staining:
-
Remove the treatment medium and wash the cells with warm PBS.
-
Incubate the cells with DHE solution (typically 5-10 µM in serum-free medium) for 15-30 minutes at 37°C, protected from light.
-
-
Imaging or Flow Cytometry:
-
After incubation, wash the cells with PBS to remove excess DHE.
-
Immediately analyze the cells using a fluorescence microscope (for qualitative analysis) or a flow cytometer (for quantitative analysis) with an appropriate filter set for detecting ethidium bromide fluorescence. An increase in fluorescence intensity indicates an increase in superoxide production.
-
Data Presentation
Table 1: HPLC Parameters for BH4 and BH2 Quantification
| Parameter | Setting | Reference |
| HPLC System | Dionex UltiMate 3000 | |
| Column | Synergi Polar, 250 mm × 4.6 mm | |
| Mobile Phase | 50 mM potassium phosphate, pH 4.5 | |
| Flow Rate | 0.7 mL/min | |
| Detection | CoulArray™ detector with four-sensor cell | |
| Electrode Potentials | 0, 150, 280, and 365 mV | |
| Retention Time (BH4) | ~4.6 min | |
| Retention Time (BH2) | ~6.9 min |
Table 2: Example of Superoxide Production Measurement using MitoSOX Red and Flow Cytometry
| Treatment | Fold Increase in Mitochondrial Superoxide | Reference |
| Antimycin A | ~3-7 fold | |
| Paraquat | ~3-7 fold | |
| Doxorubicin | ~3-7 fold | |
| High Glucose | ~3-7 fold |
Note: This table provides example data on superoxide induction by known inducers, as a reference for validating the assay in your system before testing this compound.
Visualizations
Caption: Potential off-target signaling pathway of this compound via NOS uncoupling.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor [mdpi.com]
- 2. Oxidation of tetrahydrobiopterin by biological radicals and scavenging of the trihydrobiopterin radical by ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydrobiopterin in Cell Function and Death Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in sapropterin loading tests
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with sapropterin loading tests.
Troubleshooting Guide
This guide addresses common issues that may lead to inconsistent or unexpected results during this compound loading tests.
| Issue | Potential Cause | Recommended Action |
| High variability in baseline Phenylalanine (Phe) levels | Inconsistent dietary Phe intake prior to the test. | Standardize and control the patient's Phe intake for at least 24-48 hours before initiating the test. For some protocols, a Phe load may be required to bring baseline Phe levels into a responsive range (>480 μmol/L). |
| Natural fluctuations in Phe levels. | Collect multiple baseline blood Phe samples over a 24-hour period to establish a stable average baseline. | |
| No significant reduction in Phe levels post-sapropterin administration in a suspected responder | Incorrect this compound dosage. | Ensure the dose is calculated correctly based on the patient's body weight (typically 10-20 mg/kg/day).[1][2] |
| Poor absorption of this compound. | Administer this compound with a meal to potentially improve absorption. Consider dividing the daily dose into two or three administrations.[3] | |
| Patient has two null mutations in the PAH gene, resulting in no residual enzyme activity. | Genotyping should be performed prior to the loading test to exclude patients with two null mutations who are not expected to respond.[4] | |
| Insufficient duration of the loading test. | For neonates, a 24-hour test is recommended. For older individuals, a test duration of at least 48 hours, and sometimes up to a week or a 4-week trial, may be necessary to observe a response. | |
| False-positive response (transient Phe reduction) | Natural daily fluctuations in Phe levels coinciding with the test. | Extend the monitoring period post-test to confirm a sustained response. |
| Strict adherence to a low-Phe diet only during the test period. | Emphasize the importance of maintaining a consistent diet throughout the entire testing and monitoring period. | |
| Inconsistent results across different study sites | Variation in testing protocols. | Adhere to a standardized protocol across all sites, including diet, dosing, sampling times, and definition of responsiveness. |
| Differences in laboratory analysis of Phe levels. | Use a centralized laboratory for sample analysis or ensure rigorous cross-validation of methods between labs. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound dihydrochloride is a synthetic form of tetrahydrobiopterin (BH4), which is a natural cofactor for the enzyme phenylalanine hydroxylase (PAH). In individuals with Phenylketonuria (PKU) who have some residual PAH enzyme activity, this compound acts as a pharmacological chaperone. It helps to properly fold and stabilize the mutant PAH enzyme, enhancing its activity in converting phenylalanine to tyrosine, thereby reducing blood Phe levels.
Q2: How is a "responder" to a this compound loading test typically defined?
A2: A positive response to a this compound loading test is most commonly defined as a reduction of ≥30% in blood phenylalanine levels from baseline. However, the timeframe to achieve this reduction can vary depending on the protocol and the age of the patient.
Q3: What is the recommended duration for a this compound loading test?
A3: The recommended duration varies by age. For neonates, a 24-hour loading test is often sufficient. For older infants, children, adolescents, and adults, a test duration of at least 48 hours is recommended. In some cases, a longer trial of up to 7 days or even 4 weeks may be necessary to fully assess responsiveness, especially when evaluating improvements in Phe tolerance.
Q4: Can genotyping predict the response to this compound?
A4: While genotyping can be a useful tool, it cannot always accurately predict the response to this compound treatment. Patients with two null mutations in the PAH gene are generally not expected to respond. However, for other mutations, the response can be variable. Therefore, a formal loading test is typically required to confirm responsiveness.
Q5: What are the key factors that can influence the outcome of a this compound loading test?
A5: Several factors can influence the results, including:
-
Dietary Phenylalanine Intake: Inconsistent intake before and during the test can lead to variable Phe levels.
-
This compound Dosage and Administration: Incorrect dosing or poor absorption can affect the outcome.
-
Patient's Genotype: The type of PAH gene mutation determines the level of residual enzyme activity.
-
Duration of the Test: A test that is too short may not capture a delayed response.
-
Baseline Phe Levels: Very low baseline Phe levels may make it difficult to detect a significant percentage reduction.
Experimental Protocols
Standard 48-Hour this compound Loading Test Protocol
This protocol is a general guideline and may need to be adapted based on specific research questions or patient populations.
1. Patient Selection and Baseline Assessment:
- Confirm diagnosis of Phenylketonuria (PKU).
- Perform PAH genotyping to identify patients who may be potential responders. Exclude patients with two null mutations.
- Establish a stable baseline by monitoring blood Phe levels for at least 24-48 hours prior to the test while on a consistent diet. Collect at least two baseline blood samples.
2. Dietary Control:
- Maintain the patient on their usual, stable Phe-restricted diet for at least 48 hours before and throughout the 48-hour test period.
- In some cases, a controlled Phe load may be administered to ensure baseline Phe levels are sufficiently elevated (e.g., >400-480 µmol/L) to observe a clear response.
3. This compound Administration:
- Administer this compound dihydrochloride at a dose of 20 mg/kg/day, rounded to the nearest 100mg.
- The dose should be given orally, once daily, with a meal to enhance absorption.
4. Blood Sampling and Monitoring:
- Collect blood spots for Phe measurement at the following time points:
- 0 hours (baseline, immediately before the first dose)
- 8 hours post-dose
- 16 hours post-dose
- 24 hours post-dose (before the second dose)
- 32 hours post-dose
- 40 hours post-dose
- 48 hours post-dose
- Monitor for any adverse events throughout the test.
5. Data Analysis and Interpretation:
- Calculate the percentage reduction in blood Phe from the average baseline level at each time point.
- A response is typically defined as a ≥30% reduction in blood Phe from baseline at 24 or 48 hours.
Visualizations
Caption: Phenylalanine metabolism and the role of this compound.
Caption: Workflow for a 48-hour this compound loading test.
Caption: Logical troubleshooting flow for inconsistent results.
References
Technical Support Center: Enhancing Sapropterin Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing sapropterin delivery across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: Why is delivering this compound to the brain so challenging?
A1: this compound dihydrochloride, a synthetic form of tetrahydrobiopterin (BH4), is a hydrophilic molecule with low lipid solubility.[1] The blood-brain barrier (BBB) is a tightly regulated interface that restricts the passage of such molecules from the bloodstream into the central nervous system (CNS) to protect the brain.[1] Furthermore, this compound has low oral bioavailability and is rapidly oxidized and eliminated.[1]
Q2: What are the primary strategies currently being explored to enhance this compound delivery to the CNS?
A2: The main strategies include:
-
High-Dose Oral Administration: Using significantly higher doses of this compound to increase the concentration gradient and drive more of the compound across the BBB.[2]
-
Precursor Administration (Sepiapterin): Utilizing sepiapterin, a natural and more lipophilic precursor of BH4. Sepiapterin is readily transported across cell membranes, including the BBB, and is then converted intracellularly to BH4 via the salvage pathway.
-
Targeted Nanoparticle and Liposome Delivery: Encapsulating this compound in nanocarriers (e.g., PLGA nanoparticles or liposomes) that are surface-modified with ligands. These ligands can target specific receptors on the BBB endothelium, such as the transferrin receptor or folate receptor, to facilitate entry via receptor-mediated transcytosis.
Q3: Is there a known endogenous transporter for this compound (BH4) at the BBB?
A3: The transport of BH4 across the BBB is still a subject of research. However, evidence suggests that the folate receptor α (FRα) , which transports folate into the brain via receptor-mediated endocytosis, may also be involved in transporting BH4. Studies have shown an inverse relationship between cerebrospinal fluid (CSF) concentrations of folate and BH4, suggesting they may compete for the same transport mechanism.
Q4: Which strategy shows the most promise: high-dose this compound or sepiapterin administration?
A4: Current research indicates that sepiapterin has significant pharmacological advantages over this compound. It demonstrates better stability and a greater capacity to enter cells, resulting in higher intracellular BH4 levels. Clinical studies have shown that sepiapterin produces a greater reduction in blood phenylalanine (a key biomarker for BH4 activity in diseases like PKU) compared to this compound at similar doses. A pharmacodynamic study in mice also concluded that peripheral administration of sepiapterin increases brain BH4 levels in a dose-dependent manner.
Q5: What are the key parameters to measure when assessing the success of a delivery strategy?
A5: Key outcome measures include:
-
Direct Quantification: Measuring the concentration of total biopterins (including BH4) directly in brain homogenates or CSF using methods like HPLC with fluorescence or electrochemical detection.
-
Pharmacodynamic Readouts: Assessing the activity of BH4-dependent enzymes in the brain. This can be done by measuring the levels of neurotransmitter metabolites, such as homovanillic acid (HVA) for dopamine and 5-hydroxyindoleacetic acid (5-HIAA) for serotonin.
-
Behavioral Tests: In animal models of neurological disorders, assessing improvements in cognitive or motor functions through relevant behavioral assays.
Troubleshooting Guides
Guide 1: Low or Variable Brain this compound/BH4 Concentrations in In Vivo Experiments
| Potential Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Brain Uptake with Oral this compound | Insufficient dosage, rapid peripheral metabolism and clearance. This compound has poor BBB penetration. | 1. Increase Dose: Administer a high dose (e.g., 100 mg/kg in mice) to maximize the concentration gradient. 2. Formulation: Ensure this compound is dissolved in an antioxidant solution (e.g., 1% ascorbic acid) immediately before administration to prevent degradation. 3. Switch to Precursor: Consider using sepiapterin, which has better transport characteristics across the BBB. |
| High Variability Between Animals | Inconsistent gavage technique, differences in animal fasting state, stress-induced changes in gut absorption or BBB permeability. | 1. Standardize Administration: Ensure consistent oral gavage technique and volume. 2. Control Feeding: Standardize the fasting period before dosing, as food can affect absorption. 3. Acclimatize Animals: Properly acclimatize animals to handling and procedures to minimize stress. |
| Low Yield from Nanoparticle Formulations | Inefficient encapsulation of hydrophilic this compound, rapid clearance of nanoparticles by the reticuloendothelial system (RES). | 1. Optimize Formulation: Use a double emulsion-solvent evaporation method, which is better suited for encapsulating hydrophilic molecules in PLGA nanoparticles. 2. PEGylation: Coat nanoparticles with polyethylene glycol (PEG) to increase circulation time and reduce RES uptake. 3. Confirm Targeting: Validate that targeting ligands (e.g., anti-transferrin receptor antibodies) are correctly conjugated and active. |
| Discrepancy Between Brain Levels and Functional Outcome | This compound may cross the BBB but not reach the necessary intracellular concentration to act as a cofactor. High levels of competing molecules (e.g., phenylalanine in PKU models) can inhibit BH4-dependent enzymes despite increased cofactor availability. | 1. Measure Metabolites: Quantify downstream neurotransmitter metabolites (HVA, 5-HIAA) in addition to BH4 levels to assess functional activity. 2. Consider Disease Model: Be aware that in some disease models, correcting brain BH4 levels alone may not be sufficient to overcome the primary pathology. |
Guide 2: Issues with In Vitro Blood-Brain Barrier Models
| Potential Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Trans-Endothelial Electrical Resistance (TEER) | Incomplete formation of tight junctions, cell culture contamination, or inappropriate cell type. | 1. Co-culture System: Co-culture brain endothelial cells with astrocytes and/or pericytes to promote the formation of robust tight junctions. 2. Use Inducing Agents: Supplement the culture medium with agents known to enhance barrier properties, such as hydrocortisone or cAMP analogs. 3. Verify Cell Purity: Ensure the purity of the primary endothelial cell culture or use a reliable immortalized cell line. |
| High Permeability of Control Molecules | Leaky cell monolayer (low TEER), presence of paracellular gaps. | 1. Check TEER Values: Ensure TEER values are stable and within the expected range for your model before starting transport experiments. 2. Use Multiple Controls: Test permeability with a range of control molecules (e.g., sucrose for paracellular flux, propranolol for transcellular). |
| Inconsistent Transport Rates for this compound | Saturation of potential transporters (e.g., FRα) at high concentrations, variability in transporter expression between passages. | 1. Test Concentration Range: Perform transport studies across a range of this compound concentrations to identify potential saturation kinetics. 2. Limit Cell Passages: Use cells at a low passage number, as transporter expression can decrease over time in culture. 3. Verify Transporter Expression: Confirm the expression of target receptors (e.g., FRα, transferrin receptor) via immunocytochemistry or Western blotting. |
Quantitative Data Summary
The following tables summarize quantitative data from key studies. Direct comparison between studies should be made with caution due to differences in animal models, dosing routes, and analytical methods.
Table 1: Brain Biopterin Levels in Mice After Oral this compound Administration (Data sourced from Harding et al., 2012)
| Treatment Group | Dose (mg/kg) | Brain Biopterin (pmol/mg protein) | Fold Increase vs. Control |
| Vehicle Control (1% Ascorbic Acid) | 0 | 9.9 ± 2.8 | - |
| This compound | 20 | Not significantly different from control | ~1.0x |
| This compound | 40 | Not significantly different from control | ~1.0x |
| This compound | 100 | 22.8 ± 10.9 | ~2.3x |
Table 2: Comparison of Phenylalanine Reduction by Sepiapterin vs. This compound in PKU Patients (Data sourced from a Phase 2 clinical trial, Longo et al., 2021)
| Treatment Group | Dose (mg/kg/day) | Mean Blood Phenylalanine Reduction (μmol/L) |
| This compound | 20 | -91.5 |
| Sepiapterin | 20 | -146.9 |
| Sepiapterin | 60 | -206.4 |
Experimental Protocols
Protocol 1: High-Dose Oral this compound Administration and Brain Tissue Analysis in Mice
This protocol is adapted from Harding et al. (2012).
-
Preparation of Dosing Solution:
-
Dissolve this compound dihydrochloride tablets in a 1% ascorbic acid solution immediately prior to use to prevent oxidation.
-
Vary the concentration to achieve doses of 20, 40, and 100 mg/kg in a consistent gavage volume (e.g., 10 µL/g body weight).
-
-
Animal Dosing:
-
Administer the prepared solution to mice (e.g., C57BL/6 or a relevant disease model) via oral gavage.
-
Administer vehicle (1% ascorbic acid) to the control group.
-
Euthanize animals at set time points post-administration (e.g., 2, 4, 6 hours) for pharmacokinetic analysis.
-
-
Tissue Collection and Processing:
-
Perfuse animals with ice-cold saline to remove blood from the brain vasculature.
-
Rapidly dissect the brain, snap-freeze in liquid nitrogen, and store at -80°C.
-
For analysis, homogenize the brain tissue in an ice-cold buffer (e.g., PBS with protease inhibitors).
-
-
Quantification of Brain Biopterins:
-
Measure total biopterin concentration in the brain homogenate using HPLC with fluorescence detection.
-
Normalize the biopterin content to the total protein concentration of the homogenate, determined by a standard protein assay (e.g., BCA assay).
-
Express results as pmol/mg protein.
-
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles (Adapted for Hydrophilic Drug)
This protocol is a general method for encapsulating a hydrophilic small molecule like this compound using a double emulsion (w/o/w) solvent evaporation technique.
-
Preparation of Inner Aqueous Phase (w1):
-
Dissolve this compound (e.g., 10 mg) in a small volume of aqueous solution (e.g., 1 mL of 1% ascorbic acid).
-
-
Preparation of Organic Phase (o):
-
Dissolve a biodegradable polymer such as PLGA (poly(lactic-co-glycolic acid)) in a volatile organic solvent like dichloromethane (DCM) or ethyl acetate.
-
-
Formation of Primary Emulsion (w1/o):
-
Add the inner aqueous phase (w1) to the organic phase (o).
-
Emulsify using a high-shear homogenizer or sonicator to form a stable water-in-oil emulsion.
-
-
Formation of Double Emulsion (w1/o/w2):
-
Transfer the primary emulsion into a larger volume of an external aqueous phase (w2) containing a stabilizer (e.g., 1% w/v polyvinyl alcohol, PVA).
-
Homogenize or sonicate again to form the double emulsion.
-
-
Solvent Evaporation and Nanoparticle Hardening:
-
Stir the double emulsion at room temperature for several hours (e.g., overnight) to allow the organic solvent to evaporate. This causes the PLGA to precipitate and harden, forming solid nanoparticles with the drug encapsulated.
-
-
Collection and Purification:
-
Collect the nanoparticles by high-speed centrifugation.
-
Wash the nanoparticle pellet several times with deionized water to remove excess stabilizer and unencapsulated drug.
-
Lyophilize the final nanoparticle product for long-term storage, often using a cryoprotectant like mannitol.
-
-
Characterization:
-
Analyze particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine drug encapsulation efficiency by dissolving a known amount of nanoparticles, quantifying the this compound content via HPLC, and comparing it to the initial amount used.
-
Visualizations: Signaling Pathways and Workflows
Caption: Folate Receptor α (FRα) mediated transcytosis of this compound (BH4) across the BBB.
Caption: Experimental workflow for preparing this compound-loaded PLGA nanoparticles.
References
Technical Support Center: Sapropterin Dosage Adjustment in Long-Term Preclinical Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting sapropterin dosage in long-term preclinical studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound dihydrochloride is a synthetic form of tetrahydrobiopterin (BH4), a naturally occurring essential cofactor for the enzyme phenylalanine hydroxylase (PAH).[1] In individuals with certain mutations in the PAH gene, the enzyme's activity is reduced, leading to the accumulation of phenylalanine in the blood and brain.[1] this compound acts as a pharmacological chaperone by binding to and stabilizing the mutant PAH enzyme, enhancing its residual activity.[1] This increased activity promotes the conversion of phenylalanine to tyrosine, thereby lowering blood phenylalanine levels.[1]
Q2: What are the typical dose ranges for this compound in preclinical studies?
A2: The dose of this compound in preclinical studies can vary significantly depending on the animal model, the indication being studied, and the duration of the study. In a murine model of phenylketonuria (PKU), doses of 20, 40, and 100 mg/kg/day administered via oral gavage for four days were well-tolerated.[2] Carcinogenicity studies in rats used doses up to 250 mg/kg/day, and in mice, doses up to 250 mg/kg/day were also used. It is crucial to conduct dose-range finding studies to determine the optimal and maximum tolerated dose (MTD) for your specific animal model and experimental conditions.
Q3: How is this compound administered in preclinical studies?
A3: In preclinical studies, this compound is typically administered orally. This can be achieved through oral gavage, in capsules, or mixed in the diet or drinking water. For oral gavage, this compound can be dissolved or suspended in a suitable vehicle, such as water with ascorbic acid to improve stability. The choice of administration route should mimic the intended clinical route as closely as possible.
Q4: What is the pharmacokinetic profile of this compound in common preclinical species?
A4: Following oral administration, this compound is absorbed and eliminated with relatively short half-lives in several species. In mice, the elimination half-life is approximately 1.3 hours, in rats it is 1.1 hours, and in monkeys, it is 1.4 hours. The oral bioavailability is estimated to be between 7% and 12% in rats and around 9% in monkeys. Body weight is a significant covariate affecting the pharmacokinetics of this compound, making weight-based dosing appropriate.
Troubleshooting Guide
Q1: I am observing unexpected toxicity (e.g., significant body weight loss, lethargy) in my long-term study. How should I adjust the this compound dosage?
A1: The observation of unexpected toxicity requires immediate attention. The primary goal is to ensure animal welfare while maintaining the scientific integrity of the study.
-
Step 1: Confirm the Association: First, confirm that the observed toxicity is indeed drug-related. Review your study records to rule out other potential causes, such as infections, housing conditions, or procedural errors.
-
Step 2: Dose Reduction: If the toxicity is likely drug-related, a dose reduction is the most common first step. A reduction of 25-50% of the current dose is a reasonable starting point. The magnitude of the reduction should be guided by the severity of the clinical signs.
-
Step 3: Temporary Cessation: For severe toxicity, temporarily ceasing administration of this compound may be necessary. Once the animals have recovered, dosing can be re-initiated at a lower dose level.
-
Step 4: Monitor and Re-evaluate: Closely monitor the animals after any dose adjustment. This includes daily clinical observations, body weight measurements, and any relevant biomarker assessments. If toxicity persists even at a lower dose, further dose reductions or discontinuation of the individual animal from the study may be required.
Q2: The initial efficacy of this compound in reducing phenylalanine levels appears to be waning over time in my animal model. What could be the cause and how should I respond?
A2: A decrease in efficacy over time can be due to several factors, including the development of tolerance or changes in the animals' physiology.
-
Step 1: Verify Dosing Accuracy: Ensure that the correct dose is being administered consistently. Check your formulation preparation procedures and dosing techniques.
-
Step 2: Therapeutic Drug Monitoring (TDM): If possible, measure the plasma concentrations of this compound to determine if drug exposure has decreased. This can help differentiate between pharmacokinetic and pharmacodynamic causes for the loss of efficacy.
-
Step 3: Dose Escalation: If drug exposure is found to be suboptimal or if a higher dose is deemed safe based on initial dose-range finding studies, a cautious dose escalation may be considered. Increase the dose in small increments (e.g., 25%) and closely monitor both efficacy and safety parameters.
-
Step 4: Combination Therapy: In some cases, the addition of another therapeutic agent may be considered, depending on the scientific objectives of the study.
Q3: I am observing high inter-animal variability in the response to this compound. How can I manage this?
-
Step 1: Refine Experimental Procedures: Review all experimental procedures for potential sources of variability. This includes animal handling, dosing technique, sample collection, and processing.
-
Step 2: Increase Sample Size: If feasible, increasing the number of animals per group can help to increase the statistical power of your study and account for individual differences in response.
-
Step 3: Stratification: If there are known factors that may influence the response to this compound (e.g., baseline phenylalanine levels, genotype), you may consider stratifying the animals into more homogenous groups.
-
Step 4: Individualized Dosing: In some cases, it may be appropriate to adjust the dose for individual animals to achieve a target therapeutic range for a specific biomarker (e.g., blood phenylalanine levels). This approach requires careful planning and justification in the study protocol.
Data Presentation
Table 1: Summary of Preclinical Doses of this compound in Different Species
| Species | Study Type | Dose Range (mg/kg/day) | Route of Administration | Duration | Reference |
| Mouse | Pharmacodynamic | 20, 40, 100 | Oral Gavage | 4 days | |
| Rat | Carcinogenicity | Up to 250 | Oral | 104 weeks | |
| Mouse | Carcinogenicity | Up to 250 | Oral | 78 weeks | |
| Rat | Fertility & Embryonic Development | Up to 400 | Oral | Not Specified | FDA Review |
| Rabbit | Teratogenicity | Up to 600 | Oral | Not Specified | FDA Review |
Table 2: Summary of Preclinical Pharmacokinetic Parameters of this compound
| Species | Elimination Half-life (t½) | Oral Bioavailability (%) | Key Distribution Sites | Reference |
| Mouse | ~1.3 hours | Not Reported | Not Reported | |
| Rat | ~1.1 hours | 7 - 12 | Kidney, Liver | |
| Monkey | ~1.4 hours | ~9 | Not Reported |
Experimental Protocols
Protocol: Therapeutic Drug Monitoring (TDM) of this compound in Preclinical Studies
1. Objective: To quantify the plasma concentration of this compound to assess drug exposure and guide dosage adjustments.
2. Materials:
-
K2-EDTA collection tubes
-
Pipettes and tips
-
Microcentrifuge
-
-80°C freezer
-
LC-MS/MS system
3. Blood Sampling:
-
Collect blood samples (typically 50-100 µL) from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points. For steady-state trough concentrations (Cmin), collect blood immediately before the next scheduled dose. For peak concentrations (Cmax), the sampling time should be based on the known Tmax from pharmacokinetic studies (typically 1-4 hours post-dose).
-
Place the blood into K2-EDTA tubes and gently invert to mix.
4. Plasma Preparation:
-
Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (plasma) without disturbing the buffy coat.
-
Transfer the plasma to a clean, labeled cryovial.
5. Sample Storage:
-
Store the plasma samples at -80°C until analysis.
6. Sample Analysis:
-
Develop and validate a sensitive and specific analytical method for the quantification of this compound in plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The method should be validated for linearity, accuracy, precision, and stability according to relevant guidelines.
7. Data Interpretation:
-
Compare the measured plasma concentrations to the target exposure range determined from dose-range finding studies or published literature.
-
Use the data to inform decisions on dosage adjustments for individual animals or groups.
Mandatory Visualization
Caption: Mechanism of action of this compound in Phenylketonuria (PKU).
Caption: Decision workflow for dosage adjustment following an adverse event.
References
Accounting for variability in sapropterin absorption in experimental designs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accounting for variability in sapropterin absorption during experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound dihydrochloride is a synthetic form of tetrahydrobiopterin (BH4), a naturally occurring cofactor for the enzyme phenylalanine hydroxylase (PAH).[1][2] In individuals with Phenylketonuria (PKU), a genetic disorder, the PAH enzyme is deficient, leading to a toxic buildup of the amino acid phenylalanine.[1][3] this compound activates residual PAH enzyme activity, which helps to improve the metabolism of phenylalanine and lower its levels in the blood.[2] It is used in conjunction with a phenylalanine-restricted diet.
Q2: What are the main factors contributing to variability in this compound absorption?
The primary factors influencing this compound absorption and creating variability in experimental results are:
-
Food Effect: Administration with food, particularly a high-fat, high-calorie meal, significantly increases the absorption of this compound.
-
Formulation Administration: The method of administration impacts bioavailability. Administering the tablets intact results in approximately 40-43% greater absorption compared to when the tablets are dissolved in a liquid before administration.
-
Inter-individual Variability: There is notable inter-subject variability in plasma BH4 levels following oral ingestion, which may be linked to differences in gut absorption.
-
Genetic Factors: The patient's genotype of the PAH gene can be a significant predictor of their response to this compound therapy.
Q3: How does food intake affect the pharmacokinetics of this compound?
Food intake, especially a high-fat and high-calorie meal, has been shown to increase the extent of this compound absorption. One study found that the geometric mean ratio of AUC(0-t) for intact tablets administered with food compared to fasting conditions was 143.46%. This suggests that standardizing the prandial state of subjects is critical in experimental designs to minimize variability.
Q4: What are the known drug interactions with this compound?
This compound has several known drug interactions that can affect its efficacy or increase the risk of adverse effects. These include:
-
Inhibitors of Folate Metabolism (e.g., Methotrexate): These drugs can decrease tetrahydrobiopterin (BH4) concentrations. The serum concentration of this compound can be decreased when combined with methotrexate.
-
Drugs Affecting Nitric Oxide-mediated Vasorelaxation (e.g., PDE-5 inhibitors like sildenafil, tadalafil, vardenafil): Concurrent use may lead to an additive vasorelaxation effect and an increased risk of hypotension.
-
Levodopa: Co-administration may increase the risk of seizures, over-stimulation, and irritability.
Troubleshooting Guide
Issue 1: High variability in plasma this compound concentrations across subjects.
-
Possible Cause 1: Inconsistent administration with respect to food.
-
Troubleshooting Step: Ensure a strict and consistent protocol for food intake. For example, all subjects should be administered this compound after a standardized meal (e.g., a high-fat, high-calorie meal as recommended in some bioequivalence studies) or after a specified fasting period. The timing of the meal relative to drug administration should be kept constant.
-
-
Possible Cause 2: Differences in the administration of the formulation (intact vs. dissolved).
-
Troubleshooting Step: The protocol should explicitly state whether the tablets are to be swallowed whole or dissolved in a specified volume of liquid (e.g., water or apple juice) and consumed within a specific timeframe. This should be consistent for all subjects.
-
-
Possible Cause 3: Inter-individual differences in absorption.
-
Troubleshooting Step: While this variability cannot be eliminated, it can be accounted for in the study design. A crossover study design can help to minimize the impact of inter-subject variability. Additionally, baseline correction for endogenous this compound levels is recommended.
-
Issue 2: Lower than expected plasma concentrations of this compound.
-
Possible Cause 1: Administration in a fasted state.
-
Troubleshooting Step: Review the administration protocol. If subjects were fasted, consider administering with a meal to enhance absorption, if appropriate for the experimental question.
-
-
Possible Cause 2: Co-administration with drugs that decrease this compound levels.
-
Troubleshooting Step: Review all concomitant medications the subjects are taking. If they are on medications known to inhibit folate metabolism, such as methotrexate, this could be the cause.
-
-
Possible Cause 3: Formulation was dissolved before administration.
-
Troubleshooting Step: Administering the tablet intact can increase absorption by about 40% compared to a dissolved tablet under fasting conditions. Ensure the administration method is consistent and appropriate for the desired exposure.
-
Issue 3: Inconsistent or lack of clinical response (e.g., reduction in phenylalanine levels) despite adequate dosing.
-
Possible Cause 1: Patient may be a non-responder.
-
Troubleshooting Step: Response to this compound is often determined by a therapeutic trial. A response is typically defined as a significant reduction in blood phenylalanine levels (e.g., ≥30%) after a certain period of treatment (e.g., up to one month) at a specific dose (e.g., 20 mg/kg/day). If there is no significant decrease, the patient may be considered a non-responder.
-
-
Possible Cause 2: Sub-optimal dosing regimen.
-
Troubleshooting Step: The recommended starting dose is typically 10 mg/kg/day, which can be adjusted up to 20 mg/kg/day based on response. A dose-response relationship has been observed, with higher doses leading to greater reductions in phenylalanine levels. Consider a dose-titration phase in your experimental design.
-
-
Possible Cause 3: Inconsistent timing of doses.
-
Troubleshooting Step: this compound has a relatively short half-life of approximately 4 to 6.7 hours. Some studies suggest that administering the total daily dose in 2-3 divided doses may optimize the therapeutic response.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Under Different Administration Conditions
| Parameter | Dissolved Tablet (Fasting) | Intact Tablet (Fasting) | Intact Tablet (Fed - High-Fat) |
| Relative Bioavailability (AUC) | Baseline | ~141% of dissolved | ~143% of intact fasting |
| Time to Peak Concentration (Tmax) | 3-4 hours | 3-4 hours | 3-4 hours |
| Elimination Half-life (t½) | ~4 - 6.7 hours | ~4 - 6.7 hours | ~4 - 6.7 hours |
Data compiled from multiple sources.
Table 2: Summary of Key Drug Interactions with this compound
| Interacting Drug Class | Example Drugs | Potential Effect | Recommendation |
| Inhibitors of Folate Metabolism | Methotrexate, Pralatrexate | Decreased this compound levels | Monitor blood phenylalanine levels frequently. |
| PDE-5 Inhibitors | Sildenafil, Tadalafil, Vardenafil | Increased risk of hypotension | Monitor blood pressure. |
| Dopaminergic Agents | Levodopa | Increased risk of seizures and over-stimulation | Use with caution and monitor for changes in neurological status. |
Experimental Protocols
Protocol: Single-Dose Crossover Bioavailability Study
This protocol is a generalized example based on common practices in pharmacokinetic studies of this compound.
-
Study Design: A randomized, open-label, two-treatment, two-period crossover design.
-
Subjects: Healthy male and non-pregnant, non-lactating female subjects.
-
Treatments:
-
Treatment A (Test): Single oral dose of this compound administered under specific conditions (e.g., 10 mg/kg as intact tablets after a high-fat meal).
-
Treatment B (Reference): Single oral dose of this compound administered under another condition (e.g., 10 mg/kg as dissolved tablets after an overnight fast).
-
-
Washout Period: A washout period of at least 7 days between treatment periods.
-
Blood Sampling:
-
Collect baseline blood samples at -1, -0.5, and 0 hours before dosing to determine endogenous this compound levels.
-
Collect post-dose blood samples at frequent intervals to capture the absorption and elimination phases (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 10, 12, 18, and 24 hours).
-
-
Analytical Method:
-
Plasma samples are analyzed for this compound (often measured as L-biopterin after oxidation) using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, AUC(0-t), AUC(0-inf), and t½ using non-compartmental analysis.
-
Perform baseline correction for endogenous this compound levels by subtracting the mean of the pre-dose concentrations from the post-dose concentrations.
-
-
Statistical Analysis:
-
Use an Analysis of Variance (ANOVA) model to compare the pharmacokinetic parameters between the two treatments.
-
The actual total dose administered to each subject should be included in the statistical model.
-
Visualizations
Caption: Metabolic pathways of tetrahydrobiopterin (BH4) synthesis and recycling.
Caption: Workflow for a this compound pharmacokinetic study.
Caption: Decision tree for troubleshooting this compound experiments.
References
Validation & Comparative
A Comparative Analysis of Sapropterin Versus Sepiapterin in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sapropterin and sepiapterin, two therapeutic agents related to tetrahydrobiopterin (BH4), based on available preclinical data. The information is intended to assist researchers and drug development professionals in understanding the key differences in their mechanisms, pharmacokinetics, and efficacy in non-clinical models.
Introduction
Tetrahydrobiopterin (BH4) is an essential cofactor for several key enzymes, including phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH). Deficiencies in BH4 or its metabolism can lead to serious metabolic and neurological disorders, most notably Phenylketonuria (PKU). This compound, a synthetic form of BH4, and sepiapterin, a natural precursor to BH4, are two therapeutic strategies aimed at increasing intracellular BH4 levels. While both aim to achieve the same therapeutic goal, their distinct properties in preclinical models suggest different pharmacological profiles.
Mechanism of Action: Two Paths to BH4 Augmentation
This compound and sepiapterin both increase the availability of the critical enzyme cofactor BH4, but they do so through different routes. This compound is a synthetic formulation of BH4 itself, while sepiapterin is a precursor that is converted to BH4 intracellularly via the salvage pathway.
This fundamental difference in their mechanism has significant implications for their bioavailability and ability to cross cellular membranes, including the blood-brain barrier. Preclinical evidence suggests that sepiapterin's properties as a precursor molecule may offer advantages in cellular uptake and central nervous system (CNS) penetration over the synthetic BH4 formulation, this compound.[1][2]
Tetrahydrobiopterin (BH4) Synthesis and Salvage Pathways
The following diagram illustrates the de novo synthesis of BH4 from guanosine triphosphate (GTP) and the salvage pathway through which sepiapterin is converted to BH4.
Preclinical Data Presentation
The following tables summarize quantitative data from key preclinical studies. It is important to note that direct head-to-head comparative studies in the same preclinical model are scarce in the published literature. Therefore, the data presented is from separate studies, and experimental conditions may vary.
Table 1: Effects of this compound in a Murine PKU Model
| Parameter | Animal Model | Treatment | Key Findings | Reference |
| Brain Biopterin Levels | Pah-enu2/enu2 mice | 100 mg/kg this compound daily for 4 days (oral gavage) | Significant increase in brain biopterin content (more than double that of untreated mice). | [3] |
| Brain Phenylalanine Levels | Pah-enu2/enu2 mice | Up to 100 mg/kg this compound daily for 4 days (oral gavage) | No significant change in brain phenylalanine concentrations. | [3] |
| Neurotransmitter Metabolites | Pah-enu2/enu2 mice | 100 mg/kg this compound daily for 4 days (oral gavage) | No change in absolute dopamine or serotonin levels, but a significant increase in their metabolites, HVA and 5-HIAA, suggesting increased turnover. | [3] |
Table 2: Effects of Sepiapterin in Murine Models
| Parameter | Animal Model | Treatment | Key Findings | Reference |
| Brain BH4 Levels | Wild-type mice | >13.3 mg/kg sepiapterin (intraperitoneal injection) | Linearly increased brain BH4 concentrations in a dose-dependent manner. | |
| Cellular Uptake | In vitro and in vivo models | N/A | Sepiapterin has a higher capacity to enter cells compared to this compound, leading to higher intracellular BH4 levels in blood and cerebrospinal fluid. | |
| Blood-Brain Barrier Penetration | General preclinical knowledge | N/A | Sepiapterin is considered to be brain-penetrant, unlike this compound. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and potential replication.
This compound Study in Pah-enu2/enu2 Mice
-
Animal Model: Male and female C57BL/6-Pah-enu2/enu2 mice, a model for human PKU, and wild-type littermates were used.
-
Drug Administration: this compound dihydrochloride was dissolved in 1% ascorbic acid and administered daily for four days via oral gavage at doses of 20, 40, or 100 mg/kg body weight. Control animals received the 1% ascorbic acid vehicle.
-
Tissue Collection and Analysis: Two hours after the final gavage, mice were euthanized, and brains were harvested. Brain tissue was homogenized and analyzed for biopterin, phenylalanine, tyrosine, tryptophan, and monoamine neurotransmitter content using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
Sepiapterin Brain Uptake Study in Mice
-
Animal Model: Wild-type mice were used to assess the pharmacodynamics of sepiapterin.
-
Drug Administration: Various doses of sepiapterin were administered via intraperitoneal (i.p.) injection.
-
Brain BH4 Measurement: Brain BH4 levels were quantified 6 hours after administration to distinguish between BH4 increases due to cellular uptake of sepiapterin versus influx of exogenous BH4. The analysis was conducted using HPLC.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study comparing this compound and sepiapterin.
Concluding Summary
Based on the available preclinical data, sepiapterin demonstrates several potential pharmacological advantages over this compound. Its ability to act as a BH4 precursor allows for more efficient cellular uptake and penetration of the blood-brain barrier. This is a critical consideration for treating the neurological symptoms associated with BH4 deficiencies.
While high doses of this compound can increase brain biopterin levels in a PKU mouse model, it does not appear to reduce brain phenylalanine concentrations in this non-responder model. However, it does show an effect on neurotransmitter turnover. Sepiapterin, on the other hand, has been shown to effectively increase brain BH4 levels in a dose-dependent manner in preclinical models.
References
Validating Sapropterin's In Vivo Target Engagement: A Comparative Guide to Genetic and Alternative Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the in vivo target engagement of sapropterin, a synthetic form of tetrahydrobiopterin (BH4), the essential cofactor for phenylalanine hydroxylase (PAH). We will delve into the use of genetic models, a cornerstone of preclinical research, and compare this approach with alternative methods such as the Cellular Thermal Shift Assay (CETSA) and Positron Emission Tomography (PET) imaging. This guide aims to equip researchers with the knowledge to select the most appropriate validation strategy for their specific research questions.
Introduction to this compound and Target Engagement
This compound dihydrochloride is a pharmacological chaperone approved for the treatment of Phenylketonuria (PKU), a genetic disorder caused by mutations in the PAH gene that lead to deficient PAH activity.[1][2] this compound acts by binding to and stabilizing the PAH enzyme, enhancing its residual activity and thereby increasing the metabolism of phenylalanine (Phe) to tyrosine (Tyr).[3][4] Validating that this compound effectively engages its target, PAH, in a living organism is a critical step in preclinical and clinical development. This guide will compare and contrast the primary methodologies used for this purpose.
Comparison of In Vivo Target Engagement Validation Methods
| Feature | Genetic Models (e.g., Pah-enu2/enu2 mice) | Cellular Thermal Shift Assay (CETSA) | Positron Emission Tomography (PET) Imaging |
| Principle | Measures the downstream biochemical consequences of this compound administration in a disease-relevant model. | Measures the thermal stabilization of the target protein upon ligand binding in cells and tissues. | Non-invasively visualizes and quantifies the distribution and target occupancy of a radiolabeled ligand. |
| Primary Readout | Changes in Phe, Tyr, BH4 levels, neurotransmitter metabolites, and PAH enzyme activity. | Change in the melting temperature (Tm) of the target protein. | Regional brain glucose metabolism or specific binding of a radiotracer to the target. |
| Invasiveness | Requires tissue collection for biochemical analysis. | Requires tissue biopsies or blood samples for analysis. | Non-invasive imaging of the whole body. |
| Quantitative? | Yes, for biochemical markers. | Yes, can determine target engagement and occupancy. | Yes, provides quantitative data on target occupancy and distribution. |
| Throughput | Moderate. | High-throughput screening is possible with adaptations. | Low. |
| Strengths | - High physiological relevance to the disease.- Allows for the study of long-term effects.- Can assess functional outcomes. | - Direct evidence of target binding.- Can be used in various tissues.- Applicable to both preclinical and clinical studies. | - Non-invasive, allowing for longitudinal studies in the same subject.- Provides spatial information on target engagement. |
| Limitations | - Not all human mutations can be modeled accurately.- Can be time-consuming and expensive.- Indirect measure of target engagement. | - Requires specific antibodies for detection.- May not be suitable for all targets.- In vivo application can be challenging. | - Requires the development of a specific radiotracer.- Lower resolution compared to other methods.- Expensive infrastructure is required. |
Data Presentation: Quantitative Effects of this compound in a Genetic Model
The Pah-enu2/enu2 mouse is a widely used genetic model for PKU that exhibits hyperphenylalaninemia but is generally not responsive to this compound in terms of lowering blood phenylalanine levels. However, this model is valuable for assessing the impact of this compound on brain biochemistry, which is a key aspect of its therapeutic effect.
Table 1: Effect of this compound on Brain Biopterin Levels in Pah-enu2/enu2 Mice
| This compound Dose (mg/kg) | Brain Biopterin (pmol/mg protein) | Fold Increase vs. Vehicle |
| Vehicle (1% Ascorbic Acid) | 9.2 ± 1.4 | - |
| 20 | Not significantly different from vehicle | - |
| 40 | Not significantly different from vehicle | - |
| 100 | Significantly increased | ~2-3 fold |
Data summarized from a study where this compound was administered daily for 4 days by oral gavage.[5]
Table 2: Effect of this compound on Brain Neurotransmitter Metabolites in Pah-enu2/enu2 Mice
| Treatment Group | Homovanillic Acid (HVA) | 5-Hydroxyindoleacetic Acid (5-HIAA) |
| Wild-type + Vehicle | Baseline | Baseline |
| Pah-enu2/enu2 + Vehicle | Baseline | Baseline |
| Wild-type + this compound (100 mg/kg) | Increased | Increased |
| Pah-enu2/enu2 + this compound (100 mg/kg) | Increased | Increased |
This table summarizes the qualitative findings that high-dose this compound was associated with increased turnover of dopamine and serotonin in both wild-type and PKU model mice.
Experimental Protocols
Genetic Model: Biochemical Analysis in Pah-enu2/enu2 Mice
1. This compound Administration (Oral Gavage)
-
Objective: To administer a precise dose of this compound to mice.
-
Materials:
-
This compound dihydrochloride
-
1% (w/v) ascorbic acid solution
-
Animal feeding needles (gavage needles)
-
Syringes
-
-
Procedure:
-
Prepare the dosing solution by dissolving this compound tablets in 1% ascorbic acid immediately before administration.
-
The final concentration should be adjusted to deliver the desired dose in a consistent volume.
-
Gently restrain the mouse.
-
Measure the distance from the tip of the nose to the last rib to determine the correct insertion depth of the gavage needle.
-
Insert the gavage needle into the esophagus and slowly administer the this compound solution.
-
Monitor the animal for any signs of distress.
-
2. Measurement of Brain Biopterin and Neurotransmitter Metabolites (HPLC with Electrochemical Detection)
-
Objective: To quantify levels of BH4, BH2, and neurotransmitter metabolites in brain tissue.
-
Materials:
-
Homogenizer
-
Perchloric acid (PCA)
-
HPLC system with an electrochemical detector
-
C18 reverse-phase column
-
Mobile phase (e.g., sodium acetate, citric acid, EDTA, octane sulfonic acid in methanol/water)
-
-
Procedure:
-
Euthanize mice and rapidly dissect the brain on ice.
-
Homogenize the brain tissue in a specific volume of ice-cold 0.1 M PCA.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject a defined volume of the filtered supernatant into the HPLC system.
-
Separate the compounds using a C18 column and a specific mobile phase composition.
-
Detect and quantify the compounds using an electrochemical detector set at an appropriate voltage.
-
Calculate concentrations based on a standard curve generated from known concentrations of standards.
-
Alternative Method: In Vivo Cellular Thermal Shift Assay (CETSA)
-
Objective: To demonstrate direct target engagement of this compound with PAH in vivo.
-
Principle: The binding of a ligand (this compound) to its target protein (PAH) can increase the protein's thermal stability.
-
Procedure Overview:
-
Administer this compound or vehicle to the animals.
-
After a specified time, collect tissue samples (e.g., liver).
-
Homogenize the tissue and divide the lysate into aliquots.
-
Heat the aliquots to a range of different temperatures.
-
Centrifuge to pellet the aggregated, denatured proteins.
-
Analyze the supernatant for the amount of soluble PAH remaining at each temperature using Western blotting or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the this compound-treated group compared to the vehicle group indicates target engagement.
-
Alternative Method: Positron Emission Tomography (PET) Imaging
-
Objective: To non-invasively assess the effect of this compound on brain metabolism.
-
Procedure Overview:
-
Perform a baseline FDG-PET scan on the subject.
-
Administer this compound for a specified treatment period.
-
Perform a follow-up FDG-PET scan.
-
Compare the regional brain glucose metabolism before and after treatment to assess the therapeutic effect of this compound.
-
Mandatory Visualizations
Caption: Phenylalanine Hydroxylase (PAH) Activation Pathway.
Caption: Comparison of Experimental Workflows.
Caption: Logical Relationship of Validation Methods.
Conclusion
Validating the in vivo target engagement of this compound is crucial for its development and for understanding its mechanism of action. Genetic models, particularly the Pah-enu2/enu2 mouse model, offer a physiologically relevant system to study the downstream biochemical effects of this compound, even in the absence of a direct effect on plasma phenylalanine. Alternative methods like CETSA provide direct evidence of target binding in a cellular and tissue context, while PET imaging offers a non-invasive means to assess the metabolic consequences of treatment. The choice of method will depend on the specific research question, available resources, and the desired level of evidence for target engagement. A multi-faceted approach, potentially combining these different methodologies, will provide the most comprehensive understanding of this compound's in vivo activity.
References
- 1. HPLC Neurotransmitter Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Experimental animal models and patient-derived platforms to bridge preclinical discovery and translational therapeutics in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High dose this compound dihydrochloride therapy improves monoamine neurotransmitter turnover in murine phenylketonuria (PKU) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls [agris.fao.org]
A Comparative Guide to Sapropterin Quantification: HPLC vs. Mass Spectrometry
For researchers and drug development professionals, the accurate quantification of sapropterin (tetrahydrobiopterin or BH4), a critical cofactor for several aromatic amino acid hydroxylases, is paramount. The choice of analytical methodology significantly impacts the reliability and sensitivity of these measurements. This guide provides a detailed cross-validation comparison of two prominent techniques: High-Performance Liquid Chromatography (HPLC) with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the nuances of each analytical approach. Below are representative protocols for both HPLC and LC-MS/MS based on established methods.
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection
This method is a well-established technique for the quantification of pterins in biological matrices.
Sample Preparation:
-
Biological samples (e.g., plasma, cerebrospinal fluid) are collected and immediately treated with an antioxidant solution, such as 0.2% (w/v) ascorbic acid, to prevent the oxidation of this compound.[1][2]
-
For protein removal, samples are typically precipitated with an equal volume of acetonitrile.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The resulting supernatant is collected and can be directly injected into the HPLC system or stored at low temperatures.
Chromatographic Conditions:
-
Column: A common choice is an ion-exchange column, such as a Partisil® 10 SCX column (250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: An isocratic mobile phase is often used, for instance, a 0.03 M sodium phosphate (NaH2PO4) solution adjusted to a pH of 3.0.[2]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[3]
-
Detection: Electrochemical detection is frequently employed due to its sensitivity for electroactive compounds like this compound. Alternatively, UV detection at a wavelength of 265 nm can be used.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a highly sensitive and specific method for the quantification of this compound and its metabolites.
Sample Preparation:
-
Blood samples are collected in tubes containing an anticoagulant (e.g., K2EDTA) and an antioxidant, often 10% ascorbic acid to a final concentration of 1%.
-
Plasma is separated by centrifugation at low temperatures.
-
An internal standard, such as a stable isotope-labeled version of this compound, is added to the plasma sample.
-
Protein precipitation is carried out by adding a solvent like acetonitrile.
-
After vortexing and centrifugation, the supernatant is transferred for analysis.
Chromatographic Conditions:
-
Column: A reverse-phase column, for example, a Hypurity Cyano column, is commonly used.
-
Mobile Phase: A gradient elution is typically employed, consisting of a mixture of an aqueous buffer (e.g., 5mM ammonium acetate) and an organic solvent like acetonitrile.
-
Flow Rate: The flow rate is generally in the range of 0.5-1.0 mL/min.
Mass Spectrometric Conditions:
-
Ionization: Positive ion electrospray ionization (ESI+) is the standard mode.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
Performance Data Comparison
The following table summarizes the key performance parameters for both HPLC and LC-MS/MS methods for this compound quantification, compiled from various studies. It is important to note that direct comparison can be influenced by the specific laboratory conditions, instrumentation, and biological matrix used.
| Performance Parameter | HPLC | Mass Spectrometry (LC-MS/MS) |
| Linearity Range | 20-120 mcg/mL | 0.5-500 ng/mL, 1.0-100.0 ng/mL, 3-200 nmol/L |
| Limit of Detection (LOD) | 0.01 mcg/mL | Not explicitly stated in all studies, but generally lower than HPLC. |
| Limit of Quantification (LOQ) | 0.03 mcg/mL | 0.5 ng/mL, 1.0 ng/mL |
| Accuracy | 99.4% (Assay) | 89.55% to 99.41% |
| Precision (CV%) | Not explicitly stated | <9.52% (Within-run and between-run), <14.4% (Total analytical imprecision) |
| Correlation (r) | - | Excellent correlation with HPLC (r = 0.9646 for BH4) |
Visualizing the Methodologies
To better understand the practical application of these techniques, the following diagrams illustrate the experimental workflows and the logic of cross-validation.
Caption: Experimental workflows for this compound quantification by HPLC and LC-MS/MS.
Caption: Logical workflow for the cross-validation of HPLC and LC-MS/MS methods.
Concluding Remarks
Both HPLC and LC-MS/MS are viable techniques for the quantification of this compound. The choice between them often depends on the specific requirements of the study.
-
HPLC methods, particularly with electrochemical or UV detection, are robust and have been widely used. They can provide accurate and precise results, although they may be less sensitive than LC-MS/MS.
-
LC-MS/MS offers superior sensitivity and specificity, making it the method of choice for applications requiring low detection limits, such as pharmacokinetic studies with low dosage or in matrices with complex interferences. The use of stable isotope-labeled internal standards in LC-MS/MS can significantly improve the accuracy and precision of the quantification.
A head-to-head comparison has demonstrated an excellent correlation between the two methods for the quantification of BH4, instilling confidence in the data generated by both techniques when properly validated. Ultimately, the selection of the analytical method should be based on the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
References
- 1. LC-MS/MS methods for direct measurement of sepiapterin and tetrahydrobiopterin in human plasma and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC-Based Analysis of Impurities in this compound Branded and Generic Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajpaonline.com [ajpaonline.com]
A Comparative Guide to Sapropterin Formulations and a Novel Alternative for Phenylketonuria Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of different sapropterin formulations used in the management of hyperphenylalaninemia (HPA) due to tetrahydrobiopterin (BH4)-responsive Phenylketonuria (PKU). It also introduces sepiapterin, a promising alternative currently under investigation. The information is supported by experimental data to aid in the selection of appropriate compounds for research and development.
This compound dihydrochloride, a synthetic form of BH4, is a cornerstone in the pharmacological management of BH4-responsive PKU. It acts as a cofactor for the enzyme phenylalanine hydroxylase (PAH), enhancing its residual activity and thereby improving the metabolism of phenylalanine (Phe).[1][2] Different formulations of this compound have been developed to improve patient adherence and bioavailability. This guide delves into the available data on these formulations and compares them with the emerging therapeutic agent, sepiapterin.
Comparative Efficacy of this compound Formulations
The efficacy of this compound is primarily assessed by its ability to reduce blood Phe levels and increase dietary Phe tolerance. While direct head-to-head clinical trials comparing the different formulations are limited, bioavailability and formulation characteristic studies provide valuable insights.
Table 1: Comparison of this compound Formulations
| Formulation | Key Characteristics | Bioavailability Insights | Notable Considerations |
| This compound Tablets (Intact) | Standard oral tablet formulation. | Higher bioavailability compared to dissolved tablets.[3] | Administration with a high-fat meal further increases bioavailability.[3] |
| This compound Tablets (Dissolved) | Tablets dissolved in water or apple juice before administration. | Lower bioavailability compared to intact tablets.[3] | May be a suitable alternative for patients with difficulty swallowing whole tablets. |
| This compound Powder for Oral Solution | Powder formulation to be reconstituted with water or apple juice. | Considered bioequivalent to dissolved tablets. A biowaiver for in-vivo bioavailability studies was granted based on its composition and solubility characteristics. | Offers complete dissolution, which may be advantageous over the partial solubility of crushed tablets, and provides a convenient alternative. |
| Generic this compound Tablets | Bioequivalent to the brand-name product (Kuvan®). | Studies have demonstrated bioequivalence to the reference product. | One study indicated potential differences in stability and impurity profiles compared to the brand-name product. |
A Novel Alternative: Sepiapterin
Sepiapterin, a precursor of BH4, is being investigated as a potential treatment for PKU. It is proposed to have greater bioavailability than exogenous this compound.
Table 2: Sepiapterin vs. This compound: Phase 2 Clinical Trial Data
| Parameter | Sepiapterin (60 mg/kg/day) | This compound (20 mg/kg/day) |
| Mean Reduction in Blood Phe Levels | 63% | - |
| Mean Reduction in Blood Phe Levels (Classical PKU) | 69% | - |
| Responder Rate (≥30% Phe reduction) | 66% (in run-in phase) | 20% (in a separate run-in study) |
Note: Data is from a phase 2/3 clinical trial and should be interpreted with caution pending full publication and further studies.
Mechanism of Action: The Tetrahydrobiopterin (BH4) Pathway
This compound functions by augmenting the BH4 pathway, which is crucial for PAH activity. In BH4-responsive PKU, some residual PAH enzyme function exists, and this compound acts as a pharmacological chaperone to enhance its activity.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of methodologies from key studies.
Bioavailability Study of this compound Tablet Formulations
This study aimed to compare the relative bioavailability of this compound administered as intact versus dissolved tablets and to assess the effect of food.
-
Study Design: A randomized, open-label, single-dose, three-period, three-treatment crossover study.
-
Participants: Healthy adult volunteers.
-
Interventions:
-
A single 10 mg/kg dose of this compound administered as a dissolved tablet after an overnight fast.
-
A single 10 mg/kg dose of this compound administered as an intact tablet after an overnight fast.
-
A single 10 mg/kg dose of this compound administered as an intact tablet with a high-fat breakfast.
-
-
Pharmacokinetic Sampling: Blood samples were collected at predefined time points before and after dosing to measure plasma concentrations of BH4.
-
Outcome Measures: The primary pharmacokinetic parameters were the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).
Phase 2 Clinical Trial of Sepiapterin vs. This compound
This study was designed to evaluate the efficacy and safety of sepiapterin compared to this compound in patients with PKU.
-
Study Design: A multi-center, randomized, open-label, crossover trial.
-
Participants: Patients with PKU.
-
Interventions:
-
Sepiapterin at a dose of 60 mg/kg/day.
-
This compound at a dose of 20 mg/kg/day.
-
Each treatment was administered for a specified period, followed by a washout period before crossing over to the other treatment.
-
-
Efficacy Assessment: The primary endpoint was the change in blood Phe levels from baseline.
-
Safety Assessment: Monitoring of adverse events throughout the study.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing different drug formulations.
Conclusion
The choice of this compound formulation in a research setting may be guided by the specific needs of the study population and the desired pharmacokinetic profile. Intact tablets offer higher bioavailability, while the powder for oral solution provides a convenient and completely soluble option. Generic formulations are bioequivalent but may have different excipient profiles. The emergence of sepiapterin presents a potentially more efficacious alternative, though further research is needed to fully establish its clinical benefits and safety profile. Researchers are encouraged to consult the detailed prescribing information and full-text publications of the cited studies for a comprehensive understanding.
References
Head-to-Head Studies of Sapropterin and Other BH4 Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of sapropterin dihydrochloride, a synthetic form of tetrahydrobiopterin (BH4), with other BH4 analogs and therapies for conditions related to BH4 deficiency, primarily Phenylketonuria (PKU). We present available head-to-head experimental data, detailed methodologies, and visual representations of relevant pathways and study designs.
Introduction to BH4 and its Analogs
Tetrahydrobiopterin (BH4) is an essential cofactor for several aromatic amino acid hydroxylases, including phenylalanine hydroxylase (PAH), tyrosine hydroxylase, and tryptophan hydroxylase. Deficiencies in BH4 or its regenerating enzymes lead to metabolic disorders, most notably PKU, a condition characterized by the inability to metabolize phenylalanine (Phe). This compound dihydrochloride (Kuvan®) is a licensed pharmacologic treatment that works by enhancing the activity of residual PAH enzyme in responsive patients.[1] In recent years, other therapeutic strategies and BH4 analogs, such as sepiapterin and pegvaliase, have emerged, prompting the need for direct comparative studies.
This compound vs. Sepiapterin
Sepiapterin is a precursor to BH4 and is under investigation as a more bioavailable alternative to this compound.[2] Clinical trials are directly comparing the efficacy of sepiapterin to this compound in reducing blood Phe levels in PKU patients.
Clinical Trial Data
A Phase III, randomized, crossover, open-label, active-controlled study (NCT04916247, also known as APHENITY) has been conducted to compare sepiapterin with this compound in PKU patients aged 2 years and older.[3][4][5] While final detailed results from this head-to-head comparison are being prepared for full publication, preliminary data and results from earlier phases indicate promising outcomes for sepiapterin.
A preceding Phase II study suggested that a greater proportion of patients experienced benefits with sepiapterin compared to this compound (Kuvan). Top-line results from the Phase III APHENITY trial's placebo-controlled portion showed a mean percentage reduction in phenylalanine (Phe) of 63% in patients treated with sepiapterin. In a subset of patients with classical PKU, the reduction was 69%.
Table 1: Summary of Sepiapterin Phase III APHENITY Trial (Placebo-Controlled Part) Efficacy Data
| Parameter | Sepiapterin Group (n=49) | Placebo Group | p-value |
| Mean Phe Reduction | 63% | Minimal Reduction | <0.0001 |
| Mean Phe Reduction (Classical PKU subset, n=6) | 69% | - | - |
Experimental Protocol: APHENITY Phase III Study (PTC923-PKU-301)
The APHENITY study was designed as a global, double-blind, placebo-controlled trial with a subsequent head-to-head comparison period.
-
Part 1 (Run-in): All enrolled participants received 60 mg/kg per day of sepiapterin for 2 weeks. This was followed by a minimum 14-day washout period.
-
Part 2 (Crossover): Participants who demonstrated a ≥20% reduction in blood Phe levels in Part 1 were randomized to receive sequential treatment with 60 mg/kg/day of sepiapterin for 4 weeks and 20 mg/kg/day of this compound for 4 weeks. The order of treatment was randomized. Each 4-week treatment period was followed by a 14-day washout period.
-
Primary Endpoint: The primary outcome measure is the reduction in blood Phe levels compared to baseline.
References
A Researcher's Guide to Preclinical Models: Comparing Sapropterin and its Alternatives in Phenylketonuria (PKU) Research
For researchers, scientists, and drug development professionals navigating the landscape of phenylketonuria (PKU) therapies, selecting the appropriate preclinical model and intervention is a critical decision. This guide provides a comparative overview of sapropterin and its alternatives in established research models of PKU, with a focus on experimental utility and outcomes rather than clinical cost-effectiveness. The data presented here is intended to inform the design of preclinical studies by highlighting the strengths and limitations of each approach.
Phenylketonuria is an inborn error of metabolism caused by mutations in the phenylalanine hydroxylase (PAH) gene, leading to the accumulation of toxic levels of phenylalanine (Phe). While dietary Phe restriction is the cornerstone of management, alternative therapies are a major focus of research. This guide examines the experimental data from the most commonly used animal model for PKU, the Pah-enu2 mouse, to compare the effects of this compound, a synthetic form of tetrahydrobiopterin (BH4), with other therapeutic strategies.
Comparative Efficacy of Interventions in the Pah-enu2 Mouse Model
The following tables summarize the quantitative outcomes of various interventions on key biochemical markers in the Pah-enu2 mouse model. This model exhibits a severe PKU phenotype with markedly elevated blood Phe levels and neurological deficits, making it a valuable tool for preclinical research.
| Intervention | Dosage/Regimen | Effect on Blood/Plasma Phenylalanine (Phe) | Effect on Brain Phenylalanine (Phe) | Key Findings & Limitations in this Model |
| This compound Dihydrochloride | 20, 40, or 100 mg/kg/day via oral gavage for 4 days | No significant change[1][2] | No significant change[1][2] | Does not lower Phe levels in this model, but does increase brain biopterin and neurotransmitter turnover.[1] Useful for studying BH4's effects on neurotransmitter synthesis independent of Phe reduction. |
| Large Neutral Amino Acid (LNAA) Supplementation | LNAA-supplemented diet for 6 weeks | ~33% reduction compared to normal chow | ~26% reduction compared to normal chow | Competes with Phe for transport across the blood-brain barrier. Improves brain monoamine concentrations. |
| Phenylalanine Ammonia-Lyase (PAL) | Single intraperitoneal (i.p.) injection | Significant, dose-dependent reduction | Significant reduction | Enzyme substitution therapy that degrades Phe. Pegylated forms (PEG-PAL) show prolonged effects and reduced immunogenicity. |
| Dietary Intervention (Low-Phe Diet) | Low-Phe diet from 3-18 weeks of age | Normalization of Phe levels | Normalization of Phe levels | The "gold standard" for Phe reduction, used as a comparator for other therapies. Improves behavioral and neurochemical outcomes. |
| Intervention | Effect on Brain Dopamine | Effect on Brain Serotonin | Effect on Other Neurotransmitters |
| This compound Dihydrochloride | No change in absolute levels, but increased turnover (increased HVA) | No change in absolute levels, but increased turnover (increased 5-HIAA) | Increased brain biopterin content. |
| Large Neutral Amino Acid (LNAA) Supplementation | No significant change in some studies | Significant increase (from 35% to 71% of wild-type levels) | Significant increase in norepinephrine (from 57% to 86% of wild-type levels). |
| Phenylalanine Ammonia-Lyase (PAL) | Increased levels | Increased levels | Not extensively detailed in the provided search results. |
| Dietary Intervention (Low-Phe Diet) | Improved concentrations | Significantly increased concentrations. | Normalization of norepinephrine. |
Signaling Pathways and Mechanisms of Action
The pathophysiology of PKU and the mechanisms of the compared therapies are rooted in the metabolism of phenylalanine and its impact on neurotransmitter synthesis.
Caption: Phenylketonuria (PKU) signaling pathway and therapeutic targets.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the experimental protocols for the key interventions cited in this guide.
This compound Administration in Pah-enu2 Mice
-
Animal Model: Pah-enu2/enu2 mice, a model for human PKU.
-
Vehicle: this compound dihydrochloride is dissolved in 1% ascorbic acid.
-
Administration: Administered daily for a period of 4 days via oral gavage.
-
Dosage Groups: Typically, three dosage groups are used: 20 mg/kg, 40 mg/kg, and 100 mg/kg of body weight. A control group receives the vehicle only.
-
Tissue Collection: Animals are euthanized at various time points following the final administration to collect blood and brain tissue.
-
Biochemical Analysis:
-
Blood and Brain Phenylalanine: Measured to assess the primary outcome of Phe reduction.
-
Brain Biopterin: Quantified to confirm the delivery and uptake of the therapeutic agent.
-
Brain Monoamine Neurotransmitters: Levels of dopamine, serotonin, and their metabolites (HVA and 5-HIAA) are measured to evaluate the effects on neurotransmitter synthesis and turnover.
-
Large Neutral Amino Acid (LNAA) Supplementation
-
Animal Model: C57Bl/6 Pah-enu2 (PKU) mice and wild-type controls.
-
Dietary Regimen: Mice are fed a specialized diet supplemented with a combination of LNAAs for a period of six weeks. Control groups receive a normal chow or an isonitrogenic/isocaloric high-protein control diet.
-
Biochemical Analysis: At the end of the treatment period, blood and brain tissues are collected for the analysis of:
-
Amino acid concentrations (including Phe and the supplemented LNAAs).
-
Monoaminergic neurotransmitter concentrations (dopamine, norepinephrine, and serotonin).
-
Phenylalanine Ammonia-Lyase (PAL) Administration
-
Animal Model: Pah-enu2 mouse model.
-
Formulations: Both native and PEGylated forms of recombinant PAL have been tested.
-
Administration:
-
Systemic: Intraperitoneal (i.p.) or subcutaneous injection.
-
Oral: Administered by oral gavage, often in a protected formulation to prevent degradation by digestive enzymes.
-
-
Outcome Measures:
-
Plasma and Brain Phenylalanine: Measured at various time points post-administration to determine the efficacy and duration of Phe reduction.
-
Immunogenicity: For injectable forms, the development of an immune response is a critical parameter to assess.
-
Preclinical Research Workflow
The following diagram illustrates a typical workflow for assessing the efficacy of a novel therapeutic in a preclinical PKU research model.
Caption: A generalized workflow for preclinical PKU therapeutic assessment.
Conclusion for the Research Audience
For researchers designing preclinical studies in PKU, the choice of therapeutic intervention should be closely aligned with the specific research question.
-
This compound in the Pah-enu2 model is not suitable for studies aiming to demonstrate Phe reduction. However, it is a valuable tool for investigating the direct effects of BH4 on neurotransmitter synthesis and turnover in the brain, independent of changes in Phe levels. This can help to dissect the dual mechanisms by which BH4 may exert its therapeutic effects.
-
LNAA supplementation offers a model to study competitive inhibition at the blood-brain barrier and its downstream effects on brain neurochemistry. It represents a non-enzymatic approach to mitigating the neurological consequences of high brain Phe.
-
PAL therapy provides a robust model for assessing the systemic reduction of Phe and its subsequent impact on the PKU phenotype. It is particularly relevant for the development of enzyme substitution therapies.
-
Dietary interventions remain the benchmark for Phe control and are essential as a comparator in studies of novel therapeutics.
Ultimately, a comprehensive preclinical assessment of a novel PKU therapy may involve comparisons with several of these established interventions to fully characterize its efficacy and mechanism of action. The "cost-effectiveness" in this context is a measure of how efficiently a chosen model and intervention can yield clear, reproducible, and translatable data to advance the development of new treatments for PKU.
References
Independent Replication of Sapropterin Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published research findings on sapropterin, a synthetic form of tetrahydrobiopterin (BH4), for the treatment of Phenylketonuria (PKU). It summarizes quantitative data from key clinical trials, details the experimental methodologies as reported in publicly available literature, and visualizes the relevant biological pathways and experimental workflows. This information is intended to aid researchers in understanding the landscape of this compound research and in the design of independent replication studies.
Mechanism of Action
This compound dihydrochloride is a synthetic version of tetrahydrobiopterin (BH4), an essential cofactor for the enzyme phenylalanine hydroxylase (PAH).[1][2] In individuals with PKU, mutations in the PAH gene lead to a deficient or dysfunctional PAH enzyme, resulting in the toxic accumulation of phenylalanine in the blood and brain.[3] this compound acts as a pharmacological chaperone by binding to and stabilizing the mutant PAH enzyme, enhancing its residual activity.[4] This increased enzymatic activity facilitates the conversion of phenylalanine to tyrosine, thereby lowering blood phenylalanine levels in responsive patients.[2]
Signaling Pathways
The efficacy of this compound is intrinsically linked to the biosynthesis and recycling of its natural analogue, BH4. Understanding these pathways is critical for comprehending its mechanism of action and the pathophysiology of BH4-responsive PKU.
Caption: BH4 Metabolism and this compound's Role in PAH Activation.
Quantitative Data from Key Clinical Trials
The following tables summarize the primary efficacy outcomes from pivotal, independently conducted or replicated clinical trials of this compound.
Table 1: Reduction in Blood Phenylalanine (Phe) Levels
| Study (Year) | Patient Population | Treatment Group | Placebo/Control Group | Mean Baseline Phe (µmol/L) | Mean Change from Baseline in Phe (µmol/L) | p-value |
| Levy et al. (2007) | Adults and children (≥8 years) with PKU | This compound (10 mg/kg/day) for 6 weeks | Placebo for 6 weeks | 843 (this compound), 888 (Placebo) | -236 (this compound), +3 (Placebo) | <0.0001 |
| Trefz et al. (2009) | Children (4-12 years) with PKU on Phe-restricted diet | This compound (20 mg/kg/day) for 10 weeks | Placebo for 10 weeks | ~276 (this compound) | Not directly reported as primary outcome | - |
| Muntau et al. (2017) (SPARK Trial) | Children (<4 years) with BH4-responsive PKU | This compound (10 mg/kg/day) + diet for 26 weeks | Diet only for 26 weeks | Not explicitly stated for Phe reduction analysis | Not the primary outcome, focused on Phe tolerance | - |
Table 2: Increase in Phenylalanine (Phe) Tolerance
| Study (Year) | Patient Population | Treatment Group | Placebo/Control Group | Baseline Phe Tolerance (mg/kg/day) | Mean Increase in Phe Tolerance (mg/kg/day) | p-value |
| Trefz et al. (2009) | Children (4-12 years) with PKU on Phe-restricted diet | This compound (20 mg/kg/day) for 10 weeks | Placebo for 10 weeks | 0 (supplement) | 20.9 (this compound), 2.9 (Placebo) | <0.001 |
| Muntau et al. (2017) (SPARK Trial) | Children (<4 years) with BH4-responsive PKU | This compound (10 mg/kg/day) + diet for 26 weeks | Diet only for 26 weeks | 35.5 (this compound + diet), 42.8 (Diet only) | 30.5 higher in this compound group at 26 weeks | <0.001 |
| Muntau et al. (2021) (SPARK Extension) | Children who initiated this compound at <4 years | This compound continuous for 3.5 years | This compound extension (started after 26 weeks) | Baseline of initial trial | 38.7 (continuous), 5.5 (extension) vs respective baselines | <0.0001 (continuous), p=0.1929 (extension) |
Experimental Protocols
The following are summaries of the methodologies used in the key clinical trials cited. These descriptions are based on published papers and clinical trial registry information and may not encompass all the details of the original study protocols.
Levy et al. (2007): Phase III, Randomized, Double-Blind, Placebo-Controlled Trial
-
Objective: To assess the efficacy of this compound in reducing blood phenylalanine concentration in patients with PKU.
-
Study Design: 89 patients were randomized to receive either oral this compound (10 mg/kg once daily) or a matching placebo for 6 weeks. The study was multicenter, randomized, double-blind, and placebo-controlled.
-
Inclusion Criteria: Patients aged 8 years and older with a diagnosis of PKU.
-
Primary Endpoint: Mean change from baseline in blood phenylalanine concentration after 6 weeks of treatment.
-
Blood Phenylalanine Measurement: Blood samples were collected at baseline and at specified intervals throughout the 6-week treatment period. The specific analytical method for phenylalanine quantification is not detailed in the primary publication.
-
Dietary Control: Patients were instructed to maintain their existing diet throughout the study.
Trefz et al. (2009): Phase III, Randomized, Double-Blind, Placebo-Controlled Study
-
Objective: To evaluate the ability of this compound to increase phenylalanine tolerance while maintaining adequate blood Phe control in children with PKU.
-
Study Design: The study consisted of two parts. Part 1 was a screening phase to identify this compound-responsive patients. In Part 2, 46 responsive subjects were randomized (3:1) to receive either this compound (20 mg/kg/day) or placebo for 10 weeks, in conjunction with a phenylalanine-restricted diet.
-
Inclusion Criteria: Children aged 4 to 12 years with PKU.
-
Primary Endpoint: The mean tolerated phenylalanine supplement at the last visit where adequate blood Phe control (<360 µmol/L) was maintained.
-
Dietary Phenylalanine Supplementation: After 3 weeks of treatment, a dietary phenylalanine supplement was added every 2 weeks if blood phenylalanine control was adequate.
-
Blood Phenylalanine Monitoring: Blood phenylalanine levels were monitored regularly to ensure they remained within a safe range.
Muntau et al. (2017): SPARK Trial - Phase IIIb, Open-Label, Randomized, Controlled Study
-
Objective: To assess the efficacy, safety, and pharmacokinetics of this compound in children under 4 years of age with BH4-responsive PKU.
-
Study Design: 56 patients were randomized (1:1) to receive either 10 mg/kg/day of oral this compound plus a phenylalanine-restricted diet or a phenylalanine-restricted diet alone for 26 weeks.
-
Inclusion Criteria: Children under 4 years of age with confirmed BH4-responsive PKU or mild hyperphenylalaninemia.
-
Primary Endpoint: The difference in dietary phenylalanine tolerance between the two groups at 26 weeks.
-
Phenylalanine Tolerance Definition: The amount of dietary phenylalanine (mg/kg/day) tolerated while maintaining blood phenylalanine levels within the target range of 120 to 360 µmol/L.
-
Blood Phenylalanine Monitoring: Blood phenylalanine levels were monitored frequently to guide dietary adjustments and ensure levels remained within the target range.
Caption: Generalized Clinical Trial Workflow for this compound.
References
Benchmarking Sapropterin's Efficacy Against Standard Dietary Interventions in Phenylketonuria (PKU) Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological intervention sapropterin against two standard dietary interventions, Glycomacropeptide (GMP) and Large Neutral Amino Acid (LNAA) supplementation, in preclinical models of Phenylketonuria (PKU). The data presented is derived from studies utilizing the Pah-enu2 mouse model, a well-established model for classical PKU.
Introduction to Phenylketonuria and Treatment Strategies
Phenylketonuria (PKU) is an inborn error of metabolism caused by mutations in the phenylalanine hydroxylase (PAH) gene, leading to the accumulation of toxic levels of phenylalanine (Phe) in the blood and brain.[1] Standard treatment involves a strict Phe-restricted diet. This guide evaluates the preclinical efficacy of this compound, a synthetic form of tetrahydrobiopterin (BH4), the cofactor for PAH, and compares it with dietary interventions aimed at reducing brain Phe levels and improving neurological outcomes.
Comparative Efficacy in the Pah-enu2 Mouse Model
Table 1: Effect of Interventions on Plasma Phenylalanine (Phe) Concentrations
| Intervention | Mouse Model | Dosage/Diet | Duration | Plasma Phe Reduction (%) | Reference |
| This compound | Pah-enu2 | 20, 40, 100 mg/kg/day | 4 days | No significant change | [2][3] |
| Glycomacropeptide (GMP) | Pah-enu2 | 20% protein from GMP | Not Specified | 11% | [4] |
| Large Neutral Amino Acids (LNAA) | Pah-enu2 | LNAA supplemented diet | 6 weeks | 33% | [2] |
Table 2: Effect of Interventions on Brain Phenylalanine (Phe) Concentrations
| Intervention | Mouse Model | Dosage/Diet | Duration | Brain Phe Reduction (%) | Reference |
| This compound | Pah-enu2 | 20, 40, 100 mg/kg/day | 4 days | No significant change | |
| Glycomacropeptide (GMP) | Pah-enu2 | 20% protein from GMP | Not Specified | 20% (in 5 brain regions) | |
| Large Neutral Amino Acids (LNAA) | Pah-enu2 | LNAA supplemented diet | 6 weeks | 26% |
Table 3: Effect of LNAA Supplementation on Brain Neurotransmitters in Pah-enu2 Mice
| Neurotransmitter | Treatment Group | % of Wild-Type Concentration | Reference |
| Serotonin | PKU mice on normal chow | 35% | |
| PKU mice on LNAA diet | 71% | ||
| Norepinephrine | PKU mice on normal chow | 57% | |
| PKU mice on LNAA diet | 86% | ||
| Dopamine | PKU mice on normal chow | Not specified | |
| PKU mice on LNAA diet | No significant change |
Signaling Pathways and Mechanisms of Action
The interventions explored in this guide act through distinct mechanisms to alleviate the biochemical abnormalities in PKU.
Caption: Mechanisms of action for this compound and dietary interventions in PKU.
Experimental Workflows
The following diagram illustrates a typical experimental workflow for evaluating therapeutic interventions in the Pah-enu2 mouse model.
Caption: General experimental workflow for preclinical PKU studies.
Detailed Experimental Protocols
Animal Model
-
Model: C57Bl/6 Pah-enu2 mice, a model for classical PKU, and wild-type C57Bl/6 mice as controls.
-
Housing: Standard laboratory conditions with ad libitum access to food and water, unless otherwise specified.
This compound Administration
-
Formulation: this compound dihydrochloride dissolved in 1% ascorbic acid.
-
Administration: Daily oral gavage.
-
Dosage: 20, 40, or 100 mg/kg body weight.
-
Duration: 4 consecutive days.
-
Control: Vehicle control (1% ascorbic acid) administered to a separate group of PKU mice.
Dietary Interventions
-
Glycomacropeptide (GMP) Diet:
-
Composition: AIN-93G based diet with 20% of protein derived from GMP supplemented with limiting indispensable amino acids. The control diet contained 20% casein.
-
Duration: Not explicitly stated in the primary reference, but studies with similar diets in this model have durations of several weeks.
-
-
Large Neutral Amino Acid (LNAA) Supplemented Diet:
-
Composition: AIN-93M based diet supplemented with a specific mixture of LNAAs. The control diet was an isonitrogenic and isocaloric high-protein diet or normal chow.
-
Duration: 6 weeks.
-
Biochemical Analysis
-
Sample Collection:
-
Blood was collected via cardiac puncture, and plasma was separated by centrifugation.
-
Brains were harvested following saline perfusion.
-
-
Phenylalanine and Tyrosine Measurement:
-
Method: High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a standard method for the simultaneous quantification of phenylalanine and tyrosine in plasma and brain homogenates.
-
Sample Preparation: Plasma and brain tissue samples are typically deproteinized with an acid (e.g., trichloroacetic acid or perchloric acid) prior to analysis.
-
-
Neurotransmitter Analysis:
-
Method: HPLC with electrochemical detection is used to measure brain monoamine neurotransmitters (serotonin, dopamine, norepinephrine) and their metabolites.
-
Discussion and Conclusion
The preclinical data from the Pah-enu2 mouse model indicate that dietary interventions, specifically LNAA and GMP supplementation, can significantly reduce both plasma and brain phenylalanine levels. LNAA supplementation has also been shown to improve brain neurotransmitter profiles, partially restoring serotonin and norepinephrine levels.
In contrast, this compound did not demonstrate a significant effect on blood or brain phenylalanine concentrations in the Pah-enu2 mouse model. This is consistent with the understanding that this particular mouse model is not responsive to BH4 therapy, mimicking a subset of the human PKU population with severe mutations leading to little or no residual PAH enzyme activity.
These findings highlight the importance of the underlying genetic mutation and residual enzyme function in determining the response to this compound. For PKU models and patients that are non-responsive to this compound, dietary interventions like GMP and LNAA supplementation represent promising strategies for mitigating the biochemical and neurological consequences of the disease. Further head-to-head preclinical studies are warranted to directly compare the efficacy and potential synergistic effects of these different therapeutic approaches.
References
- 1. Blood phenylalanine reduction reverses gene expression changes observed in a mouse model of phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large Neutral Amino Acid Supplementation Exerts Its Effect through Three Synergistic Mechanisms: Proof of Principle in Phenylketonuria Mice | PLOS One [journals.plos.org]
- 3. The Benefit of Large Neutral Amino Acid Supplementation to a Liberalized Phenylalanine-Restricted Diet in Adult Phenylketonuria Patients: Evidence from Adult Pah-Enu2 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary glycomacropeptide supports growth and reduces the concentrations of phenylalanine in plasma and brain in a murine model of phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Phenylketonuria Treatment: A Guide to Correlating Genotype with Sapropterin Response in Patient-Derived Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The advent of personalized medicine has opened new avenues for treating genetic disorders like Phenylketonuria (PKU). Sapropterin dihydrochloride, a synthetic form of tetrahydrobiopterin (BH4), has emerged as a promising pharmacologic chaperone therapy for a subset of PKU patients. However, predicting which patients will respond to treatment remains a clinical challenge. This guide explores the correlation between a patient's Phenylalanine Hydroxylase (PAH) genotype and their response to this compound, with a focus on leveraging patient-derived cell lines as a predictive in vitro model.
Understanding this compound Response: A Genotype-Phenotype Correlation
Clinical studies have demonstrated a strong correlation between specific PAH gene mutations and the likelihood of a positive response to this compound. Generally, patients with some residual PAH enzyme activity are more likely to benefit from this chaperone therapy. Below is a summary of quantitative data from clinical trials, highlighting the association between genotype and this compound responsiveness.
| PAH Genotype/Mutation | Patient Cohort Size | Responder Rate (%) | Average Phenylalanine (Phe) Reduction (%) | Reference |
| Consistently Responsive Genotypes | ||||
| p.[L48S];[L48S] | 7 | 100 | Not specified, but always responsive at low dose | [1] |
| p.[Y414C];[Y414C] | Not specified | 100 | Not specified, but always responsive at low dose | [1] |
| At least one p.L48S allele | 7 | 100 | Not specified | [1] |
| Frequently Responsive Mutations | ||||
| p.Y414C | 16 alleles | High | Not specified | [1] |
| Consistently Non-Responsive Genotypes | ||||
| [IVS12+1G>A];[IVS12+1G>A] | Not specified | 0 | Not applicable | [1] |
| p.[L348V];[R408W] | Not specified | 0 | Not applicable | |
| p.[P281L];[P281L] | Not specified | 0 | Not applicable | |
| p.[R158Q];[R408W] | Not specified | 0 | Not applicable | |
| p.[R261Q];[R408W] | Not specified | 0 | Not applicable | |
| Frequently Non-Responsive Mutations | ||||
| p.R408W | 38 alleles | Low | Not applicable | |
| IVS12+1G>A | 18 alleles | Low | Not applicable |
Note: Responsiveness is often defined as a ≥30% reduction in blood phenylalanine levels. The data presented is derived from clinical studies and serves as a benchmark for what could be expected in a validated patient-derived cell line model.
Experimental Protocols for In Vitro this compound Response Assessment
The following sections outline key experimental protocols for establishing a robust in vitro system to correlate genotype with this compound response using patient-derived cell lines.
Generation of Patient-Derived Induced Pluripotent Stem Cells (iPSCs) and Differentiation into Hepatocyte-Like Cells (HLCs)
This protocol is foundational for creating a patient-specific in vitro model.
a. iPSC Generation:
-
Isolate somatic cells from the patient (e.g., skin fibroblasts or peripheral blood mononuclear cells).
-
Reprogram somatic cells into iPSCs using non-integrating methods like Sendai virus or episomal vectors expressing Yamanaka factors (Oct4, Sox2, Klf4, and c-Myc).
-
Culture and expand iPSC colonies on a suitable matrix (e.g., Matrigel) in a defined iPSC medium.
-
Characterize putative iPSC lines for pluripotency markers (e.g., NANOG, OCT4) and trilineage differentiation potential.
b. Hepatocyte Differentiation:
-
Initiate differentiation of iPSCs towards definitive endoderm using activin A.
-
Induce hepatic specification using fibroblast growth factor 4 (FGF4) and bone morphogenetic protein 4 (BMP4).
-
Promote hepatoblast proliferation and maturation using hepatocyte growth factor (HGF), oncostatin M (OSM), and dexamethasone.
-
Mature HLCs will express key hepatic markers such as albumin (ALB), alpha-fetoprotein (AFP), and cytochrome P450 enzymes.
In Vitro this compound Response Assay
This assay measures the functional consequence of this compound treatment on PAH activity in patient-derived HLCs.
a. Cell Culture and Treatment:
-
Plate mature HLCs derived from a PKU patient with a known PAH genotype.
-
Culture HLCs in a phenylalanine-free medium supplemented with a defined concentration of phenylalanine to mimic the disease state.
-
Treat HLCs with a range of this compound concentrations (e.g., 0, 10, 50, 100 µM) for a specified duration (e.g., 24-48 hours).
b. Measurement of PAH Activity:
-
After treatment, lyse the HLCs to release cellular proteins.
-
Determine the total protein concentration of the lysate for normalization.
-
Measure PAH activity by quantifying the conversion of phenylalanine to tyrosine. This can be achieved using methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculate the specific PAH activity (e.g., nmol tyrosine/min/mg protein).
-
A significant increase in PAH activity in this compound-treated cells compared to untreated controls indicates a positive response.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be employed to confirm the direct binding of this compound to the mutant PAH protein, providing mechanistic insight into its chaperone activity.
a. Cell Treatment and Heating:
-
Treat intact patient-derived HLCs with this compound or a vehicle control.
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) to induce protein denaturation and aggregation.
-
Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
b. Detection of Soluble PAH:
-
Analyze the soluble fractions by Western blotting using an antibody specific for the PAH protein.
-
Quantify the band intensities to determine the amount of soluble PAH at each temperature.
-
A shift in the melting curve to a higher temperature for the this compound-treated samples compared to the control indicates that this compound binding stabilizes the PAH protein.
Visualizing the Molecular Mechanism and Experimental Workflow
Graphical representations are essential for understanding the complex biological processes and experimental procedures involved in correlating genotype with this compound response.
Caption: this compound's chaperone activity on mutant PAH protein.
Caption: Workflow for correlating genotype with this compound response in patient-derived cell lines.
Alternative Approaches and Future Directions
While patient-derived iPSC models offer a powerful platform for personalized medicine, other in vitro systems can also provide valuable insights.
-
Primary Hepatocytes: Although challenging to obtain and maintain in culture, primary hepatocytes isolated from patient liver biopsies represent the most physiologically relevant cell model.
-
Transfected Cell Lines: Overexpression of specific PAH mutations in immortalized cell lines (e.g., HEK293 or HepG2) can be a high-throughput method to screen the effects of this compound on a wide range of genotypes. However, this approach may not fully recapitulate the patient's specific genetic background.
The future of PKU treatment lies in the integration of genomic data with robust in vitro models. Patient-derived cell lines, particularly iPSCs, hold immense promise for predicting drug response, elucidating disease mechanisms, and developing novel therapeutic strategies. By establishing a clear correlation between genotype and in vitro this compound response, researchers and clinicians can move closer to providing truly personalized and effective care for individuals with PKU.
References
Safety Operating Guide
Proper Disposal of Sapropterin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of sapropterin, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Handling and Storage Prior to Disposal
Proper handling and storage are critical to maintain the stability of this compound and ensure safety. Before disposal, it is important to adhere to the recommended storage conditions to prevent degradation of the compound.
| Parameter | Value | Source |
| Recommended Storage Temperature | 4°C | MedChemExpress SDS[1] |
| Incompatible Materials | Strong oxidizing agents | Camber Pharmaceuticals SDS[2] |
| Storage Conditions | Keep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition. | MedChemExpress SDS[1] |
Step-by-Step Disposal Procedure for this compound
The following protocol outlines the recommended steps for the safe disposal of this compound from a research or laboratory setting. This procedure is based on guidelines from safety data sheets and general practices for chemical waste management.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including protective gloves, clothing, and eye/face protection[1].
-
Work in a well-ventilated area, such as a laboratory fume hood, to avoid inhalation of any dust or aerosols[1].
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke when handling the product.
2. Waste Identification and Segregation:
-
Identify the this compound waste to be disposed of. This includes unused or expired material, contaminated labware, and personal protective equipment.
-
Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Keep the waste in its original container if possible, or in a clearly labeled, sealed container suitable for hazardous chemical waste.
3. Disposal of Bulk this compound:
-
The recommended method for the disposal of bulk this compound is incineration.
-
Dissolve or mix the material with a combustible solvent. This should be done in a chemical incinerator equipped with an afterburner and a scrubber to ensure complete combustion and to neutralize harmful gases.
-
This process should be carried out by a licensed hazardous material disposal company.
4. Disposal of Contaminated Materials:
-
Items such as empty containers, gloves, and lab coats that are contaminated with this compound should be treated as hazardous waste.
-
Uncleaned containers should be handled in the same manner as the product itself.
-
For non-hazardous materials used in a clinical research setting, they can be placed in red biohazard-chemotoxic containers for incineration.
5. Spill Management:
-
In the event of a spill, prevent the material from entering drains, soil, or water courses.
-
For solid spills, carefully sweep up the material and place it into a suitable container for disposal. Avoid generating dust.
-
For solutions, absorb the spill with an inert, liquid-binding material such as diatomite or universal binders.
-
Decontaminate the affected surfaces by scrubbing with alcohol.
6. Regulatory Compliance:
-
All disposal activities must be conducted in accordance with local, regional, national, and international regulations.
-
For investigational drugs used in clinical research, it is imperative to contact your institution's Environmental Health and Safety (EHS) department to determine if the medication is considered hazardous waste under the Resource Conservation and Recovery Act (RCRA) guidelines.
Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Sapropterin
For laboratory professionals engaged in drug development and scientific research, ensuring safety during the handling of active pharmaceutical ingredients is paramount. This guide provides essential, immediate safety and logistical information for the handling of Sapropterin, a synthetic form of tetrahydrobiopterin (BH4). Adherence to these procedural steps is critical for minimizing exposure risk and ensuring a safe laboratory environment.
This compound dihydrochloride is classified as harmful if swallowed and can cause skin and serious eye irritation, as well as potential respiratory irritation.[1] Therefore, stringent adherence to personal protective equipment (PPE) protocols and proper handling and disposal procedures is mandatory.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the required personal protective equipment for handling this compound, based on safety data sheet recommendations. Consistent and correct use of this equipment is the first line of defense against accidental exposure.
| PPE Category | Item | Specification | Source(s) |
| Hand Protection | Chemical-resistant gloves | Impervious gloves. For prolonged or repeated contact, consult the glove supplier for compatibility. | [1] |
| Eye/Face Protection | Safety glasses/goggles | Wear tightly fitting safety goggles with side-shields. | [2] |
| Face shield | Use a face shield in situations where splashing is a risk. | [1] | |
| Skin and Body | Protective clothing | Wear impervious clothing and a lab coat to prevent skin contact. | [1] |
| Respiratory | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator when dusts may be generated. |
Procedural Workflow for Handling this compound
To ensure a systematic and safe approach to working with this compound, from initial preparation to final disposal, the following workflow should be implemented. This process is designed to minimize risk at each stage of handling.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Experimental Protocols: Step-by-Step Guidance
Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood or other local exhaust ventilation system.
-
Personal Protective Equipment (PPE): Before handling, ensure all personnel are equipped with the appropriate PPE as detailed in the table above. This includes, at a minimum, a lab coat, safety goggles with side shields, and chemical-resistant gloves.
-
Avoid Dust Formation: Handle the solid form of this compound carefully to avoid the generation of dust. If dust is likely to be created, a suitable respirator is required.
Handling and Use:
-
Substance Contact: Avoid direct contact with the skin and eyes. In case of contact, immediately follow first-aid measures.
-
Ingestion and Inhalation: Do not eat, drink, or smoke in areas where this compound is handled. Avoid inhaling any dust or aerosols.
-
Solution Preparation: When preparing solutions, dissolve the compound slowly and carefully. For administration in clinical or research settings, this compound tablets can be dissolved in water or apple juice.
Accidental Spills:
-
Evacuate: In the event of a spill, evacuate unnecessary personnel from the area.
-
Containment: For dry spills, carefully sweep or scoop up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.
-
Cleaning: Clean the affected area thoroughly. Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Ventilation: Ensure adequate ventilation during the cleanup process.
Disposal Plan:
-
Waste Containers: Dispose of this compound and any contaminated materials (e.g., gloves, wipes, containers) in designated, sealed, and properly labeled waste containers.
-
Regulations: All disposal must be in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways. Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
First-Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
In Case of Skin Contact: Immediately remove contaminated clothing and wash the skin thoroughly with soap and plenty of water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Immediately call a doctor or Poison Control Center.
By adhering to these safety protocols and operational plans, researchers and scientists can mitigate the risks associated with handling this compound, fostering a secure and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
